Norquetiapine
Description
Properties
IUPAC Name |
6-piperazin-1-ylbenzo[b][1,4]benzothiazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3S/c1-3-7-15-13(5-1)17(20-11-9-18-10-12-20)19-14-6-2-4-8-16(14)21-15/h1-8,18H,9-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLOAJISUHPIQOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=CC=CC=C3SC4=CC=CC=C42 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30881147 | |
| Record name | Norquetiapine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30881147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5747-48-8 | |
| Record name | Norquetiapine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5747-48-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Norquetiapine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005747488 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Norquetiapine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30881147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibenzo[b,f][1,4]thiazepine, 11-(1-piperazinyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.138 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 11-(Piperazine-1-yl)dibenzo[b,f][1,4]thiazepine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NORQUETIAPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3H1ZVV9S6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Norquetiapine's Mechanism of Action in Major Depressive Disorder: A Technical Guide
Introduction
Quetiapine, an atypical antipsychotic, has demonstrated significant efficacy as a monotherapy and adjunctive treatment for major depressive disorder (MDD)[1][2][3]. This therapeutic breadth is largely attributed to its principal active human metabolite, N-desalkylquetiapine, or norquetiapine[1][4]. Unlike its parent compound, this compound possesses a distinct pharmacological profile that aligns more closely with established antidepressant agents[1][5]. This technical guide provides an in-depth exploration of this compound's mechanism of action in MDD, detailing its molecular interactions, downstream neurobiological effects, and the experimental methodologies used to elucidate these properties. It is intended for researchers, scientists, and professionals in the field of drug development.
Core Pharmacodynamic Profile of this compound
This compound's antidepressant effects are believed to stem from its multifaceted interactions with several key neurotransmitter systems, primarily the noradrenergic and serotonergic systems[5][6][7]. Its activity profile is distinct from both quetiapine and other atypical antipsychotics[5][8]. The primary mechanisms contributing to its antidepressant action are potent inhibition of the norepinephrine transporter (NET), partial agonism at the 5-HT1A receptor, and antagonism at various other serotonin receptors[5][6][7].
Data Presentation: Receptor Binding Affinities
The following table summarizes the in vitro binding affinities (Ki, expressed as nM) of this compound and its parent compound, quetiapine, for key receptors and transporters implicated in the treatment of depression. Lower Ki values indicate higher binding affinity.
| Target | This compound Ki (nM) | Quetiapine Ki (nM) | Primary Action of this compound | Reference |
| Monoamine Transporters | ||||
| Norepinephrine Transporter (NET) | 29 | >10,000 | Potent Inhibitor | [9] |
| Serotonin Transporter (SERT) | >10,000 | >10,000 | Inactive | [1] |
| Dopamine Transporter (DAT) | >10,000 | >10,000 | Inactive | [1] |
| Serotonin Receptors | ||||
| 5-HT1A | 45 - 570 | 430 - 1800 | Partial Agonist | [9][10] |
| 5-HT2A | 5 - 48 | 29 - 100 | Antagonist | [5][9] |
| 5-HT2C | 76 | 2800 | Antagonist | [5][9] |
| 5-HT7 | 76 | 307 | Antagonist | [5] |
| Dopamine Receptors | ||||
| D2 | 59 | 56 | Antagonist | [9] |
| Adrenergic Receptors | ||||
| α2 | 237 | 3630 | Antagonist | [5][11] |
| Histamine Receptors | ||||
| H1 | 3.5 | 11 | Antagonist | [10] |
Key Mechanisms of Antidepressant Action
Norepinephrine Transporter (NET) Inhibition
A defining feature of this compound's pharmacology is its potent inhibition of the norepinephrine transporter (NET), a property not shared by quetiapine[1][2]. This compound's affinity for NET is comparable to that of established antidepressant medications[1][2]. By blocking NET, this compound increases the synaptic concentration of norepinephrine. This action is crucial because norepinephrine plays a significant role in regulating mood, alertness, and attention.
Furthermore, in the prefrontal cortex (PFC), the dopamine transporter (DAT) is expressed at low levels. Consequently, dopamine reuptake in this region is primarily mediated by NET[5][11]. Therefore, this compound's inhibition of NET also leads to an increase in extracellular dopamine levels in the PFC, which is thought to contribute to the improvement of depressive symptoms and cognitive function[5][11][12].
Serotonin 5-HT1A Receptor Partial Agonism
This compound acts as a partial agonist at 5-HT1A receptors, a mechanism shared by some anxiolytic and antidepressant drugs[4][5][6]. 5-HT1A receptors are located both presynaptically (as autoreceptors on serotonin neurons) and postsynaptically. Partial agonism at these receptors is thought to contribute to antidepressant and anxiolytic effects[5][6]. This action can enhance dopamine release in the prefrontal cortex, further augmenting the effects of NET inhibition[4]. Studies show this compound has a significantly higher affinity and functional efficacy at 5-HT1A receptors compared to quetiapine[13].
Antagonism at 5-HT2A and 5-HT2C Receptors
This compound is an antagonist at both 5-HT2A and 5-HT2C receptors, with a higher affinity for 5-HT2A than quetiapine[5][11].
-
5-HT2A Antagonism: Blockade of 5-HT2A receptors is a hallmark of atypical antipsychotics and is believed to reduce the risk of extrapyramidal side effects[5][11]. In the context of depression, 5-HT2A antagonism can increase slow-wave sleep and may contribute to antidepressant effects by enhancing dopamine and norepinephrine release in the PFC[4][5][11].
-
5-HT2C Antagonism: 5-HT2C receptors tonically inhibit the release of dopamine and norepinephrine in several brain regions. Antagonism of these receptors by this compound disinhibits these pathways, leading to an increase in the synaptic availability of both neurotransmitters, which is a recognized antidepressant mechanism[5][11].
This synergistic interplay between NET inhibition and 5-HT2C antagonism likely contributes significantly to the robust antidepressant effects observed with quetiapine treatment[5][11].
Dopamine D2 Receptor Occupancy
Both quetiapine and this compound are antagonists at dopamine D2 receptors, but they exhibit a moderate affinity and dissociate rapidly from the receptor[5][6][10]. This "fast-off" kinetic property is thought to be responsible for quetiapine's low propensity to cause extrapyramidal symptoms (EPS) and hyperprolactinemia compared to other antipsychotics[5][6]. PET imaging studies in humans have confirmed that even at clinically effective doses for psychosis, quetiapine's D2 receptor occupancy is relatively low and transient[14][15]. In the treatment of depression, this moderate D2 antagonism, combined with the other mechanisms, helps to modulate dopamine signaling without causing significant motor side effects.
Experimental Protocols: Methodologies for Elucidation
The pharmacological profile of this compound has been characterized through a combination of in vitro and in vivo experimental techniques.
In Vitro Receptor Binding Assays
These assays are fundamental for determining the affinity of a compound for a specific receptor or transporter.
-
Objective: To quantify the binding affinity (Ki) of this compound to a panel of CNS receptors and transporters.
-
Methodology:
-
Preparation of Receptor Source: Cloned human receptors or transporters (e.g., NET, 5-HT1A, D2) are stably expressed in cell lines like CHO (Chinese Hamster Ovary) or HEK (Human Embryonic Kidney) cells[9]. Membranes from these cells are prepared, providing a rich source of the target protein.
-
Competitive Binding Experiment: A fixed concentration of a specific radioligand (a radioactive molecule with known high affinity for the target) is incubated with the cell membranes.
-
Increasing concentrations of the unlabeled test compound (this compound) are added to the incubations. The test compound competes with the radioligand for binding to the target sites[16].
-
Separation and Quantification: After reaching equilibrium, the bound radioligand is separated from the unbound radioligand, typically by rapid filtration or centrifugation[16]. The amount of radioactivity in the bound fraction is then quantified using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The IC50 is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay[16].
-
References
- 1. Quetiapine and its metabolite this compound: translation from in vitro pharmacology to in vivo efficacy in rodent models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quetiapine and its metabolite this compound: translation from in vitro pharmacology to in vivo efficacy in rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New developments in the management of major depressive disorder and generalized anxiety disorder: role of quetiapine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A preclinical and clinical rationale for quetiapine in mood syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Active Metabolites as Antidepressant Drugs: The Role of this compound in the Mechanism of Action of Quetiapine in the Treatment of Mood Disorders [frontiersin.org]
- 6. Active Metabolites as Antidepressant Drugs: The Role of this compound in the Mechanism of Action of Quetiapine in the Treatment of Mood Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Active metabolites as antidepressant drugs: the role of this compound in the mechanism of action of quetiapine in the treatment of mood disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PW01-27 - Translational Pharmacology of Quetiapine and this compound: Preclinical Findings Support Multifunctional Psychotropic Properties | European Psychiatry | Cambridge Core [cambridge.org]
- 10. frontiersin.org [frontiersin.org]
- 11. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 12. Role of concomitant inhibition of the norepinephrine transporter for the antipsychotic effect of quetiapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparative Physicochemical and Pharmacokinetic Properties of Quetiapine and Its Active Metabolite this compound [jstage.jst.go.jp]
- 14. [PDF] Dopamine D2/3 receptor occupancy by quetiapine in striatal and extrastriatal areas. | Semantic Scholar [semanticscholar.org]
- 15. Dopamine D2/3 receptor occupancy by quetiapine in striatal and extrastriatal areas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Norquetiapine as a Norepinephrine Reuptake Inhibitor: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth analysis of norquetiapine, the primary active metabolite of the atypical antipsychotic quetiapine, and its significant activity as a norepinephrine reuptake inhibitor (NRI). This document consolidates key quantitative data, details relevant experimental methodologies, and visualizes associated pathways and workflows to serve as a comprehensive resource for the scientific community.
Core Concepts: this compound's Mechanism of Action at the Norepinephrine Transporter
Quetiapine's therapeutic efficacy, particularly in mood disorders, is significantly attributed to its metabolite, this compound. Unlike the parent compound, this compound exhibits high affinity for and potent inhibition of the norepinephrine transporter (NET).[1][2][3][4] This inhibition of NET blocks the reuptake of norepinephrine from the synaptic cleft, thereby increasing its extracellular concentration and enhancing noradrenergic neurotransmission. This mechanism is a well-established target for antidepressant medications.[1][5][6]
Quantitative Data: Binding Affinity, Potency, and In Vivo Occupancy
The following tables summarize the key quantitative parameters defining this compound's interaction with the norepinephrine transporter.
Table 1: In Vitro Binding Affinity of this compound and Quetiapine for the Norepinephrine Transporter (NET)
| Compound | Species | Assay Type | Ki (nM) | pKi | Reference |
| This compound | Human | Radioligand Binding | 12 | - | [1][7][8][9] |
| Human | Radioligand Binding | 23 | - | [4] | |
| Human | Radioligand Binding | 58 | - | [4] | |
| Human | Radioligand Binding | - | 7.54 ± 0.05 | [2] | |
| Quetiapine | Human | Radioligand Binding | 927 (apparent Ki) | - | [1][8] |
| Human | Radioligand Binding | No measurable binding | - | [2] |
Table 2: In Vitro Functional Potency of this compound at the Norepinephrine Transporter (NET)
| Compound | Species | Assay Type | IC50 (nM) | pKi from functional assay | Reference |
| This compound | Human | Functional Uptake | - | 7.47 ± 0.17 | [2] |
Table 3: In Vivo Norepinephrine Transporter (NET) Occupancy by this compound in Humans Following Oral Administration of Quetiapine XR
| Quetiapine XR Dose | Mean NET Occupancy (Thalamus) | Estimated this compound Plasma Concentration for 50% NET Occupancy (EC50) | Reference |
| 150 mg/day | 19% | 161 ng/mL | [1][3][5] |
| 300 mg/day | 35% | 161 ng/mL | [1][3][5] |
| - | - | 36.8 µg/L | [6][10] |
| 256 mg/day (estimated dose for 50% occupancy) | 50% | - | [6][10] |
Table 4: Selectivity Profile of this compound for Monoamine Transporters
| Transporter | Binding Affinity (Ki) or Functional Inhibition (pKi) | Reference |
| Norepinephrine Transporter (NET) | High (pKi = 7.54) | [2] |
| Serotonin Transporter (SERT) | Low affinity | [2] |
| Dopamine Transporter (DAT) | Low affinity | [2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are synthesized from established practices in the field.
Radioligand Binding Assay for NET Affinity
This protocol outlines a standard procedure for determining the binding affinity of a compound for the norepinephrine transporter using a competitive radioligand binding assay.
-
Tissue Preparation:
-
Human or rodent brain tissue (e.g., cortex or thalamus), or cultured cells stably expressing the human norepinephrine transporter (hNET), are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
The homogenate is centrifuged at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris.
-
The resulting supernatant is then centrifuged at high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the membranes.
-
The membrane pellet is washed by resuspension in fresh buffer and re-centrifugation. The final pellet is resuspended in assay buffer to a specific protein concentration, determined by a protein assay (e.g., BCA or Bradford).
-
-
Binding Assay:
-
The assay is performed in a 96-well plate format.
-
To each well, the following are added in order:
-
Assay buffer.
-
A range of concentrations of the unlabeled test compound (e.g., this compound).
-
A fixed concentration of a radiolabeled ligand specific for NET (e.g., [3H]-Nisoxetine or (S,S)-[18F]FMeNER-D2).
-
The prepared membrane suspension.
-
-
Total binding is determined in the absence of any competing ligand.
-
Non-specific binding is determined in the presence of a high concentration of a known potent NET inhibitor (e.g., desipramine) to saturate all specific binding sites.
-
-
Incubation and Termination:
-
The plate is incubated for a specific time (e.g., 60-120 minutes) at a specific temperature (e.g., room temperature or 4°C) to allow the binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the unbound.
-
The filters are washed rapidly with ice-cold wash buffer to remove any unbound radioligand.
-
-
Data Analysis:
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The data are analyzed using non-linear regression to fit a one-site or two-site competition model. The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.
-
The Ki (inhibition constant) is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Synaptosomal Norepinephrine Uptake Assay
This protocol describes a functional assay to measure the inhibition of norepinephrine uptake into isolated nerve terminals (synaptosomes).
-
Synaptosome Preparation:
-
Rodent brain tissue (e.g., cortex or hypothalamus) is dissected and placed in ice-cold Krebs-Ringer's buffer or a sucrose solution (e.g., 0.32 M sucrose).[11][12]
-
The tissue is homogenized using a glass-Teflon homogenizer.[11]
-
The homogenate undergoes differential centrifugation. A common procedure involves an initial low-speed spin (e.g., 1,000 x g for 10 minutes) to remove larger cellular debris, followed by a high-speed spin of the supernatant (e.g., 16,000-20,000 x g for 20 minutes) to pellet the crude synaptosomal fraction (P2 pellet).[11][13]
-
The P2 pellet is resuspended in an appropriate assay buffer.[11]
-
-
Uptake Assay:
-
Aliquots of the synaptosomal suspension are pre-incubated for a short period (e.g., 5-10 minutes) at 37°C in the presence of various concentrations of the test compound (this compound) or vehicle.
-
The uptake reaction is initiated by the addition of a low concentration of radiolabeled norepinephrine (e.g., [3H]-norepinephrine).
-
The incubation continues for a short, defined period (e.g., 4-10 minutes) during which uptake is linear.[11][14]
-
-
Termination and Measurement:
-
Uptake is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [3H]-norepinephrine.
-
The radioactivity trapped within the synaptosomes on the filters is measured by liquid scintillation counting.
-
Non-specific uptake is determined by running parallel assays at 4°C or in the presence of a saturating concentration of a standard NET inhibitor.
-
-
Data Analysis:
-
The amount of [3H]-norepinephrine taken up is calculated and normalized to the protein content of the synaptosomes.
-
Inhibition curves are generated by plotting the percentage of uptake inhibition against the concentration of the test compound.
-
The IC50 value is determined from these curves using non-linear regression.
-
In Vivo Microdialysis for Extracellular Norepinephrine Measurement
This protocol outlines the use of in vivo microdialysis to assess the effect of this compound on extracellular norepinephrine levels in the brains of freely moving animals.
-
Surgical Procedure:
-
Anesthetized rodents have a guide cannula stereotaxically implanted, targeting a specific brain region of interest (e.g., prefrontal cortex or hypothalamus).[15] The cannula is secured to the skull with dental cement.
-
The animals are allowed to recover from surgery for a period of several days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, a microdialysis probe with a semipermeable membrane at its tip is inserted through the guide cannula into the brain tissue.[16][17]
-
The probe is perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 0.5-2.0 µL/min) using a microinfusion pump.[15]
-
After a stabilization period to allow the probe and tissue to equilibrate, baseline dialysate samples are collected at regular intervals (e.g., every 20-30 minutes).
-
-
Drug Administration and Sample Collection:
-
This compound (or quetiapine, to assess the effects of its metabolite) is administered systemically (e.g., via intraperitoneal injection or oral gavage).
-
Dialysate samples continue to be collected at the same regular intervals for several hours post-administration.
-
-
Sample Analysis:
-
The concentration of norepinephrine in the dialysate samples is quantified using a highly sensitive analytical method, typically high-performance liquid chromatography (HPLC) with electrochemical detection.[16]
-
-
Data Analysis:
-
The norepinephrine concentrations in the post-drug samples are expressed as a percentage of the average baseline concentration.
-
The time course of the effect of this compound on extracellular norepinephrine levels is plotted.
-
Visualizations: Pathways and Workflows
Norepinephrine Synaptic Transmission and Action of this compound
The following diagram illustrates the key elements of a noradrenergic synapse and the mechanism of action of this compound.
Caption: this compound blocks the norepinephrine transporter (NET), preventing NE reuptake.
General Workflow for In Vitro NET Binding Assay
This diagram outlines the typical experimental workflow for determining the binding affinity of a compound to the norepinephrine transporter.
Caption: Workflow for determining NET binding affinity using a radioligand assay.
Logical Relationship of Quetiapine Metabolism to NET Inhibition
This diagram illustrates the metabolic conversion of quetiapine to this compound and the subsequent pharmacological action on the norepinephrine transporter.
Caption: Quetiapine is metabolized to this compound, the active NET inhibitor.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Quetiapine and its metabolite this compound: translation from in vitro pharmacology to in vivo efficacy in rodent models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. frontiersin.org [frontiersin.org]
- 5. Norepinephrine transporter occupancy in the human brain after oral administration of quetiapine XR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Positron Emission Tomography Study of Norepinephrine Transporter Occupancy and Its Correlation with Symptom Response in Depressed Patients Treated with Quetiapine XR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Scholars@Duke publication: N-desalkylquetiapine, a potent norepinephrine reuptake inhibitor and partial 5-HT1A agonist, as a putative mediator of quetiapine's antidepressant activity. [scholars.duke.edu]
- 10. A Positron Emission Tomography Study of Norepinephrine Transporter Occupancy and Its Correlation with Symptom Response in Depressed Patients Treated with Quetiapine XR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dopamine Uptake through the Norepinephrine Transporter in Brain Regions with Low Levels of the Dopamine Transporter: Evidence from Knock-Out Mouse Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. Isolate Functional Synaptosomes | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the 5-HT1A Partial Agonist Activity of Norquetiapine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the 5-HT1A partial agonist activity of norquetiapine, the primary active metabolite of the atypical antipsychotic quetiapine. This compound's distinct pharmacological profile, particularly its interaction with the serotonin 1A (5-HT1A) receptor, is believed to be a key contributor to the antidepressant and anxiolytic effects observed with quetiapine treatment.[1][2] This document consolidates quantitative pharmacological data, details essential experimental protocols for assessing 5-HT1A activity, and visualizes the associated signaling pathways and therapeutic rationale.
Core Data Presentation
The following tables summarize the in vitro pharmacological data for this compound and relevant comparator compounds at the human 5-HT1A receptor. This allows for a clear comparison of binding affinity, functional potency, and intrinsic efficacy.
Table 1: 5-HT1A Receptor Binding Affinities (Ki)
| Compound | Ki (nM) | pKi | Reference(s) |
| This compound | 45 | 7.35 | [1] |
| Quetiapine | 430 | 6.37 | [1] |
| Aripiprazole | 4.2 | 8.38 | [2] |
| Buspirone | 20 | 7.7 | [3] |
| Gepirone | 38 | 7.42 | [4] |
| WAY-100635 (Antagonist) | 0.39 - 0.84 | 9.41 - 9.08 | [1][5] |
Table 2: 5-HT1A Receptor Functional Activity (EC50/pEC50 and Emax/Intrinsic Activity)
| Compound | EC50 (nM) | pEC50 | Emax (% of 5-HT response) | Intrinsic Activity | Reference(s) |
| This compound | 4,898 | 5.31 | 75% | Partial Agonist | [1][6] |
| Quetiapine | 26,000 | 4.59 | 47% | Partial Agonist | [1][7] |
| Aripiprazole | 329 | 6.48 | ~65% | Partial Agonist | [8][9] |
| Buspirone | 38.02 | 7.42 | Similar to ziprasidone | Partial Agonist | [2][3] |
| Gepirone | - | - | Partial Agonist | Partial Agonist | [10] |
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of this compound's 5-HT1A partial agonist activity are provided below.
Radioligand Binding Assay for 5-HT1A Receptor Affinity (Ki)
This protocol outlines a standard procedure for determining the binding affinity of a test compound (e.g., this compound) for the 5-HT1A receptor through competitive displacement of a radiolabeled ligand.
a. Materials:
-
Receptor Source: Membranes prepared from cells stably expressing the human 5-HT1A receptor (e.g., HEK293 or CHO cells) or from brain tissue rich in 5-HT1A receptors (e.g., hippocampus).[11]
-
Radioligand: A high-affinity 5-HT1A receptor radioligand, such as [³H]-8-OH-DPAT (agonist) or [³H]-WAY-100635 (antagonist).
-
Test Compound: this compound and comparator compounds.
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing MgCl₂.
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail.
-
Glass Fiber Filters (e.g., GF/B or GF/C), pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.
-
Filtration Apparatus (e.g., cell harvester).
-
Scintillation Counter.
b. Procedure:
-
Membrane Preparation: Homogenize cells or tissue in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).[3]
-
Assay Setup: In a 96-well plate, combine the receptor membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.[11]
-
Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[3]
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Assay for Functional Activity (EC50 and Emax)
This functional assay measures the activation of G-proteins coupled to the 5-HT1A receptor upon agonist binding. The binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, is proportional to receptor activation.
a. Materials:
-
Receptor Source: Membranes from cells expressing the 5-HT1A receptor.
-
[³⁵S]GTPγS.
-
GDP (Guanosine Diphosphate).
-
Test Compound: this compound and comparator compounds.
-
Assay Buffer: Typically includes Tris-HCl, MgCl₂, NaCl, and EDTA.
-
Scintillation Proximity Assay (SPA) beads (optional, for a homogeneous assay format).[12]
b. Procedure:
-
Membrane Preparation: As described for the radioligand binding assay.
-
Assay Setup: In a 96-well plate, combine the receptor membranes, [³⁵S]GTPγS, GDP, and varying concentrations of the test compound.[12]
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Termination and Detection:
-
Filtration Method: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters and count the radioactivity.[13]
-
SPA Method: If using SPA beads, the beads are added to the assay mixture. The proximity of the radiolabel to the bead upon binding results in a light signal that can be measured directly in a microplate scintillation counter without a separation step.[12]
-
-
Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the concentration of the test compound to generate a dose-response curve. Determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximal effect, often expressed as a percentage of the response to a full agonist like serotonin).
cAMP Accumulation Assay for Functional Activity
Since the 5-HT1A receptor is a Gi/o-coupled receptor, its activation leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.
a. Materials:
-
Cell Line: A cell line stably expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells).
-
Forskolin: An activator of adenylyl cyclase used to stimulate cAMP production.
-
Test Compound: this compound and comparator compounds.
-
cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., using HTRF, ELISA, or other detection methods).
-
Cell Culture Medium and Reagents.
b. Procedure:
-
Cell Culture and Plating: Culture the cells and seed them into 96- or 384-well plates.
-
Compound Treatment: Pre-incubate the cells with varying concentrations of the test compound.
-
Stimulation: Add forskolin to all wells (except for the basal control) to stimulate cAMP production.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using the chosen assay kit according to the manufacturer's instructions. The principle often involves competition between cellular cAMP and a labeled cAMP for binding to a specific antibody.[5]
-
Data Analysis: The inhibitory effect of the test compound on forskolin-stimulated cAMP accumulation is measured. Plot the cAMP levels against the compound concentration to determine the IC50 (which in this inhibitory assay corresponds to the EC50 for the agonist effect) and the maximal inhibition.
Mandatory Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to this compound's 5-HT1A partial agonist activity.
Caption: 5-HT1A Receptor Signaling Pathway Activated by this compound.
Caption: Workflow of a [³⁵S]GTPγS Binding Assay.
Caption: Dual Mechanism of this compound's Therapeutic Action.
References
- 1. Active Metabolites as Antidepressant Drugs: The Role of this compound in the Mechanism of Action of Quetiapine in the Treatment of Mood Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quetiapine and its metabolite this compound: translation from in vitro pharmacology to in vivo efficacy in rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Scholars@Duke publication: N-desalkylquetiapine, a potent norepinephrine reuptake inhibitor and partial 5-HT1A agonist, as a putative mediator of quetiapine's antidepressant activity. [scholars.duke.edu]
- 10. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 11. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 13. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
The Discovery and Initial Characterization of N-desalkylquetiapine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the discovery and initial pharmacological characterization of N-desalkylquetiapine, also known as norquetiapine. N-desalkylquetiapine is the primary active metabolite of the atypical antipsychotic quetiapine.[1][2] Its distinct pharmacological profile, particularly its potent inhibition of the norepinephrine transporter (NET) and partial agonism at the serotonin 1A (5-HT1A) receptor, is believed to significantly contribute to the antidepressant and anxiolytic effects of quetiapine.[1][3][4][5] This document summarizes the key quantitative data from in vitro and in vivo studies, details the experimental protocols used for its characterization, and provides visual representations of relevant biological pathways and experimental workflows.
Introduction
Quetiapine, an atypical antipsychotic, has demonstrated clinical efficacy in treating not only schizophrenia and bipolar mania but also major depressive disorder and generalized anxiety disorder.[3][6] This broad therapeutic spectrum prompted investigations into its mechanism of action, leading to the identification of its major active metabolite, N-desalkylquetiapine.[1] Formed primarily by the cytochrome P450 enzyme CYP3A4, N-desalkylquetiapine exhibits a pharmacological profile that is notably different from its parent compound.[1] This guide focuses on the initial studies that elucidated the unique properties of N-desalkylquetiapine and its putative role in the therapeutic effects of quetiapine.
Pharmacological Profile
The initial characterization of N-desalkylquetiapine involved a comprehensive screening against a wide array of G-protein coupled receptors, ion channels, and neurotransmitter transporters. These studies revealed a distinct profile that distinguishes it from quetiapine and other atypical antipsychotics.
Receptor and Transporter Binding Affinities
N-desalkylquetiapine displays a high affinity for the norepinephrine transporter (NET) and the histamine H1 receptor. It also exhibits moderate to low affinities for various serotonin, adrenergic, dopamine, and muscarinic receptors. The binding affinities (Ki) from various in vitro radioligand binding assays are summarized in Table 1.
Table 1: Receptor and Transporter Binding Affinities (Ki, nM) of N-desalkylquetiapine.
| Target Family | Specific Target | Ki (nM) |
| Monoamine Transporters | Norepinephrine Transporter (NET) | 12 - 29 |
| Serotonin Transporter (SERT) | ~1000 | |
| Dopamine Transporter (DAT) | >1000 | |
| Serotonin Receptors | 5-HT1A | 45 - 570 |
| 5-HT1E | Moderate Affinity (10-100) | |
| 5-HT2A | 5 - 58 | |
| 5-HT2B | 14 | |
| 5-HT2C | 76 - 110 | |
| 5-HT7 | 76 | |
| 5-HT1D, 5-HT3, 5-HT5, 5-HT6 | Low Affinity (100-1000) | |
| Adrenergic Receptors | α1A | 144 |
| α1B | 95 | |
| α2A | 240 | |
| α2B | 378 | |
| α2C | 740 | |
| Dopamine Receptors | D1 | 210 |
| D2 | 59 - 196 | |
| D3 | 570 | |
| D4 | 1300 | |
| Histamine Receptors | H1 | 3.4 - 3.5 |
| H2 | 300 | |
| Muscarinic Receptors | M1 | Moderate Affinity (10-100) |
| M3 | Moderate Affinity (10-100) | |
| M5 | Moderate Affinity (10-100) | |
| M2, M4 | Low Affinity (100-1000) |
Note: Data compiled from multiple sources. Ranges are provided where different studies reported varying values.
Functional Activity
Functional assays were crucial in determining the activity of N-desalkylquetiapine at its primary targets. These studies confirmed its role as a potent NET inhibitor and a partial agonist at 5-HT1A receptors, while acting as an antagonist at several other receptors. The functional potencies are summarized in Table 2.
Table 2: Functional Activity of N-desalkylquetiapine.
| Target | Assay Type | Functional Activity | Potency (IC50/EC50, nM) |
| Norepinephrine Transporter (NET) | Norepinephrine Uptake Inhibition | Inhibitor | 12 |
| Serotonin 1A Receptor (5-HT1A) | GTPγS Binding | Partial Agonist | - |
| Serotonin 2A Receptor (5-HT2A) | Calcium Flux | Antagonist | - |
| Serotonin 2B Receptor (5-HT2B) | Calcium Flux | Antagonist | - |
| Serotonin 2C Receptor (5-HT2C) | - | Antagonist | - |
| Histamine H1 Receptor | Calcium Flux | Antagonist | - |
| α1A-Adrenergic Receptor | Calcium Flux | Antagonist | - |
| α1D-Adrenergic Receptor | Calcium Flux | Antagonist | - |
| Muscarinic M1, M3, M5 Receptors | Calcium Flux | Antagonist | - |
Note: Quantitative potency values for all functional assays were not consistently available in the initial characterization literature.
Key Signaling Pathways and Mechanisms of Action
The primary mechanisms underlying the antidepressant-like effects of N-desalkylquetiapine are its inhibition of norepinephrine reuptake and its partial agonism at 5-HT1A receptors.
References
- 1. criver.com [criver.com]
- 2. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 3. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. The tail suspension test: a new method for screening antidepressants in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Norquetiapine's Affinity for Dopamine D2 Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of norquetiapine, the primary active metabolite of quetiapine, for the dopamine D2 receptor. The document synthesizes key quantitative data, outlines common experimental methodologies for affinity determination, and visualizes relevant biological and experimental pathways.
Core Topic: this compound and the Dopamine D2 Receptor
This compound is a significant metabolite of the atypical antipsychotic quetiapine. While quetiapine itself exhibits a moderate affinity for the dopamine D2 receptor, its rapid dissociation kinetics are thought to contribute to its atypical profile and lower incidence of extrapyramidal side effects.[1][2] this compound possesses a distinct pharmacological profile from its parent compound, and understanding its interaction with key central nervous system targets, including the D2 receptor, is crucial for a comprehensive grasp of quetiapine's overall mechanism of action.
Data Presentation: Receptor Binding Affinities
The affinity of a compound for a receptor is typically expressed by the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half the binding sites at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity. The following table summarizes the in vitro binding affinities of this compound and its parent compound, quetiapine, for the human dopamine D2 receptor.
| Compound | Receptor | Ki (nM) | Notes |
| This compound | Dopamine D2 | ~160 | Affinity is of the same order as quetiapine.[3] |
| Quetiapine | Dopamine D2 | 155 - 160 | Considered a low to moderate affinity antagonist.[4][5] |
In vivo studies using positron emission tomography (PET) have also been conducted to determine the apparent affinity constant (Ki,app) in the living human brain. These studies, which account for factors like blood-brain barrier penetration and competition with endogenous dopamine, calculated a Ki,app of 2004 nmol/L for the "active moiety" (the sum of quetiapine and this compound).[3][6]
Experimental Protocols: Determining Receptor Binding Affinity
The quantitative data presented above are primarily derived from in vitro radioligand binding assays. These experiments are fundamental in neuropharmacology for characterizing the interaction between a drug and its receptor target.
Protocol: Competitive Radioligand Binding Assay for D2 Receptor Affinity
This protocol outlines a standard method for determining the Ki of a test compound (e.g., this compound) at the dopamine D2 receptor.
1. Materials and Reagents:
-
Cell Membranes: Membranes prepared from a stable cell line (e.g., CHO or HEK cells) recombinantly expressing the human dopamine D2L receptor.
-
Radioligand: A high-affinity D2 receptor antagonist radiolabeled with a radioisotope, typically [3H]-Spiperone or [3H]-Methylspiperone.
-
Test Compound: this compound hydrochloride.
-
Non-specific Binding Compound: A high concentration of a non-radiolabeled D2 antagonist (e.g., 10 µM haloperidol or spiperone) to determine the amount of non-specific binding of the radioligand.
-
Incubation Buffer: A buffer solution (e.g., Tris-HCl) at physiological pH containing appropriate ions.
-
Filtration Apparatus: A cell harvester to rapidly separate bound from free radioligand via vacuum filtration.
-
Filters: Glass fiber filters (e.g., Whatman GF/B) pre-treated to reduce non-specific binding.
-
Scintillation Counter: A liquid scintillation counter to quantify the radioactivity trapped on the filters.
2. Procedure:
-
Assay Preparation: The test compound, this compound, is serially diluted to create a range of concentrations.
-
Incubation: In assay tubes, the cell membranes, radioligand (at a fixed concentration, typically near its Kd value), and either buffer (for total binding), the non-specific binding compound, or a concentration of the test compound are combined.[7]
-
Equilibration: The mixture is incubated at a controlled temperature (e.g., room temperature) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.[7]
-
Termination and Filtration: The incubation is terminated by rapid vacuum filtration through the glass fiber filters. This step separates the cell membranes with bound radioligand from the unbound radioligand in the solution. The filters are then washed quickly with ice-cold buffer to remove any remaining unbound radioligand.
-
Quantification: The filters are placed in scintillation vials with scintillation fluid, and the amount of radioactivity is measured using a liquid scintillation counter.
3. Data Analysis:
-
Calculate Specific Binding: Specific binding is determined by subtracting the non-specific binding from the total binding.
-
Generate Competition Curve: The percentage of specific binding is plotted against the logarithm of the test compound concentration. This generates a sigmoidal dose-response curve.
-
Determine IC50: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (the IC50 value) is calculated from this curve using non-linear regression analysis.
-
Calculate Ki: The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation :
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand used in the assay and Kd is the dissociation constant of the radioligand for the receptor.[7]
-
Visualizations: Pathways and Processes
Dopamine D2 Receptor Signaling Pathway
The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gαi/o pathway. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[8][9] D2 receptors can also engage β-arrestin-dependent signaling pathways.[10][11]
References
- 1. Quetiapine - Wikipedia [en.wikipedia.org]
- 2. Antipsychotic agents differ in how fast they come off the dopamine D2 receptors. Implications for atypical antipsychotic action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of D2 dopamine receptor occupancy after oral administration of quetiapine fumarate immediate-release and extended-release formulations in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. psychiatrist.com [psychiatrist.com]
- 6. researchgate.net [researchgate.net]
- 7. cdn-links.lww.com [cdn-links.lww.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dopamine receptor - Wikipedia [en.wikipedia.org]
In Vitro Binding Profile of Norquetiapine at Aminergic Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norquetiapine, the major active metabolite of the atypical antipsychotic quetiapine, exhibits a complex and distinct pharmacological profile that is thought to contribute significantly to the therapeutic efficacy of the parent drug, particularly its antidepressant and anxiolytic effects. Unlike quetiapine, this compound demonstrates potent inhibition of the norepinephrine transporter (NET) and acts as a partial agonist at serotonin 5-HT1A receptors. This technical guide provides an in-depth overview of the in vitro binding profile of this compound at a range of aminergic receptors, presenting quantitative binding data, detailing the experimental methodologies used for these determinations, and visualizing the associated signaling pathways.
Data Presentation: this compound Binding Affinities
The following table summarizes the in vitro binding affinities (Ki) of this compound for various aminergic receptors and transporters. The data is compiled from key studies, with the primary source being Jensen et al. (2008), which utilized the National Institute of Mental Health's Psychoactive Drug Screening Program (NIMH PDSP). Lower Ki values indicate higher binding affinity.
| Receptor/Transporter Family | Target | This compound Ki (nM) | Functional Activity |
| Serotonin | 5-HT1A | 45[1][2] | Partial Agonist[1][2] |
| 5-HT1D | 100 - 1000[2] | - | |
| 5-HT1E | 10 - 100[2] | - | |
| 5-HT2A | 58[1] | Antagonist[1][2] | |
| 5-HT2B | 14[1][2] | Antagonist[1][2] | |
| 5-HT2C | 107[1] | Antagonist[1][2] | |
| 5-HT3 | 100 - 1000[2] | - | |
| 5-HT5 | 100 - 1000[2] | - | |
| 5-HT6 | 100 - 1000[2] | - | |
| 5-HT7 | 76[1][2] | Antagonist[3] | |
| Dopamine | D1 | 210[1] | - |
| D2 | 196[1] | Antagonist | |
| D3 | 570[1] | - | |
| D4 | 1300[1] | - | |
| D5 | 1400[1] | - | |
| Adrenergic | α1A | 144[1] | Antagonist[1] |
| α1B | 95[1][2] | - | |
| α2A | 240[1] | Antagonist[1] | |
| α2B | 378[1] | - | |
| α2C | 740[1] | Antagonist[1] | |
| Histamine | H1 | 3.5[1] | Antagonist[1][2] |
| H2 | 300[1] | - | |
| Muscarinic | M1 | 39[1] | Antagonist[1][2] |
| M2 | 453[1] | - | |
| M3 | 23[1] | Antagonist[1][2] | |
| M4 | 110[1] | - | |
| M5 | 23[1] | Antagonist[1][2] | |
| Transporters | NET | 23[1] | Inhibitor[2] |
| SERT | ~1000[1] | - | |
| DAT | >1000[1] | - |
Experimental Protocols
The binding affinities (Ki values) presented in this guide were primarily determined using competitive radioligand binding assays. These assays are a standard method for characterizing the interaction of a compound with a specific receptor. The general principle involves measuring the ability of a test compound (this compound) to displace a radioactively labeled ligand that is known to bind with high affinity to the target receptor.
General Protocol for Competitive Radioligand Binding Assay
-
Receptor Source Preparation:
-
Membrane homogenates are prepared from cell lines (e.g., HEK293 or CHO cells) that are stably or transiently transfected to express a high density of the specific human recombinant aminergic receptor of interest.
-
Cells are harvested and subjected to homogenization in a cold lysis buffer.
-
The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in an appropriate assay buffer.
-
Protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).
-
-
Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
A constant concentration of a specific radioligand (e.g., [3H]ligand) is incubated with the receptor-containing membranes.
-
Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding to the receptor.
-
The reaction mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of a known, non-radioactive ligand for the target receptor.
-
-
Separation and Detection:
-
Following incubation, the bound and free radioligand are separated. A common method is rapid vacuum filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Specific Radioligands and Cell Lines
While the exact protocols for each receptor in the Jensen et al. (2008) study were sourced from the NIMH PDSP, the following are examples of commonly used radioligands and cell lines for the receptors where this compound shows high affinity:
-
5-HT2A Receptor: Radioligand: [3H]Ketanserin; Cell Line: HEK293 cells expressing the human 5-HT2A receptor.
-
D2 Receptor: Radioligand: [3H]Raclopride or [3H]Spiperone; Cell Line: CHO-K1 or HEK293 cells expressing the human D2 receptor.
-
H1 Receptor: Radioligand: [3H]Pyrilamine (mepyramine); Cell Line: HEK293 cells expressing the human H1 receptor.
-
α1-Adrenergic Receptors: Radioligand: [3H]Prazosin; Cell Line: HEK293 cells expressing the specific human α1-adrenergic receptor subtype.
-
Norepinephrine Transporter (NET): Radioligand: [3H]Nisoxetine; Cell Line: HEK293 cells expressing the human NET.
Mandatory Visualizations
Experimental Workflow: Competitive Radioligand Binding Assay
Signaling Pathways of Key Aminergic Receptors
The following diagrams illustrate the canonical signaling pathways for some of the aminergic receptors at which this compound exhibits high binding affinity.
Gq-Coupled Receptor Signaling (e.g., 5-HT2A, α1-Adrenergic, H1, M1, M3, M5)
Gi/o-Coupled Receptor Signaling (e.g., 5-HT1A, D2, α2-Adrenergic, M2, M4)
Gs-Coupled Receptor Signaling (e.g., 5-HT7)
References
The Neuropharmacological Profile of Norquetiapine: A Technical Guide to its Central Nervous System Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norquetiapine, the major active metabolite of the atypical antipsychotic quetiapine, has garnered significant attention for its distinct and complex pharmacological profile. Unlike its parent compound, this compound exhibits a unique combination of activities at key neurotransmitter systems within the central nervous system (CNS), contributing significantly to the overall therapeutic effects of quetiapine, particularly its antidepressant and anxiolytic properties. This technical guide provides an in-depth exploration of this compound's effects on the CNS, focusing on its receptor binding affinities, functional activities, and the downstream signaling pathways it modulates. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of neuropsychiatric disorders and the development of novel therapeutics.
Pharmacodynamics: Receptor Binding and Functional Activity
This compound's interaction with a wide array of CNS targets underpins its multifaceted pharmacological effects. Its binding affinities (Ki) and functional potencies (pKi) have been characterized through a variety of in vitro assays. A summary of these quantitative data is presented in the tables below, followed by detailed descriptions of the experimental protocols used to generate this information.
Data Presentation: Receptor Binding Affinities and Functional Data
The following tables summarize the binding affinities (Ki and pKi) of this compound for various CNS receptors and transporters. This data has been compiled from multiple preclinical studies to provide a comprehensive overview for comparative analysis.
Table 1: this compound Binding Affinities (Ki) for Key CNS Targets
| Target | Receptor/Transporter Subtype | This compound Ki (nM) | Reference |
| Monoamine Transporters | Norepinephrine Transporter (NET) | 12 - 29 | [1][2] |
| Serotonin Transporter (SERT) | >1000 | [3] | |
| Dopamine Transporter (DAT) | >10000 | [2] | |
| Serotonin Receptors | 5-HT1A | 45 | [3][4] |
| 5-HT2A | 5 - 58 | [2][3] | |
| 5-HT2B | 14 | [4] | |
| 5-HT2C | 76 - 110 | [2][3] | |
| 5-HT7 | 76 | [4] | |
| Dopamine Receptors | D1 | < 1000 | [4] |
| D2 | 196 - <1000 | [2][3] | |
| Adrenergic Receptors | α1A | < 1000 | [2] |
| α1B | 95 | [2] | |
| α2 | 237 | [4] | |
| Histamine Receptors | H1 | 3.5 | [4] |
| Muscarinic Receptors | M1, M3, M5 | 10 - 100 | [2] |
Table 2: this compound Functional Activity (pKi/pEC50)
| Target | Functional Assay | This compound pKi / pEC50 | Activity | Reference |
| Monoamine Transporters | NET Uptake Inhibition | 7.47 ± 0.17 | Potent Inhibitor | [3] |
| Serotonin Receptors | 5-HT1A GTPγS Binding | pEC50 = 5.47 | Partial Agonist | [3] |
| Dopamine Receptors | D2 Functional Assay | pKi = 7.25 ± 0.25 | Antagonist | [3] |
Key Mechanisms of Action and Signaling Pathways
This compound's CNS effects are primarily driven by two key mechanisms: potent inhibition of the norepinephrine transporter (NET) and partial agonism at the serotonin 1A (5-HT1A) receptor. These actions, in concert with its antagonist activity at other receptors, create a unique neuropharmacological profile.
Norepinephrine Transporter (NET) Inhibition
This compound is a potent inhibitor of NET, a mechanism it shares with several established antidepressant medications.[1][3] By blocking the reuptake of norepinephrine from the synaptic cleft, this compound increases the concentration and duration of norepinephrine in the synapse. This leads to enhanced activation of postsynaptic α- and β-adrenergic receptors, which are coupled to various downstream signaling cascades.
NET Inhibition Signaling Pathway
Serotonin 1A (5-HT1A) Receptor Partial Agonism
This compound acts as a partial agonist at 5-HT1A receptors.[3][4] These receptors are G-protein coupled receptors (GPCRs) primarily linked to inhibitory Gi/o proteins.[5][6] As a partial agonist, this compound elicits a submaximal response compared to the full endogenous agonist, serotonin. This modulation of the serotonergic system is thought to contribute to its anxiolytic and antidepressant effects. Activation of 5-HT1A receptors leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels, and the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, which hyperpolarizes the neuron and reduces its firing rate.
5-HT1A Partial Agonism Signaling
Experimental Protocols
The following sections detail the methodologies for key in vitro and in vivo experiments used to characterize the CNS effects of this compound.
In Vitro Assays
Objective: To determine the binding affinity (Ki) of this compound for various CNS receptors and transporters.
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human recombinant receptor or transporter of interest (e.g., HEK293 cells) or from specific brain regions of rodents.
-
Incubation: A fixed concentration of a specific radioligand (e.g., [3H]-raclopride for D2 receptors) is incubated with the membrane preparation in the presence of varying concentrations of this compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Radioligand Binding Assay Workflow
Objective: To determine the functional potency of this compound in inhibiting norepinephrine reuptake.
General Protocol:
-
Cell Culture: HEK293 cells stably expressing the human NET are cultured.
-
Assay Initiation: Cells are incubated with a fluorescent substrate for NET.
-
Compound Addition: this compound at various concentrations is added to the cells.
-
Measurement: The fluorescence intensity, which is proportional to the uptake of the substrate, is measured over time.
-
Data Analysis: The concentration of this compound that inhibits 50% of the substrate uptake (IC50) is determined, from which the pKi value is calculated.[3]
Objective: To determine the functional activity (agonism, partial agonism, or antagonism) of this compound at GPCRs, such as the 5-HT1A receptor.
General Protocol:
-
Membrane Preparation: Membranes from CHO cells stably expressing the human 5-HT1A receptor are prepared.[3]
-
Incubation: Membranes are incubated with [35S]GTPγS, GDP, and varying concentrations of this compound.
-
Separation: The reaction is terminated, and bound [35S]GTPγS is separated from free [35S]GTPγS by filtration.
-
Quantification: The amount of radioactivity on the filters is measured.
-
Data Analysis: The stimulation of [35S]GTPγS binding by this compound is measured and compared to the maximal stimulation by a full agonist (e.g., serotonin) to determine its efficacy (Emax) and potency (EC50).
In Vivo Assays
Objective: To assess the antidepressant-like activity of this compound.
Protocol:
-
Apparatus: A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) is filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.
-
Procedure: Mice are individually placed in the water for a 6-minute session. The duration of immobility (floating with only movements necessary to keep the head above water) is recorded during the last 4 minutes of the test.
-
Drug Administration: this compound or vehicle is administered at a specified time before the test.
-
Data Analysis: A reduction in immobility time is indicative of an antidepressant-like effect.[6]
Objective: To evaluate the antidepressant-like effects of this compound in a stress-based model of depression.
Protocol:
-
Induction Phase: Rats are exposed to a series of inescapable foot shocks.
-
Testing Phase: 24 hours later, the rats are placed in a shuttle box where they can escape a foot shock by crossing to the other side. The number of failures to escape and the latency to escape are recorded.
-
Drug Administration: this compound or vehicle is administered during the testing phase or chronically before it.
-
Data Analysis: A decrease in the number of escape failures and a shorter escape latency in the drug-treated group compared to the vehicle group suggest an antidepressant-like effect.[6]
Objective: To determine the extent to which this compound binds to its target receptors in the living brain.
Protocol:
-
Radioligand Administration: A radiolabeled ligand specific for the target of interest (e.g., a NET-specific radiotracer) is administered to the animal.
-
Drug Administration: this compound is administered at various doses.
-
Brain Imaging or Tissue Analysis: The amount of radioligand binding in specific brain regions is measured using techniques like positron emission tomography (PET) or by post-mortem brain tissue analysis.
-
Data Analysis: The reduction in radioligand binding in the presence of this compound is used to calculate the percentage of receptor occupancy.[3]
Conclusion
This compound presents a complex and compelling neuropharmacological profile that distinguishes it from its parent compound, quetiapine, and other atypical antipsychotics. Its potent inhibition of the norepinephrine transporter and partial agonism at 5-HT1A receptors are key contributors to its antidepressant and anxiolytic effects. The comprehensive data on its receptor binding affinities and functional activities, coupled with the detailed experimental protocols provided in this guide, offer a valuable resource for the scientific community. Further investigation into the intricate downstream signaling pathways and the interplay between this compound's various receptor interactions will continue to illuminate its therapeutic potential and may guide the development of next-generation psychotropic agents with improved efficacy and tolerability.
References
- 1. Response-specific effects of punishment of a discriminated operant response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quetiapine and its metabolite this compound: translation from in vitro pharmacology to in vivo efficacy in rodent models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Active Metabolites as Antidepressant Drugs: The Role of this compound in the Mechanism of Action of Quetiapine in the Treatment of Mood Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The recombinant 5-HT1A receptor: G protein coupling and signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential coupling of 5-HT1 receptors to G proteins of the Gi family - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Norquetiapine in Quetiapine's Anxiolytic Efficacy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quetiapine, an atypical antipsychotic, has demonstrated significant efficacy in the treatment of generalized anxiety disorder (GAD)[1][2]. While quetiapine itself possesses a complex pharmacodynamic profile, its primary active metabolite, norquetiapine (N-desalkylquetiapine), is now understood to be a key contributor to its anxiolytic properties. This technical guide provides an in-depth analysis of the mechanisms by which this compound mediates the anxiolytic effects observed with quetiapine administration. We will delve into the distinct pharmacological characteristics of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.
The anxiolytic effects of quetiapine are largely attributed to the unique pharmacological actions of this compound, which differ significantly from the parent compound. The two primary mechanisms responsible for this compound's anxiolytic properties are its potent inhibition of the norepinephrine transporter (NET) and its partial agonism at the serotonin 1A (5-HT1A) receptor[1][2]. Quetiapine itself has negligible activity at the NET[1]. This distinct profile positions this compound as a critical mediator of quetiapine's therapeutic effects in anxiety disorders.
Data Presentation: Comparative Pharmacodynamics of Quetiapine and this compound
The following tables summarize the quantitative data from various in vitro studies, highlighting the differential binding affinities and functional potencies of quetiapine and its metabolite, this compound, at key receptors and transporters implicated in anxiety.
Table 1: Receptor and Transporter Binding Affinities (Ki/pKi)
| Target | Quetiapine (Ki/pKi) | This compound (Ki/pKi) | Reference(s) |
| Norepinephrine Transporter (NET) | No measurable binding | 12 nM (Ki), 7.54 ± 0.05 (pKi) | [1][3] |
| Serotonin Transporter (SERT) | Low affinity | Moderate affinity | [1] |
| Dopamine Transporter (DAT) | Low affinity | Low affinity | [1] |
| Serotonin 1A Receptor (5-HT1A) | 1800 nM (Ki) | 570 nM (Ki) | [4] |
| Serotonin 2A Receptor (5-HT2A) | 29 nM (Ki) | 5 nM (Ki) | [4] |
| Dopamine D2 Receptor | 56 nM (Ki), 7.23 ± 0.40 (pKi) | 59 nM (Ki), 7.25 ± 0.25 (pKi) | [1][4] |
| Histamine H1 Receptor | High affinity | 3.4 nM (Ki) | [3] |
Table 2: Functional Assay Data (EC50/pEC50 and Emax)
| Assay | Quetiapine | This compound | Reference(s) |
| NET Uptake Inhibition | No measurable inhibition | pKi = 7.47 ± 0.17 | [1] |
| 5-HT1A Receptor Agonism | pEC50 = 4.77, Emax = 89% | pEC50 = 5.47, Emax = 90% | [1] |
| D2 Receptor Antagonism | Moderate/low potency | Moderate/low potency | [4] |
Experimental Protocols
This section outlines the methodologies for key experiments cited in the literature that have been instrumental in elucidating the anxiolytic properties of this compound.
Norepinephrine Transporter (NET) Inhibition Assay
This assay quantifies the ability of a compound to inhibit the reuptake of norepinephrine into cells expressing the NET.
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected with the human norepinephrine transporter (hNET).
-
Radioligand: [³H]Nisoxetine or a fluorescent substrate.
-
Procedure:
-
Cell Preparation: hNET-expressing HEK293 cells are cultured and harvested.
-
Assay Buffer: A suitable buffer (e.g., Krebs-Ringer-HEPES) is used.
-
Competition Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of varying concentrations of the test compound (this compound or quetiapine).
-
Incubation: The mixture is incubated at a specific temperature (e.g., room temperature) for a defined period to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.
5-HT1A Receptor Partial Agonism Functional Assay (GTPγS Binding Assay)
This assay measures the functional activity of a compound at a G-protein coupled receptor (GPCR) by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation.
-
Tissue Preparation: Membranes from rat hippocampus or cells stably expressing the human 5-HT1A receptor are prepared.
-
Radioligand: [³⁵S]GTPγS.
-
Procedure:
-
Membrane Preparation: Tissues or cells are homogenized and centrifuged to isolate the membrane fraction.
-
Assay Buffer: A buffer containing GDP, MgCl₂, and other necessary components is used.
-
Incubation: Membranes are incubated with varying concentrations of the test compound (this compound or quetiapine) in the presence of [³⁵S]GTPγS.
-
Stimulation: Agonist binding to the 5-HT1A receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.
-
Termination and Separation: The reaction is stopped by rapid filtration, separating the membrane-bound [³⁵S]GTPγS from the unbound radioligand.
-
Quantification: The amount of radioactivity on the filters is determined by scintillation counting.
-
-
Data Analysis: The concentration of the test compound that produces 50% of the maximal response (EC50) and the maximum effect (Emax) relative to a full agonist (e.g., serotonin) are calculated.
Vogel Conflict Test (Preclinical Model of Anxiety)
This is a widely used animal model to screen for anxiolytic drugs. The test creates a conflict between the motivation to drink (in water-deprived animals) and the aversion to a mild electric shock received upon drinking.
-
Animals: Typically, mice or rats are used.
-
Apparatus: An operant chamber equipped with a drinking spout connected to a lickometer and a shock generator.
-
Procedure:
-
Water Deprivation: Animals are water-deprived for a specific period (e.g., 24-48 hours) to motivate drinking.
-
Acclimation: Animals are habituated to the test chamber.
-
Drug Administration: The test compound (this compound, quetiapine, or vehicle) is administered at a predetermined time before the test.
-
Test Session: The animal is placed in the chamber. After a certain number of licks (e.g., every 20th lick), a mild electric shock is delivered through the drinking spout.
-
Data Collection: The total number of licks and the number of shocks received during the session are recorded.
-
-
Data Analysis: Anxiolytic compounds increase the number of shocks the animals are willing to tolerate, indicating a reduction in the suppressive effect of the punishment on drinking behavior.
Mandatory Visualizations
Signaling Pathways
Experimental and Logical Workflows
Conclusion
The evidence strongly indicates that the anxiolytic properties of quetiapine are significantly mediated by its active metabolite, this compound. The distinct pharmacological profile of this compound, characterized by potent norepinephrine transporter inhibition and partial agonism at 5-HT1A receptors, provides a clear mechanistic basis for these effects[1][2]. This is in stark contrast to quetiapine, which lacks significant NET inhibitory activity. Preclinical studies in established animal models of anxiety further corroborate the anxiolytic-like effects of this compound[2]. For researchers and professionals in drug development, understanding the pivotal contribution of this compound is crucial for the rational design of novel anxiolytic agents and for optimizing the clinical application of quetiapine in the management of anxiety disorders. Future research could further explore the downstream signaling cascades and the precise interplay between the noradrenergic and serotonergic systems in mediating the anxiolytic effects of this compound.
References
- 1. Quetiapine and its metabolite this compound: translation from in vitro pharmacology to in vivo efficacy in rodent models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quetiapine and its metabolite this compound: translation from in vitro pharmacology to in vivo efficacy in rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PW01-27 - Translational Pharmacology of Quetiapine and this compound: Preclinical Findings Support Multifunctional Psychotropic Properties | European Psychiatry | Cambridge Core [cambridge.org]
An In-Depth Technical Guide to the Physicochemical Properties of Norquetiapine Fumarate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norquetiapine, the major active metabolite of the atypical antipsychotic quetiapine, has garnered significant attention for its distinct pharmacological profile and potential therapeutic advantages. As a pharmaceutical salt, this compound fumarate's physicochemical properties are critical determinants of its formulation, stability, and bioavailability. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, with a specific focus on its fumarate salt form where data is available. This document is intended to serve as a valuable resource for researchers and professionals involved in the development and characterization of this compound-based therapeutics.
Physicochemical Data Summary
The following tables summarize the available quantitative data for this compound and its parent compound, quetiapine, for comparative purposes. It is important to note that specific data for the fumarate salt of this compound is limited in publicly available literature.
| Property | This compound | Quetiapine Fumarate | Reference(s) |
| Molecular Formula | C₁₇H₁₇N₃S | (C₂₁H₂₅N₃O₂S)₂·C₄H₄O₄ | [1][2] |
| Molecular Weight | 295.4 g/mol | 883.1 g/mol | [1][3] |
| pKa | Higher than Quetiapine | 7.06 | [4][5][6] |
| Melting Point (°C) | Data not available for the fumarate salt | 171-178 | [7][8][9] |
| Solubility | Higher than Quetiapine; 0.25 mg/mL in PBS (pH 7.2) | Slightly soluble in water, sparingly soluble in methanol | [1][4][10] |
| Polymorphism | Data not available for the fumarate salt | Exists in multiple crystalline forms (Form I, II, etc.) and an amorphous form | [11] |
Table 1: Comparative Physicochemical Properties of this compound and Quetiapine Fumarate
Receptor Binding Affinity
This compound exhibits a distinct receptor binding profile compared to its parent compound, quetiapine. These differences are believed to contribute to its unique pharmacological effects, including its antidepressant properties. The following table summarizes the binding affinities (Ki) of this compound at various neurotransmitter receptors.
| Receptor/Transporter | This compound Ki (nM) | Quetiapine Ki (nM) | Reference(s) |
| Norepinephrine Transporter (NET) | 29 | >10,000 | [12] |
| Dopamine D₂ Receptor | 59 | 56 | [12] |
| Serotonin 5-HT₁ₐ Receptor | 570 | 1800 | [12] |
| Serotonin 5-HT₂ₐ Receptor | 5 | 29 | [12] |
| Serotonin 5-HT₂ₒ Receptor | 76 | 2800 | [12] |
| Serotonin 5-HT₇ Receptor | 76 | 307 | [13] |
| Histamine H₁ Receptor | 3.5 | Data not available | [1] |
| α₁-Adrenergic Receptor | 95-736 (range) | Data not available | [1] |
| α₂-Adrenergic Receptor | 95-736 (range) | Data not available | [1] |
| Muscarinic M₁-M₅ Receptors | 23-453 (range) | Data not available | [1] |
Table 2: Receptor and Transporter Binding Affinities (Ki) of this compound and Quetiapine
Experimental Protocols
Detailed experimental protocols for the characterization of this compound fumarate are not extensively published. However, standard pharmaceutical methodologies can be applied. The following sections outline generalized protocols for key physicochemical property determinations.
Solubility Determination (Shake-Flask Method)
The equilibrium solubility of this compound fumarate can be determined using the shake-flask method.
-
Preparation of Media: Prepare buffers at various pH values (e.g., 1.2, 4.5, 6.8, and 7.4) to simulate physiological conditions.
-
Sample Preparation: Add an excess amount of this compound fumarate to a known volume of each buffer in a sealed container.
-
Equilibration: Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Analysis: Withdraw an aliquot of the supernatant, filter it through a suitable membrane filter (e.g., 0.45 µm) to remove undissolved solid. Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) of this compound can be determined by potentiometric titration.
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent system (e.g., water or a co-solvent system if solubility is limited).
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.
-
Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa value can be determined from the inflection point of the resulting titration curve.
Melting Point Determination (Differential Scanning Calorimetry - DSC)
The melting point of this compound fumarate can be determined using Differential Scanning Calorimetry (DSC).
-
Sample Preparation: Accurately weigh a small amount of the this compound fumarate sample (typically 1-5 mg) into an aluminum DSC pan and seal it.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Analysis: Heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range.
-
Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.
Polymorphism Characterization (X-Ray Powder Diffraction - XRPD)
X-Ray Powder Diffraction (XRPD) is a primary technique for identifying and characterizing different polymorphic forms.
-
Sample Preparation: Prepare a flat, uniform sample of the this compound fumarate powder on a sample holder.
-
Data Collection: Mount the sample in an XRPD instrument and expose it to a monochromatic X-ray beam.
-
Diffraction Pattern Analysis: The instrument records the angles at which the X-rays are diffracted by the crystalline lattice of the sample. The resulting diffractogram, a plot of diffraction intensity versus the diffraction angle (2θ), is unique to a specific crystalline form.
Signaling Pathways and Experimental Workflows
The pharmacological activity of this compound is a result of its interaction with multiple neurotransmitter systems. The following diagrams, generated using Graphviz, illustrate these interactions and a general workflow for physicochemical characterization.
Caption: this compound's multifaceted interactions with key neurotransmitter systems.
Caption: A generalized workflow for the physicochemical characterization of this compound Fumarate.
Conclusion
This compound fumarate presents a unique set of physicochemical and pharmacological properties that are of significant interest to the pharmaceutical sciences. Its increased solubility and distinct receptor binding profile compared to quetiapine underscore its potential as a therapeutic agent. While a comprehensive dataset for the fumarate salt is still emerging, the information and methodologies presented in this guide provide a solid foundation for further research and development. A thorough characterization of its solid-state properties, including a detailed polymorphic screen, will be crucial for the successful formulation and commercialization of this compound fumarate-based drug products.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | C17H17N3S | CID 11369918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Quetiapine Fumarate | C46H54N6O8S2 | CID 5281025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Comparative Physicochemical and Pharmacokinetic Properties of Quetiapine and Its Active Metabolite this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. DETAILS [inbirg.com]
- 7. 111974-72-2 Quetiapine fumarate AKSci J11316 [aksci.com]
- 8. 111974-72-2 CAS MSDS (Quetiapine fumarate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. Quetiapine fumarate | 111974-72-2 [chemicalbook.com]
- 10. pmda.go.jp [pmda.go.jp]
- 11. US7238686B2 - Polymorphs of quetiapine fumarate - Google Patents [patents.google.com]
- 12. PW01-27 - Translational Pharmacology of Quetiapine and this compound: Preclinical Findings Support Multifunctional Psychotropic Properties | European Psychiatry | Cambridge Core [cambridge.org]
- 13. Frontiers | Active Metabolites as Antidepressant Drugs: The Role of this compound in the Mechanism of Action of Quetiapine in the Treatment of Mood Disorders [frontiersin.org]
Methodological & Application
Application Notes and Protocols: In Vivo Microdialysis for Norquetiapine Measurement in the Prefrontal Cortex
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the quantitative measurement of norquetiapine, the active metabolite of quetiapine, in the prefrontal cortex (PFC) of a rat model using in vivo microdialysis. This document outlines the scientific background, detailed experimental protocols, and expected outcomes, facilitating the application of this technique in preclinical research and drug development.
Introduction
This compound is a key metabolite of the atypical antipsychotic quetiapine and is understood to contribute significantly to its therapeutic effects, particularly its antidepressant properties. The mechanism of action of this compound involves multiple neurotransmitter systems, with a notable effect as a potent norepinephrine reuptake inhibitor and a partial agonist at serotonin 5-HT1A receptors.[1][2] In vivo microdialysis is a powerful technique that allows for the continuous sampling of endogenous and exogenous substances from the extracellular fluid of specific brain regions in awake, freely moving animals.[3][4] This methodology is invaluable for elucidating the pharmacokinetic and pharmacodynamic profile of centrally acting drugs like this compound directly at their site of action.
This document provides a detailed protocol for performing in vivo microdialysis to measure this compound concentrations in the rat prefrontal cortex, a brain region critically involved in cognition and mood regulation.
Experimental Overview and Workflow
The overall experimental workflow for in vivo microdialysis measurement of this compound in the prefrontal cortex is depicted below. The process begins with the stereotaxic implantation of a microdialysis probe into the PFC of the rat. Following a recovery period, the probe is perfused with an artificial cerebrospinal fluid (aCSF), and dialysate samples are collected. These samples are then analyzed using a sensitive analytical method, such as High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS), to quantify the concentration of this compound.
Key Methodological Parameters
Successful in vivo microdialysis experiments rely on the careful optimization of several key parameters. The following table summarizes recommended parameters for measuring this compound in the rat prefrontal cortex, compiled from various studies on quetiapine and other antipsychotics.[2][5]
| Parameter | Recommended Value/Specification | Notes |
| Animal Model | Male Sprague-Dawley or Wistar rats (250-350 g) | Ensure adequate acclimation to housing conditions before surgery. |
| Microdialysis Probe | Concentric type, 2-4 mm membrane length | Membrane molecular weight cut-off (MWCO) should be appropriate for small molecules (e.g., 10-20 kDa). |
| Stereotaxic Coordinates (PFC) | AP: +3.2 mm, ML: ±0.8 mm, DV: -5.2 mm (from Bregma) | Coordinates should be confirmed with a stereotaxic atlas and verified by histology.[2][6] |
| Perfusion Fluid (aCSF) | 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 1.0 mM MgCl2 | pH should be adjusted to 7.4. The solution must be filtered and degassed before use. |
| Perfusion Flow Rate | 1.0 - 2.0 µL/min | A lower flow rate generally increases probe recovery but may reduce temporal resolution.[4] |
| Probe Recovery (Estimated) | 15 - 25% | This is an estimation as no direct in vivo recovery data for this compound was found. This value is based on the physicochemical properties of this compound (MW: 295.4 g/mol ) and typical recovery for similar small molecules.[5][7] |
| Sampling Interval | 20 - 30 minutes | This provides sufficient sample volume for analysis while maintaining reasonable temporal resolution. |
| Analytical Method | HPLC-MS/MS or HPLC-UV | HPLC-MS/MS is recommended for its high sensitivity and selectivity.[5] |
Detailed Experimental Protocols
Stereotaxic Surgery and Probe Implantation
-
Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine mixture).
-
Secure the animal in a stereotaxic frame. Ensure the skull is level between bregma and lambda.
-
Make a midline incision on the scalp to expose the skull. Clean the skull surface.
-
Identify bregma and use a fine-tipped marker to mark the coordinates for the prefrontal cortex (AP: +3.2 mm, ML: ±0.8 mm).
-
Drill a small burr hole at the marked location, taking care not to damage the underlying dura mater.
-
Carefully incise the dura with a fine needle.
-
Slowly lower the microdialysis guide cannula to the target depth (DV: -5.2 mm from the skull surface).
-
Secure the guide cannula to the skull using dental cement and jeweler's screws.
-
Insert a dummy cannula into the guide to keep it patent.
-
Suture the scalp incision around the implant.
-
Administer post-operative analgesics and allow the animal to recover for at least 48 hours before the microdialysis experiment.
In Vivo Microdialysis Procedure
-
Gently handle the rat and place it in a specialized microdialysis cage that allows for free movement.
-
Remove the dummy cannula and insert the microdialysis probe into the guide cannula.
-
Connect the probe inlet to a syringe pump and the outlet to a fraction collector.
-
Begin perfusing the probe with aCSF at a flow rate of 1-2 µL/min.
-
Allow for a stabilization period of at least 1-2 hours to establish a stable baseline.
-
Collect baseline dialysate samples for at least 60-90 minutes (3-4 fractions).
-
Administer quetiapine via the desired route (e.g., intraperitoneal injection).
-
Continue collecting dialysate samples at regular intervals (e.g., every 20-30 minutes) for the duration of the experiment (e.g., 4-6 hours).
-
Store the collected samples at -80°C until analysis.
-
At the end of the experiment, euthanize the animal and perfuse with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Carefully remove the brain and store it in the fixative for histological verification of the probe placement.
Sample Analysis by HPLC-MS/MS
A validated LC-MS/MS method is recommended for the simultaneous quantification of quetiapine and this compound in the microdialysate.[5]
| Parameter | Specification |
| Chromatographic Column | C18 column (e.g., 50 mm x 2.1 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol). |
| Flow Rate | 0.2 - 0.5 mL/min |
| Injection Volume | 10 - 20 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions (example) | Quetiapine: m/z 384.2 -> 253.1; this compound: m/z 296.1 -> 179.1 |
| Internal Standard | A deuterated analog of quetiapine or a structurally similar compound. |
| Linear Range | e.g., 0.5 - 500 ng/mL |
| Limit of Quantification (LOQ) | e.g., 0.5 ng/mL |
Data Presentation and Expected Results
The concentration of this compound in the dialysate can be calculated using the following formula, correcting for in vitro probe recovery:
Cextracellular = Cdialysate / Rprobe
Where:
-
Cextracellular is the estimated extracellular concentration of this compound.
-
Cdialysate is the concentration of this compound measured in the dialysate sample.
-
Rprobe is the in vitro recovery rate of the microdialysis probe for this compound.
The following table presents example data of quetiapine and this compound concentrations found in rat brain tissue after administration of quetiapine. While these are not microdialysis data, they provide an indication of the expected concentrations.[5]
| Analyte | Brain Tissue Concentration Range (ng/g) |
| Quetiapine | 3.0 - 1500.0 |
| This compound | 3.0 - 1500.0 |
This compound Signaling Pathway in the Prefrontal Cortex
This compound exerts its effects in the prefrontal cortex through a complex interplay with several neurotransmitter systems. A key mechanism is its potent inhibition of the norepinephrine transporter (NET), which leads to an increase in extracellular norepinephrine levels. As dopamine is also cleared by NET in the PFC, this compound indirectly increases dopamine levels in this region. Additionally, this compound acts as a partial agonist at 5-HT1A receptors, which can modulate downstream signaling cascades and contribute to its antidepressant and anxiolytic effects.[1][2]
Concluding Remarks
The in vivo microdialysis technique described in these application notes provides a robust and reliable method for measuring extracellular this compound concentrations in the prefrontal cortex of rats. This approach is essential for understanding the neuropharmacological profile of this active metabolite and can be a valuable tool in the development of novel antipsychotic and antidepressant medications. Careful adherence to the detailed protocols and optimization of key experimental parameters will ensure the generation of high-quality, reproducible data.
References
- 1. Comparative Physicochemical and Pharmacokinetic Properties of Quetiapine and Its Active Metabolite this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubcompare.ai [pubcompare.ai]
- 3. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. amuzainc.com [amuzainc.com]
- 5. Comparative Physicochemical and Pharmacokinetic Properties of Quetiapine and Its Active Metabolite this compound [jstage.jst.go.jp]
- 6. Electrical Stimulation of the Prefrontal Cortex Increases Cholecystokinin, Glutamate, and Dopamine Release in the Nucleus Accumbens: an In Vivo Microdialysis Study in Freely Moving Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C17H17N3S | CID 11369918 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radioligand Binding Assays of Norquetiapine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the receptor affinity profile of Norquetiapine, the major active metabolite of Quetiapine. Detailed protocols for radioligand binding assays for key receptors are provided to enable researchers to conduct their own binding studies.
Introduction
This compound is a significant metabolite of the atypical antipsychotic drug Quetiapine. It exhibits a distinct pharmacological profile, contributing significantly to the overall therapeutic effects of Quetiapine, particularly its antidepressant and anxiolytic properties. Understanding the receptor binding affinity of this compound is crucial for elucidating its mechanism of action and for the development of novel therapeutics. This document outlines the receptor binding profile of this compound and provides detailed protocols for assessing its affinity at several key G-protein coupled receptors (GPCRs) using radioligand binding assays.
Data Presentation: this compound Receptor Affinity Profile
The following table summarizes the in vitro binding affinities (Ki) of this compound for a range of neurotransmitter receptors and transporters. Lower Ki values indicate higher binding affinity.
| Receptor/Transporter | Ki (nM) | Functional Activity |
| Serotonin Receptors | ||
| 5-HT1A | 45 | Partial Agonist |
| 5-HT2A | 58 | Antagonist |
| 5-HT2B | 14 | Antagonist |
| 5-HT2C | 110 | Antagonist |
| 5-HT7 | 76 | Antagonist |
| Dopamine Receptors | ||
| D1 | 210 | - |
| D2 | 196 | Antagonist |
| D3 | 570 | - |
| D4 | 1300 | - |
| Adrenergic Receptors | ||
| α1A | 144 | - |
| α1B | 95 | - |
| α2A | 240 | - |
| α2C | 740 | - |
| Histamine Receptors | ||
| H1 | 3.5 | Antagonist/Inverse Agonist |
| Muscarinic Receptors | ||
| M1 | 39 | Antagonist |
| M3 | 23 | Antagonist |
| M5 | 23 | Antagonist |
| Monoamine Transporters | ||
| Norepinephrine (NET) | 23-58 | Inhibitor |
Experimental Protocols: Radioligand Binding Assays
The following are generalized protocols for filtration-based radioligand binding assays. Specific parameters such as radioligand concentration, incubation time, and temperature should be optimized for each receptor and laboratory conditions.
General Materials
-
Receptor Source: Cell membranes from cell lines stably expressing the human receptor of interest (e.g., HEK293, CHO cells) or tissue homogenates.
-
Radioligand: Tritiated ([³H]) or iodinated ([¹²⁵I]) ligand specific for the receptor of interest.
-
Assay Buffer: Buffer appropriate for the specific receptor (e.g., Tris-HCl, HEPES).
-
Non-specific Binding Competitor: A high concentration of a non-labeled ligand for the same receptor to determine non-specific binding.
-
Test Compound: this compound or other compounds of interest.
-
Filtration Apparatus: 96-well cell harvester and glass fiber filters (e.g., Whatman GF/B or GF/C).
-
Scintillation Counter: For quantifying radioactivity.
-
Polyethylenimine (PEI): For pre-soaking filters to reduce non-specific binding.
General Assay Procedure
-
Membrane Preparation:
-
Culture cells expressing the receptor of interest and harvest them.
-
Homogenize the cells in an appropriate buffer and centrifuge to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA protein assay).
-
-
Assay Setup (in 96-well plates):
-
Total Binding: Add assay buffer, radioligand, and membrane preparation to designated wells.
-
Non-specific Binding: Add assay buffer, radioligand, a high concentration of the non-labeled competitor, and membrane preparation to designated wells.
-
Compound Competition: Add assay buffer, radioligand, varying concentrations of the test compound (this compound), and membrane preparation to designated wells.
-
-
Incubation:
-
Incubate the plates at a specific temperature (e.g., room temperature, 25°C, or 37°C) for a predetermined time to reach equilibrium. Incubation times can range from 20 minutes to several hours depending on the radioligand and receptor.[1]
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through PEI-pre-soaked glass fiber filters using a cell harvester.[2]
-
Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
For competition assays, plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Specific Receptor Assay Protocols
| Receptor | Radioligand | Non-specific Competitor | Incubation Conditions |
| Histamine H1 | [³H]Mepyramine (Pyrilamine) | 1 µM Mepyramine | 180 min at 25°C[3] |
| Serotonin 5-HT1A | [³H]8-OH-DPAT | 10 µM Serotonin | 60 min at 25°C |
| Serotonin 5-HT2A | [³H]Ketanserin | 1 µM Ketanserin | 60 min at room temperature[4] |
| Dopamine D2 | [³H]Spiperone | 10 µM Haloperidol | 120 min at 25°C |
| Muscarinic M1 | [³H]Pirenzepine | 1 µM Atropine | 60 min at 37°C |
| Norepinephrine Transporter (NET) | [³H]Nisoxetine | 1 µM Desipramine | 60 min at 4°C |
Mandatory Visualizations
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow of a typical radioligand binding assay.
Signaling Pathway for Dopamine D2 Receptor
Caption: Inhibitory signaling pathway of the Dopamine D2 receptor.
Signaling Pathway for Serotonin 5-HT2A Receptor
Caption: Excitatory signaling pathway of the Serotonin 5-HT2A receptor.[4][5][6][7][8]
Signaling Pathway for Histamine H1 Receptor
Caption: Gq-coupled signaling pathway of the Histamine H1 receptor.[9][10][11]
Signaling Pathway for Muscarinic M1 Receptor
Caption: Gq-coupled signaling pathway of the Muscarinic M1 receptor.[12][13][14][15][16]
Signaling Pathway for Serotonin 5-HT1A Receptor
Caption: Inhibitory signaling pathway of the Serotonin 5-HT1A receptor.[17][18][19]
References
- 1. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubcompare.ai [pubcompare.ai]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 5. researchgate.net [researchgate.net]
- 6. msudenver.edu [msudenver.edu]
- 7. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 9. proteopedia.org [proteopedia.org]
- 10. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 11. Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]
- 15. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 16. M1 (Muscarinic) Receptors Mnemonic for USMLE [pixorize.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]
Application Notes and Protocols for Cell-Based Functional Assays of Norquetiapine's 5-HT1A Agonism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norquetiapine, the active metabolite of the atypical antipsychotic quetiapine, is a key contributor to its parent drug's antidepressant and anxiolytic effects.[1][2] This activity is, in part, attributed to its partial agonism at the serotonin 1A (5-HT1A) receptor.[1][3] The 5-HT1A receptor, a G-protein coupled receptor (GPCR) linked to Gi/o proteins, plays a crucial role in modulating mood, cognition, and memory.[4] Upon activation, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[4][5]
These application notes provide detailed protocols for cell-based functional assays to characterize and quantify the 5-HT1A agonism of this compound. The described methods, including cAMP inhibition assays and radioligand binding assays, are fundamental tools for researchers in pharmacology and drug development.
Quantitative Data Summary
The following tables summarize the in vitro pharmacological data for this compound at the human 5-HT1A receptor.
Table 1: Receptor Binding Affinity of this compound for Human 5-HT1A Receptor
| Compound | K_i_ (nM) | Reference |
| This compound | 45 | [6][7] |
| This compound | 570 | [8] |
| Quetiapine | 430 | [6][7] |
| Quetiapine | 1800 | [8] |
K_i_ (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower K_i_ value indicates a higher binding affinity.
Table 2: Functional Potency and Efficacy of this compound at the Human 5-HT1A Receptor
| Compound | Assay Type | pEC_50_ | EC_50_ (nM) | % E_max_ (relative to 5-HT) | Reference |
| This compound | Agonist Assay | 5.47 | ~3388 | 90% | [1] |
| Quetiapine | Agonist Assay | 4.77 | ~16982 | 89% | [1] |
| This compound | [³⁵S]GTPγS Binding | - | - | 75% (of max SERT response) | [6][7] |
| Quetiapine | [³⁵S]GTPγS Binding | - | 26,000 | - | [9] |
pEC_50_: The negative logarithm of the molar concentration of an agonist that produces 50% of the maximum possible response. EC_50_ (Half-maximal effective concentration): The molar concentration of an agonist that produces 50% of the maximum possible response. E_max_ (Maximum Effect): The maximum response achievable by an agonist.
Signaling Pathway and Experimental Workflow
5-HT1A Receptor Signaling Pathway
The 5-HT1A receptor is a Gi/o-coupled GPCR. Agonist binding, such as by this compound, initiates a signaling cascade that results in the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.
Caption: 5-HT1A Receptor Signaling Pathway.
Experimental Workflow: cAMP Inhibition Assay
This workflow outlines the key steps in determining the potency of this compound as a 5-HT1A agonist by measuring the inhibition of forskolin-stimulated cAMP production.
Caption: cAMP Inhibition Assay Workflow.
Experimental Protocols
Protocol 1: cAMP Inhibition Functional Assay
This protocol is designed to determine the EC_50_ and E_max_ of this compound at the 5-HT1A receptor. The assay measures the ability of the compound to inhibit the forskolin-stimulated production of cAMP in a cell line stably expressing the human 5-HT1A receptor.
Materials:
-
Cells: CHO-K1 or HEK293 cells stably expressing the human 5-HT1A receptor.[8][10]
-
Cell Culture Medium: DMEM/F12 supplemented with 10% FBS, 100 µg/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., puromycin).[11]
-
Assay Buffer: HBSS containing 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX.[12]
-
Test Compound: this compound.
-
Control Agonist: Serotonin (5-HT).
-
Stimulant: Forskolin.
-
cAMP Detection Kit: e.g., LANCE Ultra cAMP Kit or AlphaScreen cAMP Assay Kit.[10][12]
-
Microplates: White, opaque 384-well plates.[12]
Procedure:
-
Cell Culture and Plating:
-
Culture the 5-HT1A expressing cells according to standard cell culture protocols.
-
On the day of the assay, detach the cells, centrifuge, and resuspend them in assay buffer to the desired concentration (e.g., 3000 cells/well).[12]
-
Dispense the cell suspension into the wells of a 384-well microplate.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of this compound and the control agonist (5-HT) in assay buffer.
-
Add the diluted compounds to the respective wells of the microplate containing the cells.
-
-
Forskolin Stimulation:
-
Prepare a stock solution of forskolin in DMSO and dilute it in assay buffer to the desired final concentration (typically the EC_80_ to EC_90_ concentration for cAMP stimulation).
-
Add the forskolin solution to all wells except the negative control wells.
-
-
Incubation:
-
Incubate the microplate at room temperature or 37°C for a specified time (e.g., 30 minutes) to allow for the modulation of cAMP production.[10]
-
-
cAMP Detection:
-
Following the manufacturer's instructions for the chosen cAMP detection kit, lyse the cells and add the detection reagents. This typically involves the addition of a europium-labeled cAMP tracer and a ULight-labeled anti-cAMP antibody for TR-FRET assays.[10]
-
-
Signal Measurement:
-
Read the plate on a suitable plate reader (e.g., a TR-FRET compatible reader).
-
-
Data Analysis:
-
Plot the response (e.g., TR-FRET ratio) against the logarithm of the agonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC_50_ and E_max_ values.[10]
-
Protocol 2: Radioligand Receptor Binding Assay
This protocol is used to determine the binding affinity (K_i_) of this compound for the 5-HT1A receptor through competitive displacement of a radiolabeled antagonist.
Materials:
-
Membrane Preparation: Membranes from cells (e.g., CHO, HEK293) or tissues (e.g., rat hippocampus) expressing the 5-HT1A receptor.[13][14]
-
Binding Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Radioligand: A high-affinity 5-HT1A antagonist radiolabeled with tritium ([³H]), such as [³H]WAY-100635.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT1A ligand (e.g., 10 µM 5-HT).
-
Filter Plates: 96-well or 384-well filter plates with glass fiber filters.[15]
-
Scintillation Cocktail.
-
Scintillation Counter.
Procedure:
-
Assay Setup:
-
In a 96-well plate, combine the membrane preparation, binding buffer, and serial dilutions of this compound.
-
Include wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a non-labeled ligand).
-
-
Radioligand Addition:
-
Add the radioligand (e.g., [³H]WAY-100635) at a concentration close to its K_d_ to all wells.
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
-
Filtration:
-
Rapidly filter the contents of each well through the filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the unbound radioligand.[15]
-
Wash the filters several times with ice-cold binding buffer to remove any remaining unbound radioligand.
-
-
Scintillation Counting:
-
Dry the filter plate and add scintillation cocktail to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a one-site competition binding equation to determine the IC_50_ (the concentration of this compound that displaces 50% of the radioligand).
-
Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.
-
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers to functionally characterize the 5-HT1A agonism of this compound. By employing these standardized cell-based assays, scientists can obtain reliable and reproducible data on the potency, efficacy, and binding affinity of this compound and other related compounds, thereby facilitating drug discovery and development efforts in the field of neuropsychopharmacology.
References
- 1. Quetiapine and its metabolite this compound: translation from in vitro pharmacology to in vivo efficacy in rodent models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quetiapine and its metabolite this compound: translation from in vitro pharmacology to in vivo efficacy in rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 5. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 6. frontiersin.org [frontiersin.org]
- 7. Frontiers | Active Metabolites as Antidepressant Drugs: The Role of this compound in the Mechanism of Action of Quetiapine in the Treatment of Mood Disorders [frontiersin.org]
- 8. cambridge.org [cambridge.org]
- 9. 5-HT1A receptor agonist properties of antipsychotics determined by [35S]GTPgammaS binding in rat hippocampal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. resources.revvity.com [resources.revvity.com]
- 11. biorxiv.org [biorxiv.org]
- 12. resources.revvity.com [resources.revvity.com]
- 13. Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Characterization of 5‐HT1A,B and 5‐HT2A,C Serotonin Receptor Binding-丁香实验 [biomart.cn]
- 15. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
Application Notes and Protocols for Assessing Norquetiapine's Anxiolytic Activity in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing rodent models for evaluating the anxiolytic (anti-anxiety) potential of Norquetiapine, the primary active metabolite of Quetiapine. The provided protocols are based on established preclinical research methodologies.
Introduction
This compound, the major active metabolite of the atypical antipsychotic Quetiapine, has demonstrated a distinct pharmacological profile that may contribute significantly to the therapeutic effects observed in patients, including anxiolysis.[1][2] Unlike its parent compound, this compound exhibits potent inhibition of the norepinephrine transporter (NET) and acts as a partial agonist at serotonin 1A (5-HT1A) receptors.[1][3][4] These mechanisms are well-established targets for anxiolytic agents.[3][4] Preclinical studies in rodent models are crucial for elucidating the anxiolytic-like properties of this compound and understanding its mechanism of action.[2]
This document outlines detailed protocols for three widely used and validated rodent behavioral assays to assess anxiety: the Elevated Plus-Maze (EPM), the Open Field Test (OFT), and the Light-Dark Box Test (LDB).
Signaling Pathways of this compound in Anxiolysis
This compound's anxiolytic effects are believed to be mediated through its interaction with multiple neurotransmitter systems. The diagram below illustrates the key signaling pathways involved. This compound's primary actions include norepinephrine transporter (NET) inhibition, leading to increased synaptic norepinephrine, and partial agonism at 5-HT1A receptors, which is a known anxiolytic mechanism.[1][2][5] Additionally, it acts as an antagonist at several other serotonin (5-HT2A, 5-HT2C, 5-HT7) and dopamine (D2) receptors, which may also contribute to its overall psychotropic profile.[3][4][6]
Caption: this compound's primary mechanisms of anxiolytic action.
Experimental Protocols
The following diagram provides a general workflow for assessing the anxiolytic activity of this compound in rodents.
Caption: General experimental workflow for behavioral testing.
Elevated Plus-Maze (EPM) Test
The EPM test is a widely used assay for assessing anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[7][8]
3.1.1. Apparatus
-
A plus-shaped maze, typically made of non-reflective material, elevated approximately 50 cm from the floor.[9]
-
Two opposite arms are enclosed by high walls (closed arms), while the other two are exposed (open arms).[9]
-
A central platform connects all four arms.
-
Dimensions for mice: arms are typically 30 cm long and 5 cm wide, with closed arm walls 15 cm high.[9]
-
Dimensions for rats: arms are proportionally larger, around 50 cm long and 10 cm wide.[9]
3.1.2. Protocol
-
Acclimate the animals to the testing room for at least 30-60 minutes before the experiment.[10]
-
Administer this compound or vehicle control at the desired dose and route (e.g., intraperitoneally, i.p.).
-
After the appropriate pre-treatment time (e.g., 30 minutes), place the animal on the central platform of the EPM, facing one of the open arms.[9]
-
Allow the animal to explore the maze freely for a 5-minute session.[9]
-
Record the session using a video camera positioned above the maze.
-
After the session, return the animal to its home cage.
-
Thoroughly clean the maze with 70% ethanol or a similar cleaning agent between trials to eliminate olfactory cues.[9]
3.1.3. Data Analysis
-
Time spent in the open arms vs. closed arms.
-
Number of entries into the open arms vs. closed arms.
-
An increase in the time spent and/or the number of entries into the open arms is indicative of an anxiolytic effect.[11]
Open Field Test (OFT)
The OFT assesses anxiety-like behavior and general locomotor activity by capitalizing on the conflict between the drive to explore a novel environment and the aversion to open, exposed areas.[12][13]
3.2.1. Apparatus
-
A square arena (e.g., 42 x 42 x 42 cm for mice) with walls high enough to prevent escape.[12]
-
The floor is typically divided into a central zone and a peripheral zone by video tracking software.
-
The apparatus should be in a sound-attenuated room with consistent lighting.[14]
3.2.2. Protocol
-
Acclimate the animals to the testing room.
-
Administer this compound or vehicle control.
-
After the pre-treatment interval, gently place the animal in the center of the open field arena.[15]
-
Allow the animal to explore the arena for a predetermined duration, typically 5-10 minutes.[15]
-
Record the session with an overhead video camera.
-
Return the animal to its home cage after the test.
-
Clean the apparatus thoroughly between animals.
3.2.3. Data Analysis
-
Time spent in the center zone vs. the peripheral zone.
-
Number of entries into the center zone.
-
Total distance traveled (to assess general locomotor activity).[16]
-
Rearing frequency (a measure of exploratory behavior).[13]
-
An anxiolytic effect is indicated by an increase in the time spent and entries into the center zone, without significant changes in total locomotor activity.[16]
Light-Dark Box (LDB) Test
The LDB test is another widely used model for assessing anxiety, based on the innate aversion of rodents to brightly illuminated areas.[17][18]
3.3.1. Apparatus
-
A rectangular box divided into two compartments: a small, dark compartment (approximately 1/3 of the box) and a larger, brightly lit compartment (approximately 2/3 of the box).[17]
-
An opening connects the two compartments, allowing the animal to move freely between them.[17]
3.3.2. Protocol
-
Acclimate the animals to the testing environment.
-
Administer this compound or vehicle control.
-
Following the pre-treatment period, place the animal in the light compartment and start the recording.[17]
-
Allow the animal to explore the apparatus for a set duration (e.g., 5-10 minutes).
-
Record the session using a video camera.
-
Return the animal to its home cage.
-
Clean the box between trials.
3.3.3. Data Analysis
-
Time spent in the light compartment vs. the dark compartment.
-
Number of transitions between the two compartments.
-
Latency to first enter the dark compartment.
-
Anxiolytic compounds typically increase the time spent in the light compartment and the number of transitions.[19][20]
Data Presentation
Quantitative data from these experiments should be summarized in a clear and structured format. Below are example tables for presenting results from each behavioral assay.
Table 1: Effects of this compound in the Elevated Plus-Maze (EPM) Test
| Treatment Group | Dose (mg/kg) | Time in Open Arms (s) | % Time in Open Arms | Open Arm Entries | Total Arm Entries |
| Vehicle | - | ||||
| This compound | X | ||||
| This compound | Y | ||||
| This compound | Z |
Table 2: Effects of this compound in the Open Field Test (OFT)
| Treatment Group | Dose (mg/kg) | Time in Center (s) | % Time in Center | Center Entries | Total Distance (m) |
| Vehicle | - | ||||
| This compound | X | ||||
| This compound | Y | ||||
| This compound | Z |
Table 3: Effects of this compound in the Light-Dark Box (LDB) Test
| Treatment Group | Dose (mg/kg) | Time in Light Box (s) | % Time in Light Box | Transitions |
| Vehicle | - | |||
| This compound | X | |||
| This compound | Y | |||
| This compound | Z |
Conclusion
The protocols outlined in these application notes provide a robust framework for assessing the anxiolytic activity of this compound in rodent models. Consistent application of these methods, coupled with careful data analysis and interpretation, will contribute to a better understanding of this compound's therapeutic potential for anxiety disorders. The multifaceted pharmacological profile of this compound, particularly its effects on the noradrenergic and serotonergic systems, suggests a promising avenue for further investigation in the field of anxiolytic drug development.[2][4]
References
- 1. Quetiapine and its metabolite this compound: translation from in vitro pharmacology to in vivo efficacy in rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quetiapine and its metabolite this compound: translation from in vitro pharmacology to in vivo efficacy in rodent models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Active Metabolites as Antidepressant Drugs: The Role of this compound in the Mechanism of Action of Quetiapine in the Treatment of Mood Disorders [frontiersin.org]
- 4. Active Metabolites as Antidepressant Drugs: The Role of this compound in the Mechanism of Action of Quetiapine in the Treatment of Mood Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PW01-27 - Translational Pharmacology of Quetiapine and this compound: Preclinical Findings Support Multifunctional Psychotropic Properties | European Psychiatry | Cambridge Core [cambridge.org]
- 7. protocols.io [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [bio-protocol.org]
- 10. BehaviorCloud Protocols - Elevated Plus Maze | BehaviorCloud [behaviorcloud.com]
- 11. maze.conductscience.com [maze.conductscience.com]
- 12. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Open field (animal test) - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 16. maze.conductscience.com [maze.conductscience.com]
- 17. Light-dark box test - Wikipedia [en.wikipedia.org]
- 18. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ugobasile.com [ugobasile.com]
- 20. maze.conductscience.com [maze.conductscience.com]
Application Note: High-Throughput Screening for Novel Norquetiapine Analogs with Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norquetiapine, the primary active metabolite of the atypical antipsychotic quetiapine, exhibits a distinct and complex pharmacological profile that contributes significantly to its therapeutic effects in mood disorders.[1][2][3] Unlike quetiapine, this compound acts as a potent norepinephrine transporter (NET) inhibitor, a partial agonist of the 5-HT1A serotonin receptor, and an antagonist at multiple other receptors, including dopamine D2, and serotonin 5-HT2A, 5-HT2C, and 5-HT7 receptors.[1][2][4][5][6] This multifaceted mechanism of action, particularly its NET inhibition and 5-HT1A partial agonism, is thought to underlie its antidepressant and anxiolytic properties.[4][5][6] The development of novel analogs of this compound presents a promising avenue for identifying next-generation therapeutics with improved efficacy, selectivity, and side-effect profiles for the treatment of a range of psychiatric disorders.
This application note provides a comprehensive framework for the high-throughput screening (HTS) of novel this compound analogs. It includes detailed protocols for primary and secondary assays targeting key receptors in the this compound signaling cascade, guidelines for data analysis and presentation, and a workflow for hit identification and characterization.
Target Receptors and Signaling Pathways
The primary targets for screening this compound analogs are G-protein coupled receptors (GPCRs) and transporters that are central to its mechanism of action. The key signaling pathways are outlined below.
Caption: Key signaling pathways modulated by this compound analogs.
Experimental Workflow
A tiered screening approach is recommended to efficiently identify and characterize promising lead compounds from a library of this compound analogs.
Caption: High-throughput screening workflow for this compound analogs.
Materials and Reagents
-
Cell Lines:
-
CHO-K1 or HEK293 cells stably expressing human dopamine D2 receptor (commercially available from vendors like Revvity).[7]
-
U2OS or CHO-K1 cells stably expressing human serotonin 5-HT2A receptor (e.g., HiTSeeker 5-HT2A Serotonin Receptor Cell Line).[8]
-
HEK293 cells stably expressing human serotonin 5-HT1A receptor.
-
HEK293 cells stably expressing human norepinephrine transporter (NET).
-
-
Assay Kits:
-
Reagents:
-
Cell culture media (e.g., DMEM, Ham's F-12), fetal bovine serum (FBS), antibiotics.
-
Reference compounds: this compound, Haloperidol (D2 antagonist), Ketanserin (5-HT2A antagonist), 8-OH-DPAT (5-HT1A agonist), Desipramine (NET inhibitor).
-
Assay buffers, scintillation fluid.
-
-
Equipment:
-
Automated liquid handler.
-
Multi-well plate reader with fluorescence, luminescence, and radiometric detection capabilities.
-
Cell culture incubator.
-
Microplate centrifuge.
-
Experimental Protocols
Protocol 1: Primary High-Throughput Screening – Dopamine D2 and Serotonin 5-HT2A Receptor Antagonist Assays (Calcium Flux)
This protocol utilizes a cell-based calcium flux assay to identify antagonists of the D2 and 5-HT2A receptors, which are coupled to the Gαq signaling pathway, leading to an increase in intracellular calcium upon activation.[11][12]
-
Cell Preparation:
-
Culture CHO-K1-D2R and U2OS-5-HT2A cells in appropriate media until they reach 80-90% confluency.
-
Harvest cells and resuspend in assay buffer to a density of 1 x 10^6 cells/mL.
-
Add a calcium-sensitive dye (e.g., Fluo-4 AM) to the cell suspension and incubate according to the manufacturer's instructions.
-
Dispense 25 µL of the cell suspension into each well of a 384-well black, clear-bottom microplate.
-
-
Compound Addition:
-
Prepare a 10 mM stock solution of each this compound analog in DMSO.
-
Perform serial dilutions to create a range of concentrations for dose-response analysis in subsequent steps. For the primary screen, a single high concentration (e.g., 10 µM) is typically used.
-
Using an automated liquid handler, add 50 nL of each compound solution to the appropriate wells. Include wells with a reference antagonist (e.g., Haloperidol for D2, Ketanserin for 5-HT2A) and DMSO-only controls.
-
Incubate the plate at room temperature for 15-30 minutes.
-
-
Agonist Stimulation and Signal Detection:
-
Prepare an agonist solution (e.g., Quinpirole for D2, Serotonin for 5-HT2A) at a concentration that elicits ~80% of the maximal response (EC80).
-
Using the plate reader's integrated fluidics, add 10 µL of the agonist solution to each well.
-
Immediately begin measuring the fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm) every second for 60-120 seconds.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well.
-
Normalize the data to the controls:
-
% Inhibition = 100 * (1 - (ΔF_compound - ΔF_min) / (ΔF_max - ΔF_min))
-
ΔF_max is the response with agonist and DMSO.
-
ΔF_min is the response with antagonist and agonist.
-
-
Identify "hits" as compounds that exhibit a percent inhibition greater than a predefined threshold (e.g., >50%).
-
Protocol 2: Secondary Assay – Serotonin 5-HT1A Receptor Agonist Assay (cAMP)
This protocol measures the ability of hit compounds to act as agonists at the 5-HT1A receptor, which is coupled to Gαi, leading to a decrease in intracellular cAMP levels.[10]
-
Cell Preparation:
-
Culture HEK293-5-HT1A cells to 80-90% confluency.
-
Harvest and resuspend cells in stimulation buffer to a density of 2 x 10^5 cells/mL.
-
-
Compound and Forskolin Addition:
-
Dispense 10 µL of the cell suspension into each well of a 384-well white microplate.
-
Add 5 µL of varying concentrations of the hit compounds or a reference agonist (8-OH-DPAT).
-
Add 5 µL of forskolin (an adenylyl cyclase activator) to all wells except the negative control, to stimulate cAMP production.
-
Incubate the plate at room temperature for 30 minutes.
-
-
cAMP Detection:
-
Add the cAMP detection reagents (e.g., HTRF d2-labeled cAMP and anti-cAMP cryptate) according to the manufacturer's protocol.
-
Incubate for 60 minutes at room temperature.
-
-
Signal Measurement and Data Analysis:
-
Measure the HTRF signal on a compatible plate reader.
-
Calculate the ratio of the two emission wavelengths and convert this to cAMP concentration using a standard curve.
-
Determine the % activation relative to the maximal response of the reference agonist.
-
Plot the dose-response curves and calculate the EC50 values for active compounds.
-
Protocol 3: Secondary Assay – Norepinephrine Transporter (NET) Inhibition Assay (Radioligand Uptake)
This protocol assesses the ability of compounds to inhibit the reuptake of norepinephrine by the NET.[4][5]
-
Cell Preparation:
-
Culture HEK293-NET cells to confluency in 24-well plates.
-
Wash the cells twice with Krebs-Ringer-HEPES buffer.
-
-
Inhibition Assay:
-
Pre-incubate the cells for 10 minutes at 37°C with 500 µL of buffer containing various concentrations of the hit compounds or a reference inhibitor (Desipramine).
-
Add [³H]-Norepinephrine to each well to a final concentration of ~10 nM.
-
Incubate for 10 minutes at 37°C.
-
Aspirate the buffer and rapidly wash the cells three times with ice-cold buffer to terminate the uptake.
-
-
Quantification:
-
Lyse the cells with 0.5 mL of 1% SDS.
-
Transfer the lysate to a scintillation vial, add 5 mL of scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of Desipramine) from the total uptake.
-
Calculate the % inhibition for each compound concentration.
-
Plot the dose-response curves and determine the IC50 values.
-
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison of the pharmacological profiles of the novel this compound analogs.
Table 1: Primary Screening Hit Summary
| Compound ID | D2 Antagonism (% Inhibition @ 10 µM) | 5-HT2A Antagonism (% Inhibition @ 10 µM) | Hit? |
| NQA-001 | 85.2 | 78.9 | Yes |
| NQA-002 | 12.5 | 25.1 | No |
| NQA-003 | 92.1 | 88.4 | Yes |
| This compound | 95.6 | 91.3 | Yes |
Table 2: Secondary Assay Potency Values for Selected Hits
| Compound ID | 5-HT1A Agonism (EC50, nM) | NET Inhibition (IC50, nM) | D2 Antagonism (IC50, nM) | 5-HT2A Antagonism (IC50, nM) |
| NQA-001 | 15.8 | 5.2 | 45.3 | 22.7 |
| NQA-003 | 25.1 | 8.9 | 33.1 | 18.5 |
| This compound | 22.4[13] | 7.5[13] | 59[13] | 5[13] |
Conclusion
The high-throughput screening cascade detailed in this application note provides a robust and efficient methodology for the identification and characterization of novel this compound analogs. By employing a combination of cell-based functional assays targeting key receptors and transporters, researchers can effectively profile large compound libraries and select promising lead candidates for further preclinical development. The systematic approach to data collection and analysis will facilitate the identification of analogs with optimized pharmacological properties, potentially leading to the discovery of new and improved treatments for mood disorders and other CNS-related conditions.
References
- 1. Active Metabolites as Antidepressant Drugs: The Role of this compound in the Mechanism of Action of Quetiapine in the Treatment of Mood Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Active metabolites as antidepressant drugs: the role of this compound in the mechanism of action of quetiapine in the treatment of mood disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quetiapine and its metabolite this compound: translation from in vitro pharmacology to in vivo efficacy in rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quetiapine and its metabolite this compound: translation from in vitro pharmacology to in vivo efficacy in rodent models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Active Metabolites as Antidepressant Drugs: The Role of this compound in the Mechanism of Action of Quetiapine in the Treatment of Mood Disorders [frontiersin.org]
- 7. revvity.com [revvity.com]
- 8. innoprot.com [innoprot.com]
- 9. biocompare.com [biocompare.com]
- 10. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [Establishment and application of a high-throughput screening method for drugs targeting the 5-hydroxytryptamine 2A receptor based on cellular calcium flux signals] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PW01-27 - Translational Pharmacology of Quetiapine and this compound: Preclinical Findings Support Multifunctional Psychotropic Properties | European Psychiatry | Cambridge Core [cambridge.org]
Application Note: Electrophysiological Characterization of Norquetiapine's Inhibitory Effects on HCN Channels
Audience: Researchers, scientists, and drug development professionals involved in neuropharmacology, ion channel research, and psychiatric drug discovery.
Introduction
Quetiapine is a widely prescribed second-generation atypical antipsychotic used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder.[1][2] Its therapeutic efficacy, particularly in mood disorders, is thought to be mediated in part by its primary active metabolite, Norquetiapine.[3][4][5] Hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, the molecular basis of the Ih current, are critical regulators of neuronal excitability and have been implicated in the pathophysiology of depression and schizophrenia.[1][6][7] This application note details the electrophysiological effects of this compound on HCN channels, providing protocols for characterizing this interaction using two-electrode voltage clamp (TEVC) recordings in Xenopus laevis oocytes. The findings indicate that this compound is a selective inhibitor of HCN1 channels, suggesting that HCN channels are key targets that may contribute to the therapeutic mechanism of Quetiapine.[1][3][8]
Summary of this compound's Effects on HCN Channels
This compound, but not its parent compound Quetiapine or the metabolite 7-hydroxyquetiapine, demonstrates a significant inhibitory effect on HCN1 channels.[1][2] The primary mechanism of inhibition is a concentration-dependent hyperpolarizing shift in the voltage-dependence of channel activation and a slowing of the activation kinetics.[1][2][8] This effect occurs without altering the kinetics of channel closing (deactivation) and is independent of the cyclic-nucleotide binding domain (CNBD).[1][8] The inhibition appears to be selective for specific HCN isoforms.
Quantitative Data: this compound Interaction with HCN Channels
The following tables summarize the key quantitative findings from electrophysiological studies.
Table 1: Potency and Efficacy of this compound on HCN1 Channels
| Parameter | Value | Description |
| IC50 | 13.9 ± 0.8 μM | The concentration of this compound that produces a half-maximal inhibitory effect on HCN1 currents.[1][3][8] |
| Maximum ΔV1/2 | -15.4 ± 1.2 mV | The maximum hyperpolarizing shift in the half-activation voltage (V1/2) induced by this compound.[9] |
| Hill Coefficient | 4.2 ± 0.1 | Suggests a cooperative binding mechanism for this compound's inhibition of HCN1 channels.[9] |
Table 2: Comparative Effects of Quetiapine and its Metabolites on HCN Channels
| Compound | Target Channel | Observed Effect |
| This compound | HCN1 | Inhibition: Shifts voltage-dependence of activation to more hyperpolarized potentials and slows opening kinetics.[1][8] |
| HCN2 | No significant effect observed.[1][3][10] | |
| HCN4 | Inhibition observed, but with reduced efficacy compared to HCN1.[1][2][3] | |
| Quetiapine | HCN1 | No significant effect on current-voltage relationship, activation, or deactivation kinetics.[1][8] |
| 7-hydroxyquetiapine | HCN1 | No significant effect observed.[1][8] |
Table 3: Kinetic Effects of this compound (30 μM) on HCN1 Channels
| Kinetic Parameter | Effect | Description |
| Activation Time Constants (τfast and τslow) | Increased (Slower Activation) | This compound significantly slows the rate at which HCN1 channels open upon hyperpolarization.[9] |
| Deactivation Time Constant (τdeact) | Unchanged | The rate of channel closing upon depolarization is not affected by this compound.[9] |
Mechanism of Action and Signaling
This compound's inhibitory action on HCN1 channels is state-dependent, occurring primarily from the closed state of the channel.[1][2] It does not appear to block the channel pore, as its inhibitory effect is not sensitive to external potassium concentrations.[1][8] Furthermore, experiments using HCN1 channels with the cyclic-nucleotide binding domain removed (HCN1-ΔCNBD) show that this compound's inhibition is independent of this domain.[3] This suggests a direct modulatory effect on the channel's voltage-sensing or gating machinery.
Caption: this compound's proposed mechanism of HCN1 channel inhibition.
Experimental Protocols
This section provides a detailed methodology for assessing the effects of this compound on HCN channels expressed in Xenopus laevis oocytes using the Two-Electrode Voltage Clamp (TEVC) technique.[3]
Oocyte Preparation and HCN Channel Expression
-
Oocyte Harvesting: Surgically harvest oocytes from an anesthetized female Xenopus laevis frog.
-
Defolliculation: Treat the oocytes with collagenase (e.g., 2 mg/mL in a calcium-free solution) for 1-2 hours to remove the follicular layer.
-
cRNA Injection: Inject defolliculated stage V-VI oocytes with cRNA encoding the desired HCN channel isoform (e.g., mouse HCN1, HCN2, or human HCN4).
-
Incubation: Incubate the injected oocytes at 16-18°C for 1-3 days in ND96 solution to allow for channel expression.
Two-Electrode Voltage Clamp (TEVC) Recordings
-
Solutions:
-
Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH adjusted to 7.4 with NaOH.
-
Drug Solutions: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations in the ND96 recording solution. Ensure the final solvent concentration does not affect channel function.
-
-
Electrode Preparation: Pull borosilicate glass capillaries to a resistance of 0.5-2 MΩ and fill with 3 M KCl.
-
Recording Setup:
-
Place an oocyte in the recording chamber and perfuse continuously with the recording solution.
-
Impale the oocyte with two microelectrodes, one for voltage sensing and one for current injection.
-
Clamp the oocyte membrane potential at a holding potential where HCN channels are typically closed (e.g., -30 mV or -40 mV).
-
Voltage Clamp Protocols
-
Activation Protocol:
-
From a holding potential of -30 mV, apply hyperpolarizing voltage steps ranging from -40 mV to -140 mV in 10 mV increments. The duration of the step should be sufficient to reach steady-state activation (e.g., 3-5 seconds, depending on the HCN isoform).[11]
-
Follow the hyperpolarizing step with a depolarizing step to a fixed potential (e.g., -140 mV) to measure tail currents, which can be used to construct the voltage-activation curve.[11]
-
-
Deactivation Protocol:
-
From a holding potential of -30 mV, first apply a strong hyperpolarizing prepulse (e.g., to -130 mV) to fully activate the channels.
-
Immediately follow with depolarizing test pulses to various potentials (e.g., from -120 mV to -20 mV) to measure the rate of channel closing (deactivation).
-
-
Data Acquisition: Record the resulting currents using appropriate hardware and software. Apply this compound via the perfusion system and repeat the voltage protocols after the drug effect has reached a steady state (e.g., after 5-15 minutes of application).[9]
Data Analysis
-
Activation Curves: Normalize the tail current amplitudes to the maximal tail current and plot them against the prepulse potential. Fit the data with a Boltzmann function to determine the half-activation voltage (V1/2) and the slope factor (k).
-
Kinetics: Fit the activation and deactivation current traces with single or double exponential functions to obtain the time constants (τ).
-
Concentration-Response: To determine the IC50, measure the shift in V1/2 (ΔV1/2) at various concentrations of this compound. Plot ΔV1/2 against the log of the drug concentration and fit the data with a Hill equation.[8]
Caption: Experimental workflow for characterizing this compound's effects.
Conclusion
The data strongly indicate that this compound is a selective, state-dependent inhibitor of HCN1 channels.[1][8] This inhibitory action, characterized by a hyperpolarizing shift in the voltage-dependence of activation, differentiates this compound from its parent compound Quetiapine.[1][3] Given the role of HCN1 channels in regulating neuronal excitability in brain regions associated with mood and cognition, the targeted inhibition of these channels by this compound likely contributes to the overall therapeutic profile of Quetiapine, particularly its antidepressant and anxiolytic effects.[2][4][12] The protocols and data presented here provide a framework for further investigation into this compound-HCN channel interactions and for the development of novel HCN inhibitors for psychiatric disorders.
References
- 1. Frontiers | Inhibition of HCN1 currents by this compound, an active metabolite of the atypical anti-psychotic drug quetiapine [frontiersin.org]
- 2. Inhibition of HCN1 currents by this compound, an active metabolite of the atypical anti-psychotic drug quetiapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of HCN1 currents by this compound, an active metabolite of the atypical anti-psychotic drug quetiapine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quetiapine and its metabolite this compound: translation from in vitro pharmacology to in vivo efficacy in rodent models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Active metabolites as antidepressant drugs: the role of this compound in the mechanism of action of quetiapine in the treatment of mood disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Role of HCN Channels on Membrane Excitability in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Note: Development and Validation of a Bioanalytical Method for Norquetiapine in Human Plasma using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norquetiapine, the active metabolite of the atypical antipsychotic drug Quetiapine, plays a significant role in the pharmacological effects of its parent compound. Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. This document provides a detailed protocol for a validated bioanalytical method for the determination of this compound in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method is sensitive, specific, and robust, making it suitable for high-throughput analysis in a drug development setting.
Principle
This method involves the extraction of this compound and an internal standard (IS) from human plasma via liquid-liquid extraction (LLE). The extracted analytes are then separated using reverse-phase high-performance liquid chromatography (HPLC) and detected by a tandem mass spectrometer operating in the positive ion electrospray ionization (ESI) mode. Quantification is achieved by using selected reaction monitoring (SRM) to monitor specific precursor-to-product ion transitions for this compound and the IS.
Materials and Reagents
-
This compound reference standard
-
This compound-d8 (or other suitable stable isotope-labeled internal standard)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (analytical grade)
-
Ammonium formate (analytical grade)
-
Water (deionized, 18 MΩ·cm)
-
Methyl tert-butyl ether (MTBE) or Ethyl acetate (for LLE)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer with an ESI source
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Pipettes and tips
-
Autosampler vials
Experimental Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh the reference standards of this compound and the internal standard and dissolve in methanol to obtain a final concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the this compound primary stock solution with a 50:50 mixture of methanol and water to create working standard solutions for calibration curve and quality control (QC) samples.
-
Internal Standard (IS) Working Solution: Dilute the IS primary stock solution with a 50:50 mixture of methanol and water to a final concentration of 50 ng/mL.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Pipette 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a microcentrifuge tube.
-
Add 25 µL of the IS working solution (50 ng/mL) to each tube and vortex briefly.
-
Add 500 µL of the extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase and vortex.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Caption: Bioanalytical workflow for this compound from plasma to analysis.
LC-MS/MS Conditions
-
HPLC Column: C18 column (e.g., 50 mm x 2.1 mm, 5 µm).[1]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Selected Reaction Monitoring (SRM).
-
SRM Transitions:
-
This compound: To be determined based on instrument tuning, a common transition for the related compound Quetiapine is m/z 384.1 → 253.1.
-
This compound-d8 (IS): To be determined based on instrument tuning.
-
Method Validation Summary
The bioanalytical method was validated according to regulatory guidelines. The following tables summarize the key validation parameters.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |
| This compound | 0.6 - 600[1] | > 0.99 | 0.6[1] |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%RE) | Inter-day Precision (%RSD) | Inter-day Accuracy (%RE) |
| LLOQ | 0.6 | < 15% | ± 15% | < 15% | ± 15% |
| Low | 1.8 | < 15% | ± 15% | < 15% | ± 15% |
| Medium | 300 | < 15% | ± 15% | < 15% | ± 15% |
| High | 480 | < 15% | ± 15% | < 15% | ± 15% |
Data presented are representative values based on published methods.[1][2]
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low | 1.8 | > 85% | Within ± 15% |
| High | 480 | > 85% | Within ± 15% |
Table 4: Stability
| Stability Condition | Duration | Temperature | Result |
| Bench-top | 8 hours | Room Temperature | Stable |
| Freeze-thaw | 3 cycles | -20°C to Room Temp | Stable |
| Long-term | 30 days | -80°C | Stable |
Data Analysis
The concentration of this compound in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their nominal concentrations. The concentration of this compound in the unknown samples is then interpolated from this calibration curve using a weighted (1/x²) linear regression analysis.
Caption: Data analysis workflow for determining this compound concentration.
Conclusion
The described LC-MS/MS method for the quantification of this compound in human plasma is specific, sensitive, accurate, and precise. The method has been successfully validated and is suitable for use in pharmacokinetic and clinical studies. The detailed protocol and validation data provided in this application note will be a valuable resource for researchers and scientists in the field of drug development.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing the Oral Bioavailability of Norquetiapine in Rats
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at improving the oral bioavailability of Norquetiapine in rats.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the oral delivery of this compound in rats?
A1: The primary challenges are its low intrinsic oral bioavailability and susceptibility to first-pass metabolism. Although this compound has a greater absolute oral bioavailability in rats (15.6%) compared to its parent drug, Quetiapine (0.63%), this is still considered low for effective oral drug delivery.
Q2: What are the most promising formulation strategies to improve the oral bioavailability of this compound?
A2: Current research focuses on lipid-based nanoparticle formulations. The most successful approaches include Solid Lipid Nanoparticles (SLNs) and Self-Emulsifying Drug Delivery Systems (SEDDS). These formulations can enhance solubility, protect the drug from degradation in the gastrointestinal tract, and facilitate lymphatic absorption, thereby bypassing first-pass metabolism in the liver.
Q3: What are the key metabolic pathways for this compound that I should be aware of?
A3: this compound is the major active metabolite of Quetiapine, formed primarily through the action of the cytochrome P450 enzyme CYP3A4. This compound itself is further metabolized by another enzyme, CYP2D6. Understanding these pathways is crucial as co-administration of inhibitors of these enzymes could potentially increase this compound's systemic exposure.
Q4: Should I be concerned about P-glycoprotein (P-gp) efflux when working with this compound?
A4: Yes, the parent drug, Quetiapine, is a known substrate and inhibitor of the P-gp efflux pump. While the direct interaction of this compound with P-gp is less characterized, it is a critical factor to consider, as P-gp in the intestinal epithelium can limit drug absorption by pumping it back into the gut lumen. Inhibition of P-gp may be a viable strategy to enhance the absorption of this compound.
Troubleshooting Guides
Formulation Troubleshooting: Solid Lipid Nanoparticles (SLNs)
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low Drug Entrapment Efficiency (<70%) | 1. Poor solubility of this compound in the lipid matrix.2. Drug partitioning into the external aqueous phase during homogenization.3. Drug expulsion during lipid recrystallization. | 1. Screen various solid lipids to find one with higher solubilizing capacity for this compound.2. Optimize the homogenization temperature; it should be high enough to melt the lipid but not so high as to increase drug solubility in the aqueous phase significantly.3. Use a mixture of lipids to create a less perfect crystal lattice, leaving more space for the drug molecules. |
| Particle Aggregation and Instability | 1. Insufficient surfactant concentration or inappropriate surfactant type.2. High lipid concentration.3. Inadequate homogenization leading to a wide particle size distribution. | 1. Increase the surfactant concentration or screen different surfactants (e.g., Poloxamer 188, Tween 80) to provide better steric or electrostatic stabilization.2. Reduce the concentration of the lipid phase.3. Optimize homogenization parameters (speed, time, and pressure) to achieve a narrow and smaller particle size distribution. |
| Inconsistent In Vivo Performance in Rats | 1. Variability in the formulation's stability in the gastrointestinal tract.2. Unpredictable drug release from the SLNs.3. Differences in food intake among the rats, affecting lipid digestion and drug absorption. | 1. Evaluate the stability of the SLNs in simulated gastric and intestinal fluids.2. Conduct detailed in vitro drug release studies under different pH conditions to understand the release profile.3. Standardize the fasting period for the rats before oral administration to minimize variability due to food effects. |
Formulation Troubleshooting: Self-Emulsifying Drug Delivery Systems (SEDDS)
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Drug Precipitation Upon Dilution in Aqueous Media | 1. The drug is not fully solubilized in the SEDDS formulation.2. The formulation is at or near its saturation point.3. The emulsion formed upon dilution is not stable and cannot maintain the drug in a solubilized state. | 1. Ensure this compound is completely dissolved in the oil/surfactant/cosurfactant mixture during preparation.2. Reduce the drug loading to be well below the saturation solubility in the formulation.3. Optimize the ratio of surfactant and cosurfactant to produce a more stable emulsion with a smaller droplet size upon dilution. |
| Phase Separation of the SEDDS Formulation | 1. Immiscibility of the selected oil, surfactant, and cosurfactant at the chosen ratios. | 1. Screen different combinations of oils (e.g., oleic acid), surfactants (e.g., Tween 20), and cosurfactants (e.g., Transcutol P) to find a miscible system.2. Construct a pseudo-ternary phase diagram to identify the optimal ratios for a stable, single-phase system. |
| High Variability in Oral Bioavailability in Rats | 1. Inconsistent emulsification in the gastrointestinal tract.2. Interaction of the formulation components with the gastrointestinal mucosa.3. Food effects influencing the emulsification process and drug absorption. | 1. Characterize the droplet size and polydispersity index of the emulsion formed in simulated gastric and intestinal fluids to ensure consistent emulsification.2. Evaluate the potential for gastrointestinal irritation caused by the surfactants at the concentrations used.3. Conduct bioavailability studies in both fasted and fed states to understand the impact of food on drug absorption from the SEDDS formulation. |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
Materials:
-
This compound
-
Solid lipid (e.g., Glyceryl monostearate, Compritol 888 ATO)
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Purified water
-
Magnetic stirrer with hot plate
-
High-shear homogenizer
-
High-pressure homogenizer (optional, for smaller particle size)
-
Beakers, graduated cylinders
Procedure:
-
Preparation of the Lipid Phase: Weigh the desired amount of solid lipid and place it in a beaker. Heat it on a magnetic stirrer hot plate to 5-10°C above the melting point of the lipid.
-
Drug Incorporation: Once the lipid is completely melted, add the accurately weighed this compound to the molten lipid and stir until it is fully dissolved.
-
Preparation of the Aqueous Phase: In a separate beaker, dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.
-
Formation of the Pre-emulsion: Add the hot aqueous phase to the hot lipid phase dropwise while stirring with a high-shear homogenizer at a moderate speed (e.g., 5000-8000 rpm) for 10-15 minutes. This will form a coarse oil-in-water emulsion.
-
Homogenization: For a smaller and more uniform particle size, subject the pre-emulsion to high-pressure homogenization for several cycles (e.g., 3-5 cycles) at a pressure of 500-1500 bar.
-
Cooling and Solidification: Allow the resulting nanoemulsion to cool down to room temperature while stirring gently. The lipid will recrystallize, forming solid lipid nanoparticles.
-
Characterization: Characterize the prepared SLNs for particle size, polydispersity index, zeta potential, and entrapment efficiency.
Protocol 2: Ex Vivo Intestinal Permeability Study using the Everted Gut Sac Model
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
Krebs-Ringer bicarbonate buffer (or other suitable physiological buffer)
-
This compound formulation (e.g., SLNs, SEDDS, or a simple solution for control)
-
Surgical instruments (scissors, forceps)
-
Syringes and needles
-
Incubation bath with aeration (95% O2 / 5% CO2) maintained at 37°C
-
Analytical equipment for drug quantification (e.g., HPLC-UV, LC-MS/MS)
Procedure:
-
Animal Preparation: Fast the rat overnight with free access to water. Anesthetize the rat using an appropriate method.
-
Intestine Excision: Make a midline abdominal incision and carefully excise the desired segment of the small intestine (e.g., jejunum).
-
Cleaning and Eversion: Gently flush the intestinal segment with ice-cold buffer to remove any luminal contents. Carefully evert the segment over a glass rod.
-
Sac Preparation: Tie one end of the everted intestine with a suture. Fill the sac with a known volume of fresh, pre-warmed, and oxygenated buffer using a syringe with a blunt needle. Tie the other end to form a sac.
-
Incubation: Place the everted gut sac in a beaker containing the incubation medium (buffer with the this compound formulation) which is maintained at 37°C and continuously aerated.
-
Sampling: At predetermined time intervals (e.g., 0, 30, 60, 90, and 120 minutes), collect samples from the serosal side (inside the sac) and the mucosal side (outside the sac).
-
Sample Analysis: Analyze the drug concentration in the collected samples using a validated analytical method.
-
Data Calculation: Calculate the apparent permeability coefficient (Papp) to quantify the rate of drug transport across the intestinal membrane.
Visualizations
This compound Metabolism Pathway
Caption: Metabolic conversion of Quetiapine to this compound.
This compound Pharmacodynamic Action
Caption: this compound's inhibitory action on the norepinephrine transporter.
Troubleshooting Workflow for Low Oral Bioavailability
Caption: A logical workflow for troubleshooting low oral bioavailability.
Navigating Norquetiapine Instability in In Vitro Assays: A Technical Support Center
For researchers and drug development professionals utilizing Norquetiapine in in vitro assays, encountering instability can be a significant hurdle. This technical support center provides a comprehensive resource to troubleshoot and mitigate these challenges, ensuring the reliability and reproducibility of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in in vitro assays a concern?
This compound, the primary active metabolite of the atypical antipsychotic Quetiapine, is a dibenzothiazepine derivative. It is pharmacologically active, exhibiting a distinct receptor binding profile from its parent compound.[1][2] The stability of any compound in an in vitro setting is crucial for obtaining accurate and reproducible results. Instability can lead to a decrease in the effective concentration of the compound over the course of an experiment, resulting in misleading data on its potency and efficacy.
Q2: What are the known physicochemical properties of this compound that might influence its stability?
This compound's stability can be influenced by its physicochemical properties. Key parameters are summarized in the table below. Its limited aqueous solubility at physiological pH can be a primary source of apparent instability due to precipitation.
Q3: What are the primary known degradation pathways for compounds with a dibenzothiazepine structure?
Based on forced degradation studies of its parent compound, Quetiapine, which shares the dibenzothiazepine core, the primary degradation pathways are oxidation and hydrolysis. These degradation processes are often accelerated by exposure to acidic or basic conditions, as well as light and elevated temperatures.[3]
Q4: How should I prepare and store this compound stock solutions to maximize stability?
To ensure the stability of your this compound stock solutions, it is recommended to dissolve the compound in an appropriate organic solvent, such as DMSO, at a high concentration.[4] These stock solutions should be stored at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect the stock solutions from light.
Troubleshooting Guide for this compound Instability
This guide addresses common issues of observed this compound instability in a question-and-answer format.
Q5: I am observing a progressive loss of this compound activity in my cell-based assay over 24-48 hours. What could be the cause?
This is a common issue that can stem from several factors:
-
Chemical Instability in Culture Media: The components of your cell culture medium, along with the physiological pH (typically ~7.4) and temperature (37°C), can contribute to the degradation of this compound over time. The dibenzothiazepine core can be susceptible to oxidation.
-
Metabolism by Cells: If your in vitro model consists of metabolically active cells (e.g., hepatocytes), they may be metabolizing this compound. The primary enzymes involved in its metabolism in vivo are CYP3A4 and CYP2D6.[5]
-
Adsorption to Plasticware: this compound, being a lipophilic compound, may adsorb to the surface of plastic labware, reducing its effective concentration in the medium.
-
Precipitation: Due to its low solubility in aqueous solutions at neutral pH, this compound may be precipitating out of the culture medium, especially at higher concentrations.
Q6: My quantitative analysis (e.g., by LC-MS/MS) shows a decrease in this compound concentration in the assay buffer. How can I investigate the cause?
To pinpoint the cause of the decreasing concentration, a systematic approach is recommended. The following workflow can help you diagnose the issue.
Caption: Troubleshooting workflow for decreased this compound concentration.
Q7: I am seeing inconsistent results in my receptor binding assays with this compound. What could be the reasons?
Inconsistent results in binding assays can be due to:
-
Ligand Instability: this compound may be degrading in the binding buffer.
-
Non-specific Binding: Due to its lipophilicity, this compound might exhibit high non-specific binding to filter membranes or assay plates.
-
Inaccurate Concentration: Issues with the initial stock solution concentration or dilution errors can lead to variability.
-
Assay Conditions: Suboptimal assay conditions such as buffer composition, pH, or incubation time can affect binding.
Quantitative Data Summary
The following tables provide a summary of key quantitative data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₇N₃S | [6] |
| Molecular Weight | 295.4 g/mol | [6] |
| pKa | 8.6 | [7] |
| LogP | 3.29 | [7] |
| LogD (pH 7.4) | 2.11 | [7] |
| Solubility | ||
| DMF | 16 mg/mL | [4] |
| DMSO | 3 mg/mL | [4] |
| Ethanol | 5 mg/mL | [4] |
| PBS (pH 7.2) | 0.25 mg/mL | [4] |
Table 2: In Vitro Receptor Binding Affinities (Ki) of this compound
| Receptor/Transporter | Ki (nM) | Reference |
| Monoamine Transporters | ||
| Norepinephrine Transporter (NET) | 23 | [8] |
| Serotonin Transporter (SERT) | 988 | [4] |
| Dopamine Transporter (DAT) | >10,000 | [4] |
| Serotonin Receptors | ||
| 5-HT₁A | 45 | [9] |
| 5-HT₂A | 48 | [10] |
| 5-HT₂B | 14 | [10] |
| 5-HT₂C | 107 | [8] |
| 5-HT₇ | 76 | [8] |
| Dopamine Receptors | ||
| D₁ | 210 | [11] |
| D₂ | 196 | [11] |
| D₃ | 570 | [11] |
| D₄ | 1300 | [11] |
| D₅ | 1400 | [11] |
| Adrenergic Receptors | ||
| α₁ | 95-736 | [4] |
| α₂ | 196-1,419 | [4] |
| Histamine Receptors | ||
| H₁ | 3.5 | [4] |
| Muscarinic Receptors | ||
| M₁ | 39 | [11] |
| M₂ | 453 | [11] |
| M₃ | 23 | [11] |
| M₄ | 110 | [11] |
| M₅ | 23 | [11] |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in In Vitro Assay Media using HPLC
This protocol provides a framework for assessing the stability of this compound in your specific in vitro assay medium.
Objective: To determine the rate of degradation of this compound in a chosen in vitro assay medium over a specified time course.
Materials:
-
This compound
-
DMSO (or other suitable organic solvent)
-
Your in vitro assay medium (e.g., DMEM with 10% FBS)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
HPLC system with UV or MS detector
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase (e.g., Acetonitrile and water with a modifier like formic acid or triethylamine)[3]
-
Incubator (37°C)
-
Low-binding microcentrifuge tubes or a 96-well plate
Procedure:
-
Prepare this compound Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in DMSO.
-
Prepare Working Solution: Dilute the stock solution in your assay medium to the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent effects.
-
Time Course Incubation:
-
Dispense the this compound working solution into multiple low-binding tubes or wells of a plate.
-
Incubate the samples at 37°C.
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot from the incubator.
-
-
Sample Preparation for HPLC:
-
Immediately after collection, stop any potential further degradation by, for example, adding an equal volume of cold acetonitrile to precipitate proteins and dilute the sample.
-
Centrifuge the samples to pellet any precipitates.
-
Transfer the supernatant to HPLC vials.
-
-
HPLC Analysis:
-
Inject the samples onto the HPLC system.
-
Monitor the peak area of the this compound peak at each time point.
-
-
Data Analysis:
-
Plot the peak area of this compound against time.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Caption: Experimental workflow for this compound stability assessment.
Signaling Pathway
This compound exerts its effects through interaction with multiple receptors. One of its key actions is the inhibition of the Norepinephrine Transporter (NET) and partial agonism at the 5-HT₁A receptor, both of which are implicated in its antidepressant effects.
Caption: this compound's inhibitory action on the Norepinephrine Transporter (NET).
References
- 1. researchgate.net [researchgate.net]
- 2. Quetiapine and its metabolite this compound: translation from in vitro pharmacology to in vivo efficacy in rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The stability of quetiapine oral suspension compounded from commercially available tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C17H17N3S | CID 11369918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Comparative Physicochemical and Pharmacokinetic Properties of Quetiapine and Its Active Metabolite this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. frontiersin.org [frontiersin.org]
- 9. Active Metabolites as Antidepressant Drugs: The Role of this compound in the Mechanism of Action of Quetiapine in the Treatment of Mood Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Quetiapine and its metabolite this compound: translation from in vitro pharmacology to in vivo efficacy in rodent models - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing LC-MS/MS for Norquetiapine Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the detection of norquetiapine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are the typical starting parameters for LC-MS/MS detection of this compound?
A1: Based on published methods, typical starting parameters for this compound detection using a C18 column and positive electrospray ionization (ESI+) are summarized below. These parameters should be optimized for your specific instrument and experimental conditions.
Table 1: Typical Starting LC-MS/MS Parameters for this compound
| Parameter | Typical Value/Condition |
| Liquid Chromatography | |
| Column | C18 (e.g., 50 mm x 2.1 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% formic acid or 10 mM ammonium acetate |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Isocratic or gradient elution depending on the complexity of the sample |
| Flow Rate | 0.3 - 0.4 mL/min |
| Injection Volume | 3 - 5 µL |
| Column Temperature | Ambient or slightly elevated (e.g., 25-40 °C) |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (Q1) | m/z 296.5 |
| Product Ion (Q3) | m/z 210.3 |
| Collision Energy (CE) | 20 - 35 eV (instrument dependent) |
| Declustering Potential (DP) / Fragmentor Voltage | 60 - 100 V (instrument dependent) |
Q2: How do I optimize the collision energy (CE) for this compound?
A2: Collision energy is a critical parameter for achieving optimal fragmentation and sensitivity. The goal is to find the energy that produces the most abundant and stable fragment ion.
Experimental Protocol: Collision Energy Optimization
-
Prepare a standard solution: Infuse a standard solution of this compound (e.g., 100 ng/mL in 50:50 acetonitrile:water with 0.1% formic acid) directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).
-
Select the precursor ion: In the instrument software, set the first quadrupole (Q1) to isolate the precursor ion of this compound (m/z 296.5).
-
Scan a range of collision energies: Program the instrument to acquire product ion scans over a range of collision energies. A typical starting range would be from 10 to 50 eV in 2-5 eV increments.
-
Monitor fragment ion intensity: Observe the intensity of the desired product ion (m/z 210.3) as the collision energy is ramped.
-
Plot the results: Create a plot of collision energy versus fragment ion intensity. The optimal collision energy will correspond to the peak of this curve.
Q3: What is the role of fragmentor voltage or declustering potential, and how is it optimized?
A3: The fragmentor voltage (or declustering potential) is applied to the region between the ion source and the mass analyzer. It helps to desolvate ions and can induce some in-source fragmentation. Optimizing this parameter can improve signal intensity and reduce adduct formation.
Experimental Protocol: Fragmentor Voltage/Declustering Potential Optimization
-
Prepare a standard solution: As with CE optimization, infuse a standard solution of this compound directly into the mass spectrometer.
-
Set Q1 to the precursor ion: Isolate the precursor ion (m/z 296.5).
-
Ramp the fragmentor voltage: Scan a range of fragmentor voltages (e.g., 40 V to 150 V in 5-10 V increments) while keeping the collision energy at a nominal value (e.g., 20 eV).
-
Monitor precursor ion intensity: Observe the intensity of the precursor ion.
-
Identify the optimal voltage: The optimal fragmentor voltage will be the value that gives the highest intensity of the precursor ion without significant in-source fragmentation.
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing or Fronting)
Poor peak shape can compromise resolution and integration, leading to inaccurate quantification. For a basic compound like this compound, peak tailing is a common issue.
Table 2: Troubleshooting Poor Peak Shape
| Symptom | Possible Cause | Suggested Solution |
| Peak Tailing | Secondary interactions with residual silanols on the column packing material. | - Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase (use with caution as it can suppress ESI signal).- Use a column with high-purity silica or a modern end-capped C18 column. - Lower the pH of the mobile phase with formic or acetic acid to ensure this compound is fully protonated. |
| Mismatch between injection solvent and mobile phase. | Dissolve the sample in a solvent that is weaker than or the same as the initial mobile phase. | |
| Column contamination or void. | - Flush the column with a strong solvent.- If the problem persists, try reversing the column and flushing.- If a void is suspected, the column may need to be replaced. | |
| Peak Fronting | Sample overload. | - Reduce the injection volume.- Dilute the sample. |
| Split Peaks | Partially clogged frit or column contamination. | - Replace the in-line filter or guard column.- Flush the column. |
| Sample solvent stronger than the mobile phase. | Prepare the sample in the mobile phase or a weaker solvent. |
Issue 2: Low Sensitivity or No Signal
Low sensitivity can be due to a variety of factors, from sample preparation to instrument settings.
Table 3: Troubleshooting Low Sensitivity
| Possible Cause | Suggested Solution |
| Suboptimal MS Parameters | Re-optimize collision energy and fragmentor/declustering potential as described in the FAQs. Ensure the correct precursor and product ions are being monitored. |
| Ion Suppression (Matrix Effects) | - Improve sample cleanup using solid-phase extraction (SPE) or liquid-liquid extraction (LLE).- Dilute the sample to reduce the concentration of interfering matrix components.- Use a stable isotope-labeled internal standard (SIL-IS) for this compound to compensate for matrix effects. |
| Inefficient Ionization | - Ensure the mobile phase pH is appropriate for positive ionization (acidic conditions are generally preferred).- Check the ESI source positioning and spray needle for clogs or damage. |
| Poor Chromatographic Peak Shape | Address peak shape issues as described in the previous section, as broad peaks lead to lower peak height and reduced sensitivity. |
Issue 3: High Background Noise
High background noise can obscure the analyte peak and lead to a poor signal-to-noise ratio.
Table 4: Troubleshooting High Background Noise
| Possible Cause | Suggested Solution |
| Contaminated Mobile Phase | - Use high-purity LC-MS grade solvents and additives.- Prepare fresh mobile phase daily.- Filter mobile phases before use. |
| Contaminated LC System | - Flush the entire LC system, including the autosampler, with a strong solvent mixture (e.g., isopropanol:water). |
| Dirty Ion Source | - Clean the ion source components according to the manufacturer's instructions. |
| Leaks in the System | - Check all fittings for leaks, as this can introduce air and contaminants. |
Visualizations
Caption: Experimental workflow for LC-MS/MS analysis of this compound.
Caption: Troubleshooting decision tree for common LC-MS/MS issues.
Refinement of surgical procedures for in vivo Norquetiapine studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting in vivo studies with Norquetiapine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during surgical procedures for in vivo this compound administration.
Issue 1: High Animal Mortality or Poor Recovery Post-Stereotaxic Surgery
| Potential Cause | Troubleshooting Step | Recommendation |
| Anesthesia Overdose/Complications | Review and adjust anesthetic protocol. Monitor vital signs continuously. | Use a precision vaporizer for isoflurane administration.[1] For injectable anesthetics, use a combination with a reversible antagonist, such as ketamine/dexmedetomidine, with atipamezole for reversal.[2] |
| Hypothermia | Maintain the animal's body temperature throughout the procedure. | Use a feedback-controlled heating pad and monitor rectal temperature.[3][4] Warm all administered fluids to the animal's body temperature.[3] |
| Dehydration/Blood Loss | Administer warmed sterile physiological fluids. | For surgeries under an hour, administer fluids subcutaneously at the end.[5] For longer surgeries or significant blood loss, administer fluids throughout the procedure.[5] |
| Post-operative Pain | Administer pre-emptive and post-operative analgesia. | Administer analgesics before the surgical manipulation and continue for at least three days post-surgery for major procedures.[1] |
| Infection | Maintain a sterile surgical field and use aseptic techniques. | All surgical instruments and materials must be sterilized.[2] Disinfect the surgical site appropriately before incision.[1] |
Issue 2: Inconsistent or Unexpected Behavioral/Physiological Readouts
| Potential Cause | Troubleshooting Step | Recommendation |
| Incorrect Cannula Placement | Verify stereotaxic coordinates and refine surgical technique. | Perform practice surgeries to confirm coordinates for new brain regions or animal strains.[6] Ensure the skull is level by comparing bregma and lambda heights.[6] |
| Drug Delivery Issues | Check for clogs in the injection needle/cannula. Ensure proper infusion rate. | Clean the Hamilton syringe thoroughly before each use.[7][8] Use a slow injection speed (e.g., 1 mm/min) to allow for diffusion and wait several minutes before retracting the needle.[6] |
| Metabolism Differences | Be aware of species and strain differences in this compound metabolism. | The formation of this compound from Quetiapine is lower in rodents than in humans. Direct administration of this compound is often preferred to minimize variability.[9] |
| Post-operative Complications | Monitor animals daily for signs of complications. | Check for inflammation, infection, or dehiscence at the surgical site for at least 5 days post-operatively.[10][11] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound that is relevant for in vivo studies?
A1: this compound's primary mechanisms contributing to its antidepressant and anxiolytic effects are its high affinity and inhibitory action at the norepinephrine transporter (NET) and its partial agonist activity at 5-HT1A receptors.[9][12][13]
Q2: What are the recommended routes of administration for this compound in rodents?
A2: To bypass the variable metabolism of Quetiapine into this compound in rodents, direct administration of this compound is often recommended.[9] Intramuscular (IM) injections have been used for pharmacokinetic studies.[14] For central nervous system studies, direct intracranial injection via stereotaxic surgery is a common method to target specific brain regions.[4][15]
Q3: How should I prepare this compound for administration?
A3: The solubility of this compound should be considered. For example, this compound freebase has poor water solubility and may require a vehicle such as a 30% ethanol solution for intramuscular injections.[14] Always ensure the vehicle is appropriate for the route of administration and does not have confounding effects.
Q4: What post-operative care is crucial for rodent survival and data quality?
A4: Key post-operative care includes maintaining body temperature, providing fluid replacement therapy, administering appropriate analgesia, and daily monitoring for signs of pain, infection, or other complications.[5][10] Animals should be housed in a clean, dry cage and have easy access to food and water.[3][5]
Q5: How can I confirm the correct placement of an intracranial injection?
A5: Post-mortem histological analysis is essential to verify the precise location of the injection or cannula placement. This involves brain tissue fixation, sectioning, and staining to visualize the injection site.
Experimental Protocols
Protocol 1: Stereotaxic Intracranial Injection of this compound in Rodents
This protocol provides a general framework. Specific coordinates, volumes, and infusion rates must be optimized for the target brain region and experimental goals.
-
Animal Preparation:
-
Anesthetize the animal using an appropriate method (e.g., isoflurane inhalation).[7][16]
-
Administer pre-emptive analgesia.[11]
-
Shave the scalp and secure the animal in a stereotaxic frame.[6][16]
-
Disinfect the surgical site using alternating scrubs of an antiseptic solution (e.g., povidone-iodine or chlorhexidine) and 70% ethanol.[1][16]
-
-
Surgical Procedure:
-
Make a midline incision to expose the skull.
-
Use a sterile swab to clean and dry the skull surface.
-
Identify bregma and lambda to level the skull.[6]
-
Determine the target coordinates from a stereotaxic atlas and mark the drilling site.
-
Perform a craniotomy at the marked site using a micro-drill, being careful not to damage the dura mater.[6][16]
-
Gently pierce the dura mater with a fine-gauge needle.[6]
-
-
Intracranial Injection:
-
Load a Hamilton syringe with the this compound solution and ensure there are no air bubbles.[8]
-
Slowly lower the injection needle to the target dorsal-ventral coordinate.
-
Infuse the solution at a slow, controlled rate.
-
Leave the needle in place for several minutes post-injection to allow for diffusion and prevent backflow.[6][8]
-
Slowly withdraw the needle.
-
-
Closure and Recovery:
Protocol 2: Post-Mortem Brain Tissue Collection and Analysis
-
Euthanasia and Tissue Collection:
-
Sample Preparation for Analysis:
Visualizations
Caption: Workflow for in vivo this compound studies via stereotaxic surgery.
Caption: Simplified signaling pathway of this compound.
Caption: Logical troubleshooting flow for in vivo this compound experiments.
References
- 1. urmc.rochester.edu [urmc.rochester.edu]
- 2. Rodent Stereotaxic Surgery and Animal Welfare Outcome Improvements for Behavioral Neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 3. brl.uic.edu [brl.uic.edu]
- 4. olac.berkeley.edu [olac.berkeley.edu]
- 5. research.ucsb.edu [research.ucsb.edu]
- 6. dsv.ulaval.ca [dsv.ulaval.ca]
- 7. Standard Operating Procedure: Mouse Stereotaxic Intracranial Injection Surgery [protocols.io]
- 8. scispace.com [scispace.com]
- 9. Quetiapine and its metabolite this compound: translation from in vitro pharmacology to in vivo efficacy in rodent models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rodent Post-operative Care (Mice) | Animals in Science [queensu.ca]
- 11. Surgery - Rodent (Mouse & Rat) Survival Surgery (Guideline) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
- 12. Quetiapine and its metabolite this compound: translation from in vitro pharmacology to in vivo efficacy in rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Preparation and in vitro/in vivo evaluation of PLGA microspheres containing this compound for long-acting injection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Improving Stereotaxic Neurosurgery Techniques and Procedures Greatly Reduces the Number of Rats Used per Experimental Group—A Practice Report - PMC [pmc.ncbi.nlm.nih.gov]
- 16. conductscience.com [conductscience.com]
- 17. Simultaneous quantitation of quetiapine and its active metabolite this compound in rat plasma and brain tissue by high performance liquid chromatography/electrospray ionization tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing off-target effects of Norquetiapine in experimental models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the off-target effects of norquetiapine in experimental models.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and off-target effects of this compound?
This compound's primary therapeutic target for antidepressant effects is the norepinephrine transporter (NET). However, it also exhibits high affinity for several other receptors, leading to a range of off-target effects. These include antagonism of histamine H1, alpha-1 adrenergic, muscarinic (M1, M3, M5), and various serotonin (e.g., 5-HT2A, 5-HT2C, 5-HT7) receptors. It also acts as a partial agonist at the 5-HT1A receptor. These off-target activities can contribute to side effects such as sedation, hypotension, and anticholinergic effects in clinical settings, and can confound experimental results.[1][2]
Q2: How can I experimentally isolate the effects of this compound on NET inhibition?
To specifically study this compound's effects on NET, it is crucial to block its major off-target receptors. This can be achieved by co-administering a cocktail of selective antagonists for the H1, alpha-1, and muscarinic receptors. The choice of antagonists and their concentrations should be carefully optimized for your specific experimental model.
Q3: What are some suitable in vitro models to study this compound's activity?
Cell lines stably expressing specific human receptors or transporters are ideal for dissecting this compound's activity. For instance, HEK293 cells expressing the human norepinephrine transporter (hNET) can be used to specifically measure NET inhibition. Similarly, CHO (Chinese Hamster Ovary) cells expressing individual serotonin or dopamine receptor subtypes are commonly used in radioligand binding and functional assays.[3]
Q4: Are there any recommended in vivo models for studying this compound's effects?
Dopamine transporter (DAT) knockout mice have been used to model hyperdopaminergic conditions and assess the effects of antipsychotics like quetiapine and its metabolites.[4][5] Additionally, dopamine-deficient (DD) mice can be a useful model for studying psychiatric symptoms associated with dopamine deficiency.[6] When using these models, it is still advisable to consider the use of selective antagonists to isolate the specific effects of this compound you wish to study.
Troubleshooting Guides
In Vitro Experiments
| Problem | Possible Cause | Suggested Solution |
| Inconsistent results in neurotransmitter uptake assays. | 1. Cell viability issues. 2. Inconsistent cell plating density. 3. Reagent degradation. 4. Pipetting errors. | 1. Ensure high cell viability (>95%) before starting the assay. 2. Optimize and maintain a consistent cell seeding density. 3. Prepare fresh reagents and store them appropriately. 4. Use calibrated pipettes and proper pipetting techniques. |
| High background signal in radioligand binding assays. | 1. Non-specific binding of the radioligand. 2. Inadequate washing steps. 3. Radioligand degradation. | 1. Increase the concentration of the competing non-labeled ligand to determine non-specific binding accurately. 2. Optimize the number and duration of washing steps to remove unbound radioligand. 3. Use fresh, high-quality radioligand. |
| Observed effect is not fully blocked by a selective antagonist. | 1. The antagonist concentration is too low. 2. The observed effect is mediated by multiple receptors. 3. The antagonist is not as selective as presumed in your system. | 1. Perform a dose-response curve for the antagonist to determine the optimal blocking concentration. 2. Consider using a combination of antagonists for different off-target receptors. 3. Validate the selectivity of the antagonist in your specific cell line and assay conditions. |
In Vivo Experiments
| Problem | Possible Cause | Suggested Solution |
| High variability in behavioral responses. | 1. Animal stress. 2. Inconsistent drug administration. 3. Environmental factors. | 1. Acclimatize animals to the experimental procedures and environment. 2. Ensure accurate and consistent dosing and route of administration. 3. Control for environmental variables such as light, noise, and temperature. |
| Unexpected side effects (e.g., sedation, hypotension). | 1. Off-target effects of this compound. 2. Dose is too high. | 1. Co-administer selective antagonists for H1 and alpha-1 receptors. 2. Perform a dose-response study to find the lowest effective dose with minimal side effects. |
| Difficulty in translating in vitro findings to in vivo models. | 1. Pharmacokinetic differences (absorption, distribution, metabolism, excretion). 2. Blood-brain barrier penetration. 3. Complex physiological interactions. | 1. Characterize the pharmacokinetics of this compound in your animal model. 2. Confirm that this compound and any co-administered antagonists cross the blood-brain barrier. 3. Use in vivo receptor occupancy studies to correlate drug levels with target engagement in the brain. |
Quantitative Data Summary
Table 1: this compound Receptor Binding Affinities (Ki in nM)
| Receptor/Transporter | Ki (nM) | Reference |
| Norepinephrine Transporter (NET) | 23 - 29 | [1][3] |
| Histamine H1 | 3.5 | [2] |
| Alpha-1 Adrenergic | Moderate Affinity | [2] |
| Muscarinic M1, M3, M5 | High Affinity (Antagonist) | [2] |
| Serotonin 5-HT1A | 45 (Partial Agonist) | [7] |
| Serotonin 5-HT2A | 5 | [3] |
| Serotonin 5-HT2C | 76 | [3] |
| Serotonin 5-HT7 | 76 | [2] |
| Dopamine D2 | 59 | [3] |
Table 2: Recommended Selective Antagonists for Off-Target Receptors
| Target Receptor | Selective Antagonist | Starting Concentration (in vitro) | Notes |
| Histamine H1 | Chlorphenamine | 100 nM | A well-characterized H1 antagonist. |
| Muscarinic (M1, M3, M5) | Atropine | 1 µM | A non-selective muscarinic antagonist. For subtype selectivity, other compounds may be considered. |
| Alpha-1 Adrenergic | Prazosin | 50 nM | A selective alpha-1 antagonist. |
| Serotonin 5-HT1A | WAY100635 | 100 nM | A widely used and selective 5-HT1A antagonist.[8][9] |
| Serotonin 5-HT2A | Ketanserin | 50 nM | Also has affinity for alpha-1 adrenergic receptors, so results should be interpreted with caution. |
Experimental Protocols
Protocol 1: In Vitro Neurotransmitter Uptake Inhibition Assay
Objective: To measure the inhibitory effect of this compound on norepinephrine uptake in HEK293 cells stably expressing the human norepinephrine transporter (hNET).
Materials:
-
HEK293-hNET cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Poly-D-lysine coated 96-well black, clear-bottom plates
-
Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Bovine Serum Albumin (BSA)
-
This compound
-
Selective antagonists (for off-target blockade)
-
Fluorescent neurotransmitter transporter uptake assay kit
-
Fluorescence microplate reader
Procedure:
-
Cell Plating: Seed HEK293-hNET cells in a 96-well plate at a density of 40,000-60,000 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in HBSS with 0.1% BSA. If investigating off-target effects, prepare solutions of this compound with the desired concentration of selective antagonists.
-
Assay: a. Remove the cell culture medium from the wells. b. Add 100 µL of the compound dilutions to the respective wells. For control wells, add HBSS with 0.1% BSA. c. Incubate the plate for 10-30 minutes at 37°C and 5% CO2. d. Add the fluorescent dye solution from the assay kit to all wells. e. Read the fluorescence intensity using a microplate reader in either kinetic or endpoint mode, following the kit manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition of neurotransmitter uptake for each concentration of this compound and determine the IC50 value.
Protocol 2: Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for a specific off-target receptor (e.g., Histamine H1) in a competitive binding assay.
Materials:
-
Cell membranes from a cell line expressing the target receptor (e.g., CHO-H1)
-
Radioligand specific for the target receptor (e.g., [3H]pyrilamine for H1)
-
This compound
-
Non-labeled competing ligand for determining non-specific binding
-
Assay buffer
-
96-well plates
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound.
-
Incubation: Incubate the plate at a specific temperature and for a duration sufficient to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of this compound to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
Visualizations
Caption: Workflow for minimizing this compound's off-target effects.
Caption: On-target and off-target signaling of this compound.
References
- 1. Experimental strategies for studying G protein-coupled receptor homo- and heteromerization with radioligand binding and signal transduction methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Active Metabolites as Antidepressant Drugs: The Role of this compound in the Mechanism of Action of Quetiapine in the Treatment of Mood Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro investigations with the histamine H1 receptor antagonist, epinastine (WAL 801 CL), on isolated human allergic effector cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Review of Pharmacokinetic and Pharmacodynamic Properties of Quetiapine IR and XR: Insights and Clinical Practice Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quetiapine and its metabolite this compound: translation from in vitro pharmacology to in vivo efficacy in rodent models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Active Metabolites as Antidepressant Drugs: The Role of this compound in the Mechanism of Action of Quetiapine in the Treatment of Mood Disorders [frontiersin.org]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. Selective muscarinic receptor antagonists for airway diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Metabolic Stability of Norquetiapine
Welcome to the technical support center for researchers, scientists, and drug development professionals working on strategies to enhance the metabolic stability of Norquetiapine. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and strategic insights to support your research endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges and questions that may arise during your experiments to improve the metabolic stability of this compound.
Q1: My in vitro half-life for this compound in human liver microsomes (HLM) is very short. Is this expected, and what are the primary metabolic pathways I should be concerned with?
A1: Yes, a short in vitro half-life for this compound in HLM is expected. This compound is the active metabolite of Quetiapine and is known to be further metabolized. The primary enzymes responsible for its metabolism are Cytochrome P450 isoforms CYP2D6 and, to a lesser extent, CYP3A4.[1] Key metabolic pathways include 7-hydroxylation and sulfoxidation.[1] An in vitro study using recombinant human P450 enzymes demonstrated that the intrinsic clearance of this compound by CYP2D6 is approximately 12-fold higher than by CYP3A4, identifying CYP2D6 as the main contributor to its metabolism.[1]
Q2: I am observing significant variability in my microsomal stability assay results. What are the potential sources of this variability?
A2: Variability in microsomal stability assays can stem from several factors:
-
Microsome Quality: Ensure you are using high-quality, pooled human liver microsomes with certified enzymatic activity. Thaw microsomes quickly at 37°C and keep them on ice until use to preserve their activity.
-
Cofactor Stability: The NADPH regenerating system is crucial. Prepare it fresh for each experiment and ensure all components are properly stored. Control incubations without the NADPH regenerating system should be included to assess non-CYP mediated degradation or chemical instability.
-
Organic Solvent Concentration: Keep the final concentration of organic solvents (like DMSO or acetonitrile from your compound's stock solution) low in the incubation mixture, typically below 1%, as higher concentrations can inhibit enzyme activity.
-
Incubation Conditions: Maintain a constant temperature of 37°C and consistent agitation during the incubation to ensure uniform exposure of the compound to the microsomes.
-
LC-MS/MS Analysis: Inconsistent sample preparation, matrix effects, or issues with the analytical instrument can all contribute to variability. Ensure your analytical method is robust and validated.
Q3: My LC-MS/MS analysis of this compound and its metabolites is showing poor sensitivity and peak shape. How can I troubleshoot this?
A3: For LC-MS/MS issues with this compound and its metabolites, consider the following:
-
Sample Preparation: this compound and its hydroxylated metabolites are basic compounds. A liquid-liquid extraction or a suitable solid-phase extraction (SPE) protocol can help clean up the sample and reduce matrix effects.
-
Mobile Phase: Using a mobile phase with a slightly acidic pH (e.g., containing 0.1% formic acid) will ensure the analytes are protonated, which is beneficial for positive mode electrospray ionization (ESI) and can improve peak shape on C18 columns.
-
Column Choice: A standard C18 column should be suitable. Ensure the column is not overloaded and is properly equilibrated.
-
Ionization Source: Use positive mode ESI, as the basic nitrogen atoms in this compound's structure are readily protonated.
-
Matrix Effects: Co-eluting endogenous components from the microsomal matrix can suppress the ionization of your analytes. Diluting the sample or improving the chromatographic separation can mitigate this. Using stable isotope-labeled internal standards for this compound and its key metabolites can help to correct for these effects.[2]
Q4: What are the initial strategies I should consider to block the metabolism of this compound?
A4: Given that CYP2D6 and CYP3A4 are the primary metabolizing enzymes, initial strategies should focus on blocking the sites of metabolism (metabolic "soft spots") susceptible to these enzymes.
-
Identify Metabolic Hotspots: The primary sites of metabolism are the aromatic ring (leading to 7-hydroxy-norquetiapine) and the sulfur atom in the dibenzothiazepine ring system (leading to the sulfoxide).
-
Steric Hindrance: Introducing bulky groups near the sites of metabolism can sterically hinder the approach of the CYP enzymes.
-
Electronic Modification: Modifying the electronic properties of the molecule can make the metabolic sites less favorable for oxidation. For example, replacing a hydrogen atom on the aromatic ring with an electron-withdrawing group can deactivate it towards hydroxylation.
-
Deuteration: Replacing hydrogen atoms at the sites of metabolism with deuterium can slow down the rate of metabolism due to the kinetic isotope effect. This is a common strategy to improve the metabolic stability of N-dealkylated compounds.[3][4][5]
Quantitative Data Summary
The following tables summarize key data related to the metabolic stability of this compound.
Table 1: In Vitro Metabolic Stability of Quetiapine and this compound in Rat Liver Microsomes
| Compound | Time (min) | % Remaining |
| Quetiapine | 10 | Readily hydrolyzed to NQTP |
| 120 | ~0.66% | |
| This compound | 10 | 40.51% |
| 120 | 25.89% | |
| Data from a study using rat liver microsomes.[6] |
Table 2: Key Enzymes and Metabolites in Human this compound Metabolism
| Metabolite | Primary Forming Enzyme | Comments |
| 7-hydroxy-N-desalkylquetiapine | CYP2D6 | Formation is significantly reduced by CYP2D6 inhibitors (e.g., quinidine).[1] |
| N-desalkylquetiapine sulfoxide | CYP3A4 | Formation is inhibited by CYP3A4 inhibitors (e.g., ketoconazole).[1] |
| Data derived from in vitro studies with human liver microsomes and recombinant P450 enzymes.[1] |
Experimental Protocols
Protocol 1: Human Liver Microsome (HLM) Stability Assay
Objective: To determine the in vitro metabolic stability of this compound and its analogues by measuring the rate of disappearance of the parent compound in the presence of human liver microsomes.
Materials:
-
Pooled Human Liver Microsomes (e.g., from a commercial supplier)
-
This compound or analogue stock solution (e.g., 10 mM in DMSO)
-
0.1 M Phosphate Buffer (pH 7.4)
-
NADPH Regenerating System Solution A (e.g., containing NADP+ and glucose-6-phosphate)
-
NADPH Regenerating System Solution B (e.g., containing glucose-6-phosphate dehydrogenase)
-
Ice-cold Acetonitrile with an appropriate internal standard (for reaction termination and protein precipitation)
-
96-well incubation plates and collection plates
-
Incubator/shaker set to 37°C
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Thaw the human liver microsomes at 37°C and immediately place on ice. Dilute the microsomes to the desired concentration (e.g., 0.5 mg/mL) with 0.1 M phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Prepare the test compound working solution by diluting the stock solution in buffer to achieve a final incubation concentration of, for example, 1 µM.
-
-
Incubation:
-
In a 96-well plate, pre-warm the microsomal solution and the test compound solution at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the incubation mixture to a collection plate containing ice-cold acetonitrile with the internal standard to terminate the reaction.
-
Include control incubations: a "minus NADPH" control to assess non-CYP mediated metabolism and a "time zero" sample where the acetonitrile is added before the NADPH regenerating system.
-
-
Sample Processing and Analysis:
-
Seal the collection plate and vortex to ensure complete protein precipitation.
-
Centrifuge the plate (e.g., at 4000 rpm for 20 minutes at 4°C) to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Analyze the samples to determine the concentration of the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) using the equation: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).
-
Visualizations
Caption: Metabolic pathway of Quetiapine to this compound and subsequent metabolism of this compound.
Caption: Experimental workflow for the in vitro microsomal metabolic stability assay.
Caption: Decision pathway for selecting a strategy to enhance the metabolic stability of this compound.
References
- 1. Metabolism of the active metabolite of quetiapine, N-desalkylquetiapine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of a sensitive and robust LC-MS/MS with electrospray ionization method for simultaneous quantitation of quetiapine and its active metabolite this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prediction of Human Drug Clearance from in Vitro and Preclinical Data Using Physiologically Based and Empirical Approac… [ouci.dntb.gov.ua]
- 4. Predicting human pharmacokinetics from preclinical data: clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. research.manchester.ac.uk [research.manchester.ac.uk]
Improving the signal-to-noise ratio for Norquetiapine in electrophysiology
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Norquetiapine in electrophysiology experiments. The focus is on improving the signal-to-noise ratio (SNR) to ensure high-quality data acquisition.
FAQs and Troubleshooting Guide
This section addresses common issues encountered when recording neuronal responses to this compound, with a focus on optimizing the signal-to-noise ratio.
| Question/Issue | Potential Cause(s) | Recommended Solution(s) |
| Why is the signal amplitude of this compound's effect so small? | This compound has a complex pharmacology, acting on multiple targets with varying affinities.[1][2][3][4][5] The net effect on a specific neuron or circuit might be a small change in membrane potential or current. Additionally, the specific ion channels or receptors being modulated might have low expression levels or small single-channel conductance in your preparation. | - Optimize Recording Configuration: Use whole-cell voltage-clamp or current-clamp configurations to maximize signal detection.[6][7][8][9][10][11][12] - Targeted Recordings: If possible, target cell populations known to express high levels of this compound's primary targets (e.g., norepinephrine transporter (NET), 5-HT1A receptors).[1][3] - Increase Driving Force: In voltage-clamp experiments, adjust the holding potential to increase the electrochemical gradient for the ion(s) of interest, which will increase the current amplitude. |
| I'm observing a high level of baseline noise, making it difficult to resolve the drug's effect. | High baseline noise is a common issue in electrophysiology and can originate from various sources, including electrical interference, mechanical vibration, and suboptimal recording conditions.[13] | - Electrical Shielding: Ensure the setup is enclosed in a Faraday cage to block external electrical noise.[13] Ground all equipment to a central point to avoid ground loops. - Vibration Isolation: Use an anti-vibration table to minimize mechanical noise.[9] - Pipette Properties: Use pipettes with appropriate resistance (typically 3-7 MΩ for whole-cell recordings).[7][14] Fire-polish the pipette tip to ensure a smooth surface for a better seal. - Seal Quality: Aim for a giga-ohm seal (>1 GΩ) before breaking into the cell.[7][14] A poor seal will introduce significant noise. |
| The seal resistance is unstable after applying this compound. | This compound's interaction with various membrane proteins could potentially alter membrane properties, leading to seal instability. Some of its targets are G-protein coupled receptors which can modulate membrane-delimited signaling pathways that could, in principle, affect the seal. | - Use Fresh Solution: Prepare fresh this compound solutions for each experiment to avoid degradation products that might affect the seal. - Lower Drug Concentration: If instability is a persistent issue, try using the lowest effective concentration of this compound. - Perforated Patch: Consider using the perforated patch-clamp technique. This method keeps the cell membrane intact, which can lead to more stable recordings over longer periods. |
| How can I confirm that the observed effect is specifically due to this compound? | Given this compound's broad pharmacological profile, it's crucial to use appropriate controls to ensure the observed response is not an artifact. | - Vehicle Control: Perform recordings with the vehicle solution (the solvent for this compound) to rule out any effects of the solvent itself. - Antagonist Application: If you are investigating a specific target of this compound (e.g., its effect via 5-HT1A receptors), pre-application of a selective antagonist for that target should block the effect of this compound.[3] - Positive Control: Use a known selective agonist or antagonist for the target of interest as a positive control to validate your experimental system. |
| What is the optimal concentration of this compound to use? | The optimal concentration depends on the specific target and the experimental question. Referring to published affinity and potency data is a good starting point. | - Consult Literature: this compound's affinity (Ki) and potency (IC50/EC50) for various targets have been reported.[1][3][6][15] Start with concentrations around the reported values for your target of interest. - Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration for your specific preparation and experimental conditions. |
Quantitative Data
The following tables summarize the in vitro binding affinities and functional potencies of this compound for some of its key molecular targets. This information is crucial for designing experiments and interpreting results.
Table 1: this compound Binding Affinities (Ki, nM)
| Target | Ki (nM) | Reference |
| Norepinephrine Transporter (NET) | 23 | [1] |
| 5-HT1A Receptor | 45 | [1] |
| 5-HT2A Receptor | 48 | [1] |
| 5-HT2B Receptor | 14 | [1] |
| 5-HT2C Receptor | Data varies | [1] |
| 5-HT7 Receptor | 76 | [1] |
| Dopamine D2 Receptor | < 1000 | [1] |
| Histamine H1 Receptor | 3.5 | [1] |
| α1-Adrenergic Receptor | Data varies | [1] |
| α2-Adrenergic Receptor | 237 | [1] |
| Muscarinic M1 Receptor | Data varies | [1] |
Table 2: this compound Functional Potency (IC50/EC50)
| Target/Effect | Potency | Reference |
| hERG Channel Inhibition (IC50) | 10.8 µM | [6] |
| HCN1 Channel Inhibition (IC50) | 13.9 µM | [15] |
| 5-HT1A Receptor Agonism (pEC50) | 5.47 | [3] |
| NET Functional Inhibition (pKi) | 7.47 | [3] |
Experimental Protocols
This section provides a detailed methodology for a key experiment: Whole-Cell Voltage-Clamp Recording of this compound's Effect on a Target Ion Channel.
Objective:
To measure the effect of this compound on the activity of a specific voltage-gated or ligand-gated ion channel expressed in a cellular system (e.g., cultured neurons or HEK cells stably expressing the channel of interest).
Materials:
-
Cell Preparation: Cultured neurons or a cell line stably expressing the ion channel of interest.
-
External Solution (aCSF): Composition tailored to the specific ion channel being studied. A typical composition is (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 25 glucose, bubbled with 95% O2 / 5% CO2.
-
Internal Solution: Composition depends on the recording configuration and the ion channel. For recording potassium currents, a typical internal solution is (in mM): 140 K-gluconate, 10 HEPES, 10 KCl, 1 EGTA, 4 Mg-ATP, and 0.3 Na-GTP, with pH adjusted to 7.3 with KOH.
-
This compound Stock Solution: 10 mM stock in DMSO, stored at -20°C. Dilute to the final desired concentration in the external solution on the day of the experiment.
-
Recording Pipettes: Borosilicate glass capillaries pulled to a resistance of 3-7 MΩ when filled with internal solution.
-
Electrophysiology Rig: Microscope, micromanipulator, amplifier (e.g., Axopatch 200B), digitizer, and data acquisition software (e.g., pCLAMP).
Procedure:
-
Preparation:
-
Prepare fresh external and internal solutions.
-
Mount the cell culture dish on the microscope stage and perfuse with oxygenated external solution at a constant rate (e.g., 1-2 mL/min).
-
Pull a fresh recording pipette and fill it with the internal solution, ensuring no air bubbles are in the tip.
-
-
Obtaining a Whole-Cell Recording:
-
Under visual guidance, approach a healthy-looking cell with the recording pipette while applying gentle positive pressure.
-
Once the pipette touches the cell membrane (indicated by a slight increase in resistance), release the positive pressure to form a giga-ohm seal (>1 GΩ).
-
Apply a brief pulse of gentle suction to rupture the membrane patch and establish the whole-cell configuration.
-
-
Data Acquisition:
-
Switch the amplifier to voltage-clamp mode.
-
Apply a voltage protocol appropriate for the ion channel of interest. For example, to study voltage-gated potassium channels, you might use a series of depolarizing voltage steps from a holding potential of -80 mV.
-
Record baseline channel activity in the external solution for a stable period (e.g., 5-10 minutes).
-
-
This compound Application:
-
Switch the perfusion to the external solution containing the desired concentration of this compound.
-
Continue recording using the same voltage protocol to observe the effect of the drug on the channel's activity. Allow sufficient time for the drug effect to reach a steady state.
-
-
Washout:
-
Switch the perfusion back to the control external solution to wash out the drug and observe any reversal of the effect.
-
-
Data Analysis:
-
Measure the peak current amplitude, activation and inactivation kinetics, and any changes in the voltage-dependence of the channel in the baseline, drug, and washout conditions.
-
Perform statistical analysis to determine the significance of this compound's effect.
-
Visualizations
This compound Signaling Pathways
Caption: this compound's multifaceted signaling pathways.
Experimental Workflow for Improving Signal-to-Noise Ratio
Caption: Workflow for optimizing SNR in this compound electrophysiology.
References
- 1. Frontiers | Active Metabolites as Antidepressant Drugs: The Role of this compound in the Mechanism of Action of Quetiapine in the Treatment of Mood Disorders [frontiersin.org]
- 2. Active metabolites as antidepressant drugs: the role of this compound in the mechanism of action of quetiapine in the treatment of mood disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quetiapine and its metabolite this compound: translation from in vitro pharmacology to in vivo efficacy in rodent models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. Quetiapine and its metabolite this compound: translation from in vitro pharmacology to in vivo efficacy in rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of this compound, the active metabolite of quetiapine, on cloned hERG potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. docs.axolbio.com [docs.axolbio.com]
- 9. Whole Cell Patch Clamp Protocol [protocols.io]
- 10. Whole-cell patch-clamp recording and parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spikesandbursts.wordpress.com [spikesandbursts.wordpress.com]
- 12. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 13. Signal Amplification and Noise Reduction in Electrophysiology Data [labx.com]
- 14. scientifica.uk.com [scientifica.uk.com]
- 15. Inhibition of HCN1 currents by this compound, an active metabolite of the atypical anti-psychotic drug quetiapine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Norquetiapine Sample Preparation for Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the sample preparation of norquetiapine for mass spectrometry (MS) analysis. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Which sample preparation method is most suitable for this compound analysis in plasma?
A1: The choice of method depends on your specific requirements, such as required sensitivity, sample throughput, and available equipment.
-
Protein Precipitation (PPT): This is a rapid and simple method suitable for high-throughput screening. However, it may result in significant matrix effects.[1]
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT, reducing matrix effects and improving sensitivity.[2][3][4][5][6][7] It is a robust and widely used method for this compound quantification.
-
Solid-Phase Extraction (SPE): SPE can provide the cleanest samples, leading to the lowest matrix effects and highest sensitivity.[8] It is particularly useful for complex matrices or when very low detection limits are required.
Q2: What are the critical parameters to consider during Liquid-Liquid Extraction (LLE) for this compound?
A2: Key parameters for optimizing LLE include the choice of extraction solvent, the pH of the aqueous phase, and the solvent-to-sample ratio. For this compound, which is a weakly basic compound, adjusting the sample pH to an alkaline value (e.g., pH 10) can improve extraction efficiency.[3] Common extraction solvents include tert-Butyl methyl ether.[2][3]
Q3: How can I minimize matrix effects in my this compound analysis?
A3: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in LC-MS/MS analysis. To minimize them:
-
Optimize Sample Cleanup: Employing a more rigorous sample preparation method like SPE or a well-optimized LLE can significantly reduce matrix components.[8][9]
-
Chromatographic Separation: Ensure adequate chromatographic separation of this compound from co-eluting matrix components.[10]
-
Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (SIL-IS) of this compound is the best way to compensate for matrix effects as it co-elutes with the analyte and experiences similar ionization effects.
-
Dilute the Sample: If sensitivity allows, diluting the sample extract can reduce the concentration of interfering matrix components.[11]
Q4: What is a suitable internal standard for this compound quantification?
A4: The ideal internal standard is a stable isotope-labeled version of this compound (e.g., this compound-d8).[7] If a SIL-IS is unavailable, a structural analog with similar physicochemical properties and chromatographic behavior can be used. However, it may not compensate for matrix effects as effectively as a SIL-IS.[12]
Q5: I am observing low recovery of this compound. What are the potential causes and solutions?
A5: Low recovery can stem from several factors in the sample preparation process. Refer to the troubleshooting guide below for a detailed breakdown of potential causes and corrective actions. Common issues include incomplete extraction, analyte degradation, and losses during solvent evaporation and reconstitution steps.[13]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Analyte Recovery | Incomplete Extraction (LLE): Incorrect pH of the aqueous phase, insufficient mixing, or inappropriate extraction solvent. | Optimize the pH to ensure this compound is in its neutral form (alkaline pH).[3] Increase vortexing time and/or use a mechanical shaker. Evaluate different extraction solvents or solvent mixtures. |
| Incomplete Elution (SPE): Inappropriate elution solvent, insufficient solvent volume, or incorrect pH of the elution solvent. | Test different elution solvents with varying polarities and strengths. Increase the volume of the elution solvent. Adjust the pH of the elution solvent to ensure this compound is in a charged state for efficient elution from reversed-phase sorbents.[8] | |
| Analyte Adsorption: this compound may adsorb to glass or plasticware, especially at low concentrations. | Use silanized glassware or low-adsorption polypropylene tubes. | |
| Analyte Degradation: this compound may be unstable under certain pH or temperature conditions. | Perform stability studies at different pH values and temperatures.[14] Process samples on ice and store extracts at low temperatures. Add antioxidants if oxidative degradation is suspected.[13] | |
| High Matrix Effects (Ion Suppression or Enhancement) | Insufficient Sample Cleanup: Co-elution of phospholipids and other endogenous components from the biological matrix. | Switch from protein precipitation to a more effective cleanup technique like LLE or SPE.[9][10] Optimize the wash steps in your SPE protocol to remove more interferences.[15] |
| Inadequate Chromatographic Separation: Co-elution of this compound with matrix components. | Modify the HPLC/UHPLC gradient to better separate the analyte from the matrix.[16] Consider using a different stationary phase. | |
| High Sample Concentration: Overloading the analytical column and ion source with matrix components. | Dilute the final extract before injection if sensitivity permits.[11] | |
| Poor Peak Shape | Incompatible Reconstitution Solvent: The solvent used to redissolve the dried extract may be too strong, causing peak fronting. | The reconstitution solvent should be similar in composition to or weaker than the initial mobile phase. |
| Residual Sample Matrix Components: Interfering substances can affect peak shape. | Improve the sample cleanup procedure (see "High Matrix Effects"). | |
| pH Mismatch: The pH of the sample can affect the peak shape of ionizable compounds. | Ensure the pH of the final extract is compatible with the mobile phase. | |
| High Variability in Results (Poor Precision) | Inconsistent Sample Preparation: Manual sample preparation steps can introduce variability. | Use automated liquid handling systems for repetitive tasks. Ensure consistent vortexing times and extraction conditions for all samples. |
| Inappropriate Internal Standard: The internal standard may not be effectively compensating for variations. | Use a stable isotope-labeled internal standard for this compound.[12][17] Ensure the internal standard is added early in the sample preparation process to account for variability in all steps. | |
| Sample Inhomogeneity: For tissue samples, ensure complete homogenization. | Use a high-quality homogenizer and ensure a uniform consistency of the tissue homogenate before taking an aliquot for extraction. |
Experimental Protocols
Liquid-Liquid Extraction (LLE) Protocol for this compound in Human Plasma
This protocol is a generalized example based on common practices.[3][6][7]
-
Sample Aliquoting: Pipette 100 µL of human plasma into a polypropylene tube.
-
Internal Standard Addition: Add the internal standard solution (e.g., this compound-d8).
-
Alkalinization: Add a small volume of a basic solution (e.g., 50 µL of 1M NaOH) to adjust the pH to >9.
-
Vortexing: Vortex the sample for 30 seconds.
-
Extraction Solvent Addition: Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether).
-
Extraction: Vortex for 5 minutes, followed by centrifugation at 4000 x g for 10 minutes.
-
Supernatant Transfer: Transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of a suitable reconstitution solvent (e.g., 50:50 methanol:water).
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Solid-Phase Extraction (SPE) Protocol for this compound in Saliva
This protocol is a generalized example based on common practices for similar analytes.[8]
-
Sample Pre-treatment: Dilute the saliva sample with an acidic solution (e.g., 2% formic acid) and a mixture of methanol and water.
-
SPE Cartridge Conditioning: Condition a mixed-mode or polymeric SPE cartridge with methanol followed by water.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences. A subsequent wash with a stronger organic solvent may be used to remove non-polar interferences.
-
Elution: Elute this compound with an appropriate solvent (e.g., 5% ammonia in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Quantitative Data Summary
| Parameter | Matrix | Method | Linear Range (ng/mL) | LOD (ng/mL) | Recovery (%) | Reference |
| This compound | Rat Plasma | LLE | 1.0 - 500.0 | - | Consistent | [4] |
| This compound | Rat Brain Tissue | LLE | 3.0 - 1500.0 (ng/g) | - | Consistent | [4] |
| This compound | Human Plasma | LLE | 0.6 - 600.0 | - | - | [7] |
| This compound | Human Plasma | LLE | <0.70 - 500 | - | - | [6] |
| This compound | Human Plasma | LLE | 3 - 120 | 0.50 | - | [2][3] |
| This compound | Vitreous Humor | SPE | 10.0 - 1000.0 | 3.0 | >81 |
Visualizations
Caption: General workflow for this compound sample preparation.
Caption: A troubleshooting decision tree for common issues.
References
- 1. "Determination of quetiapine and its metabolites in plasma by field-enh" by Tai-Ling Liu, Li-Shan Fang et al. [jfda-online.com]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous quantitation of quetiapine and its active metabolite this compound in rat plasma and brain tissue by high performance liquid chromatography/electrospray ionization tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous quantitation of quetiapine and its active metabolite this compound in rat plasma and brain tissue by high performance liquid chromatography/electrospray ionization tandem mass spectrometry (LC-MS/MS) [agris.fao.org]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of a sensitive and robust LC-MS/MS with electrospray ionization method for simultaneous quantitation of quetiapine and its active metabolite this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solid Phase Extraction Purification of Saliva Samples for Antipsychotic Drug Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Home - Cerilliant [cerilliant.com]
- 12. welchlab.com [welchlab.com]
- 13. Development and Validation of a Stability Indicating RP-UPLC Method for Determination of Quetiapine in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimising factors affecting solid phase extraction performances of molecular imprinted polymer as recent sample preparation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. nebiolab.com [nebiolab.com]
- 17. Vitreous humor in the forensic toxicology of quetiapine and its metabolites - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unraveling the Antidepressant Mechanisms of Norquetiapine: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the antidepressant-like effects of norquetiapine, the primary active metabolite of quetiapine, with a focus on its interaction with the norepinephrine transporter (NET). By examining data from preclinical studies in wild-type and knockout mouse models, we aim to elucidate the key molecular pathways underlying its therapeutic efficacy. This document is intended for researchers, scientists, and drug development professionals engaged in the study of mood disorders and the development of novel antidepressant therapies.
This compound's Dual-Action Antidepressant Profile
This compound exhibits a distinct pharmacological profile that contributes significantly to the antidepressant effects of its parent compound, quetiapine.[1][2][3][4] Its primary mechanisms of action are potent inhibition of the norepinephrine transporter (NET) and partial agonism at the serotonin 1A (5-HT1A) receptor.[1][2][3] This dual action positions this compound as a compound of interest for treating depressive symptoms.
Comparative Analysis of Antidepressant-Like Effects
To validate the antidepressant-like effects of this compound, preclinical studies commonly employ behavioral despair tests such as the Forced Swim Test (FST) and the Tail Suspension Test (TST) in mice. In these tests, a reduction in immobility time is indicative of an antidepressant-like effect.
Performance in Wild-Type vs. NET Knockout Mice
While direct studies of this compound in NET knockout mice are not available in the current literature, we can infer its expected effects based on studies with other NET inhibitors and the baseline phenotype of these genetically modified animals. NET knockout mice, which lack the norepinephrine transporter, display a baseline behavior that mimics the effect of acute antidepressant treatment.[5]
Table 1: Comparison of Antidepressant-Like Effects in Behavioral Tests
| Compound/Model | Test | Key Finding | Implication for this compound |
| This compound (in Wild-Type Mice) | FST & TST | Significant reduction in immobility time.[1][3][4] | Demonstrates clear antidepressant-like activity. |
| NET Knockout Mice (baseline) | FST & TST | Significantly reduced immobility time compared to wild-type mice.[5][6] | The primary target of this compound (NET) is absent, suggesting the NET-inhibition component of this compound's action would be redundant. |
| NET Inhibitors (e.g., Reboxetine) (in NET Knockout Mice) | TST | No further reduction in immobility time compared to baseline knockout phenotype.[5] | The antidepressant effect of these drugs is primarily mediated by NET inhibition. |
| SSRIs (e.g., Citalopram) (in NET Knockout Mice) | TST | Significant reduction in immobility time.[5] | Demonstrates that non-NET pathways can still produce an antidepressant-like effect in these mice. |
Based on this data, it is hypothesized that the NET-inhibiting action of this compound would not produce an additional antidepressant-like effect in NET knockout mice. However, its 5-HT1A receptor partial agonism could still contribute to a reduction in depressive-like behaviors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are standardized protocols for the key behavioral assays mentioned.
Forced Swim Test (FST)
The FST is a widely used rodent behavioral test to screen for antidepressant drugs.
-
Apparatus: A transparent cylindrical tank (25 cm high, 15 cm in diameter) is filled with water (23-25°C) to a depth of 15 cm, preventing the mouse from touching the bottom or escaping.
-
Procedure: Mice are individually placed in the water tank for a 6-minute session. The duration of immobility (defined as the cessation of struggling and remaining floating, making only movements necessary to keep the head above water) is recorded during the last 4 minutes of the test.
-
Data Analysis: The total time spent immobile is calculated and compared between different treatment groups. A significant decrease in immobility time is interpreted as an antidepressant-like effect.
Tail Suspension Test (TST)
The TST is another common behavioral test for assessing antidepressant efficacy in mice.
-
Apparatus: A suspension bar is set up at a height that prevents the mouse from reaching any surface.
-
Procedure: Each mouse is suspended by its tail to the bar using adhesive tape, approximately 1-2 cm from the tip of the tail. The duration of the test is typically 6 minutes.
-
Data Analysis: The total time the mouse remains immobile is recorded. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration. A reduction in the total immobility time suggests an antidepressant-like effect.
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and experimental design, the following diagrams are provided in DOT language.
Caption: this compound's dual mechanism of action.
Caption: Experimental workflow for validating this compound's effects.
Conclusion
The available evidence strongly supports the antidepressant-like effects of this compound, primarily mediated through its potent inhibition of the norepinephrine transporter and partial agonism of the 5-HT1A receptor. While direct experimental data in NET knockout mice is lacking, inferences from related studies suggest that the NET-inhibitory component of this compound's action would be occluded in these animals. This highlights the importance of the 5-HT1A receptor pathway in its overall pharmacological profile. Future studies directly investigating the effects of this compound in both NET and 5-HT1A knockout mice are warranted to fully dissect the contribution of each pathway to its antidepressant efficacy. Such research will be invaluable for the development of more targeted and effective treatments for major depressive disorder.
References
- 1. researchgate.net [researchgate.net]
- 2. Quetiapine and its metabolite this compound: translation from in vitro pharmacology to in vivo efficacy in rodent models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Active Metabolites as Antidepressant Drugs: The Role of this compound in the Mechanism of Action of Quetiapine in the Treatment of Mood Disorders [frontiersin.org]
- 4. Quetiapine and its metabolite this compound: translation from in vitro pharmacology to in vivo efficacy in rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of antidepressant drugs in mice lacking the norepinephrine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Knockout of the norepinephrine transporter and pharmacologically diverse antidepressants prevent behavioral and brain neurotrophin alterations in two chronic stress models of depression - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Norquetiapine and Other Atypical Antipsychotic Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological properties of norquetiapine, the primary active metabolite of quetiapine, with the active metabolites of other commonly prescribed atypical antipsychotics. The information presented is supported by experimental data to facilitate informed decisions in research and drug development.
Executive Summary
Atypical antipsychotics undergo extensive metabolism, often yielding pharmacologically active metabolites that contribute significantly to their therapeutic and adverse effect profiles. This compound, the metabolite of quetiapine, exhibits a distinct pharmacological profile from its parent compound, notably characterized by its high affinity for and potent inhibition of the norepinephrine transporter (NET), contributing to quetiapine's antidepressant effects.[1][2] This guide compares the receptor binding affinities and functional activities of this compound with those of paliperidone (from risperidone), dehydroaripiprazole (from aripiprazole), N-desmethylolanzapine (from olanzapine), and the primary active metabolites of lurasidone and brexpiprazole.
Data Presentation: Receptor Binding Affinities
The following table summarizes the in vitro receptor binding affinities (Ki, nM) of this compound and other major atypical antipsychotic metabolites for key neurotransmitter receptors and transporters. Lower Ki values indicate higher binding affinity.
| Receptor/Transporter | This compound | Paliperidone (9-OH-risperidone) | Dehydroaripiprazole | N-desmethylolanzapine | ID-14283 (Lurasidone Met.) | DM-3411 (Brexpiprazole Met.) |
| Dopamine D2 | ~196-770 | ~1.4 | ~1.3 | Data limited | Active metabolite | Lower affinity than parent |
| Serotonin 5-HT1A | ~45 | Moderate | ~4.2 | Data limited | Active metabolite | Data limited |
| Serotonin 5-HT2A | ~10-29 | ~0.8 | ~1.2 | Data limited | Active metabolite | Lower affinity than parent |
| Serotonin 5-HT2C | ~76-100 | Moderate | Data limited | Data limited | Data limited | Data limited |
| Serotonin 5-HT7 | ~76 | Moderate | Data limited | Data limited | High affinity | Data limited |
| Norepinephrine Transporter (NET) | ~23 | Low | Low | Data limited | Data limited | Data limited |
| Histamine H1 | ~3.5 | ~19 | Moderate | Data limited | Low affinity | Data limited |
| Adrenergic α1 | ~95 (α1B) | ~7.6 | Moderate | Data limited | Moderate affinity | Data limited |
| Muscarinic M1 | ~39 | Low | Low | Data limited | Low affinity | Data limited |
Data compiled from multiple sources.[3][4][4][5][6][7][8] Specific Ki values can vary between studies depending on the experimental conditions.
Functional Activity Profile
This table outlines the functional activity of the metabolites at key receptors.
| Metabolite | Receptor | Functional Activity |
| This compound | 5-HT1A | Partial Agonist[2] |
| NET | Potent Inhibitor[2] | |
| D2 | Antagonist[3] | |
| 5-HT2A | Antagonist[3] | |
| H1 | Antagonist | |
| M1 | Antagonist[3] | |
| Paliperidone | D2 | Antagonist[9] |
| 5-HT2A | Antagonist[9] | |
| Dehydroaripiprazole | D2 | Partial Agonist[5] |
| 5-HT1A | Partial Agonist |
Experimental Protocols
The data presented in this guide are primarily derived from the following key experimental methodologies:
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of a compound for a specific receptor.
General Protocol:
-
Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or animal brain tissue through homogenization and centrifugation.
-
Assay Incubation: A fixed concentration of a radiolabeled ligand (a compound known to bind to the receptor with high affinity and specificity) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (e.g., this compound).
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand while allowing the unbound radioligand to pass through.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.[10]
GTPγS Binding Assays
Objective: To determine the functional activity of a compound (agonist, partial agonist, antagonist, or inverse agonist) at G-protein coupled receptors (GPCRs).
General Protocol:
-
Membrane Preparation: Similar to radioligand binding assays, membranes from cells expressing the GPCR of interest are prepared.
-
Assay Incubation: The membranes are incubated with the test compound and a non-hydrolyzable GTP analog, [35S]GTPγS.
-
G-protein Activation: Agonist binding to the GPCR promotes the exchange of GDP for GTP on the associated G-protein α-subunit. The binding of [35S]GTPγS provides a measure of this activation.
-
Separation and Quantification: The amount of [35S]GTPγS bound to the G-proteins is measured, typically after separation by filtration.
-
Data Analysis: The potency (EC50) and efficacy (Emax) of the compound to stimulate [35S]GTPγS binding are determined. Antagonist activity is measured by the ability of the compound to inhibit agonist-stimulated [35S]GTPγS binding.[11]
Neurotransmitter Transporter Uptake Assays
Objective: To measure the inhibitory potency of a compound on the reuptake of neurotransmitters by their specific transporters.
General Protocol:
-
Cell Culture: Cells stably expressing the transporter of interest (e.g., NET, SERT, DAT) are cultured in multi-well plates.
-
Compound Incubation: The cells are pre-incubated with varying concentrations of the test compound.
-
Substrate Addition: A radiolabeled or fluorescently tagged substrate of the transporter (e.g., [3H]norepinephrine for NET) is added to the wells.
-
Uptake and Termination: The cells are incubated to allow for transporter-mediated uptake of the substrate. The uptake is then terminated by washing the cells with ice-cold buffer to remove the extracellular substrate.
-
Quantification: The amount of substrate taken up by the cells is quantified by measuring radioactivity or fluorescence.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the substrate uptake (IC50) is determined, which reflects its potency as a transporter inhibitor.
Mandatory Visualizations
Caption: Workflow of Key Pharmacological Assays.
Caption: Key Signaling Pathways Modulated by this compound.
Discussion and Conclusion
The pharmacological profiles of atypical antipsychotic metabolites are diverse and contribute significantly to the overall clinical effects of the parent drugs. This compound stands out due to its potent norepinephrine transporter inhibition, a property not shared by its parent compound, quetiapine, or the other major metabolites compared in this guide. This NET inhibition is thought to be a key mechanism underlying the antidepressant efficacy of quetiapine.[2]
Paliperidone, the active metabolite of risperidone, largely mirrors the pharmacological activity of its parent compound, acting as a potent antagonist at D2 and 5-HT2A receptors.[12] Dehydroaripiprazole also shares a similar profile with its parent drug, aripiprazole, exhibiting partial agonism at D2 and 5-HT1A receptors.[5]
The available data for the metabolites of olanzapine, lurasidone, and brexpiprazole are less complete. While N-desmethylolanzapine is a major metabolite of olanzapine, its direct contribution to the antipsychotic effect is considered less significant than the parent drug, with some research focusing on its potential role in metabolic side effects. The active metabolites of lurasidone (ID-14283) and brexpiprazole (DM-3411) are known to be pharmacologically active, but detailed comparative binding and functional data are not as widely published. For DM-3411, it is noted to have a lower affinity for D2 receptors than brexpiprazole.[7][8]
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Active Metabolites as Antidepressant Drugs: The Role of this compound in the Mechanism of Action of Quetiapine in the Treatment of Mood Disorders [frontiersin.org]
- 3. brain-health.co [brain-health.co]
- 4. Lurasidone | C28H36N4O2S | CID 213046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | Relationship Between Plasma Olanzapine and N-Desmethyl-Olanzapine Concentration and Metabolic Parameters in Patients With Schizophrenia [frontiersin.org]
- 7. Pharmacokinetics and metabolism of brexpiprazole, a novel serotonin-dopamine activity modulator and its main metabolite in rat, monkey and human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Paliperidone | C23H27FN4O3 | CID 115237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Quetiapine and its metabolite this compound: translation from in vitro pharmacology to in vivo efficacy in rodent models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Efficacy and safety profile of paliperidone palmitate injections in the management of patients with schizophrenia: an evidence-based review - PMC [pmc.ncbi.nlm.nih.gov]
Norquetiapine's Differential Effects on HCN Channel Subtypes: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Norquetiapine, the primary active metabolite of the atypical antipsychotic quetiapine, has demonstrated a distinct pharmacological profile that contributes significantly to quetiapine's overall therapeutic efficacy. Emerging research has identified Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels as key targets of this compound. This guide provides a comparative analysis of this compound's effects on different HCN channel subtypes, supported by experimental data, to elucidate its mechanism of action and potential for future drug development.
Comparative Efficacy and Potency
This compound exhibits subtype-selective inhibition of HCN channels. Experimental evidence indicates that this compound inhibits HCN1 and HCN4 channels while having no discernible effect on HCN2 channels.[1][2] The effect of this compound on the HCN3 subtype has not been documented in the reviewed literature.
The inhibitory potency of this compound is most pronounced on the HCN1 subtype, with a half-maximal inhibitory concentration (IC50) of 13.9 ± 0.8 μM.[1][2] While a specific IC50 value for HCN4 has not been reported, studies show that this compound inhibits HCN4 channels with reduced efficacy compared to HCN1.[1][2]
| HCN Channel Subtype | Effect of this compound | IC50 | Key Electrophysiological Changes |
| HCN1 | Inhibition | 13.9 ± 0.8 μM[1] | Hyperpolarizing shift in the voltage-dependence of activation; Slowing of activation kinetics.[1] |
| HCN2 | No effect | Not applicable | No significant changes in current-voltage relationship, voltage-dependence of activation, or gating kinetics.[1] |
| HCN3 | Not reported | Not applicable | Not applicable |
| HCN4 | Inhibition (reduced efficacy compared to HCN1) | Not reported | Hyperpolarizing shift in the voltage-dependence of activation (-6.5 ± 2.1 mV); Slowing of activation kinetics.[1] |
Mechanism of Action
This compound's inhibitory action on HCN1 and HCN4 channels is characterized by a hyperpolarizing shift in the voltage-dependence of activation and a slowing of the activation kinetics.[1] This suggests that this compound stabilizes the closed state of the channel, making it more difficult to open in response to hyperpolarization. Notably, the inhibition of HCN1 channels by this compound occurs from the closed state and is independent of the cyclic-nucleotide binding domain.[2]
Experimental Protocols
The primary experimental method utilized to characterize the effects of this compound on HCN channels is the two-electrode voltage clamp (TEVC) technique performed on Xenopus laevis oocytes expressing specific human HCN channel subtypes.[1][2]
Experimental Workflow:
-
Oocyte Preparation: Xenopus laevis oocytes are surgically removed and defolliculated.
-
cRNA Injection: Oocytes are injected with complementary RNA (cRNA) encoding a specific human HCN channel subtype (e.g., hHCN1, hHCN2, hHCN4).
-
Incubation: Injected oocytes are incubated for 2-7 days to allow for channel expression.
-
Two-Electrode Voltage Clamp Recording:
-
An oocyte is placed in a recording chamber and perfused with a control solution (e.g., ND96).
-
Two microelectrodes, one for voltage clamping and one for current recording, are inserted into the oocyte.
-
A series of voltage steps are applied to elicit HCN channel currents.
-
Baseline currents are recorded in the absence of the drug.
-
-
Drug Application: The oocyte is then perfused with a solution containing this compound at various concentrations.
-
Data Acquisition and Analysis: HCN channel currents are recorded in the presence of this compound. The effects on current amplitude, voltage-dependence of activation, and activation/deactivation kinetics are analyzed to determine the inhibitory properties of the compound.
Potential Signaling Pathways
A direct signaling pathway linking this compound to HCN channels has not yet been fully elucidated. However, based on its known pharmacological actions, an indirect modulatory pathway can be proposed. This compound is a potent inhibitor of the norepinephrine transporter (NET) and a partial agonist at the serotonin 5-HT1A receptor.
Activation of 5-HT1A receptors, which are G-protein coupled receptors, can lead to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. Since HCN channels, particularly HCN2 and HCN4, are positively modulated by cAMP, a reduction in cAMP could lead to a hyperpolarizing shift in their activation, contributing to an overall inhibitory effect. While this compound's inhibition of HCN1 appears to be independent of the cyclic-nucleotide binding domain, this indirect pathway may play a role in its effects on HCN4.
Conclusion
This compound demonstrates a selective inhibitory profile against HCN channel subtypes, with a notable preference for HCN1 over HCN4 and no effect on HCN2. This subtype selectivity, mediated by distinct mechanisms, likely contributes to the nuanced therapeutic effects of quetiapine. Further research is warranted to investigate the effects of this compound on the HCN3 subtype and to fully elucidate the signaling pathways involved in its modulation of HCN channels. A deeper understanding of these interactions will be invaluable for the development of more targeted and effective therapies for a range of neuropsychiatric disorders.
References
Validating Norquetiapine's Binding Affinity: A Comparative Guide to Surface Plasmon Resonance and Other Biophysical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of biophysical techniques for validating the binding affinity of Norquetiapine, the active metabolite of Quetiapine. While radioligand binding assays have been the traditional method for characterizing this compound's interactions with various G-protein coupled receptors (GPCRs), this document explores the use of Surface Plasmon Resonance (SPR) as a powerful, label-free validation tool. We present a comprehensive overview of the experimental data, detailed methodologies for key techniques, and a clear comparison of their advantages and limitations.
Quantitative Binding Affinity Data of this compound
This compound exhibits a complex binding profile, interacting with multiple neurotransmitter receptors. The following table summarizes its binding affinities (Ki) for key targets, primarily determined by in vitro radioligand binding assays.[1][2][3][4][5]
| Target Receptor/Transporter | Binding Affinity (Ki) [nM] | Reference Method |
| Histamine H1 Receptor | 3.5 | Radioligand Binding Assay[4][5] |
| Serotonin 5-HT2A Receptor | 5.0 - 58 | Radioligand Binding Assay[2][5] |
| Norepinephrine Transporter (NET) | 12 - 29 | Radioligand Binding Assay[1][4] |
| Serotonin 5-HT1A Receptor | 45 | Radioligand Binding Assay[4] |
| Serotonin 5-HT2B Receptor | 14 | Radioligand Binding Assay[4] |
| Serotonin 5-HT7 Receptor | 76 | Radioligand Binding Assay[4][5] |
| Dopamine D2 Receptor | 59 - 196 | Radioligand Binding Assay[1][2] |
| Muscarinic M1 Receptor | 39 | Radioligand Binding Assay[5] |
| Muscarinic M3 Receptor | 23 | Radioligand Binding Assay[5] |
| Muscarinic M5 Receptor | 23 | Radioligand Binding Assay[5] |
| Alpha-1B Adrenergic Receptor | 95 | Radioligand Binding Assay[5] |
Experimental Protocols
Surface Plasmon Resonance (SPR) for Binding Affinity Validation
Objective: To determine the kinetic parameters (association rate constant, k_a; dissociation rate constant, k_d) and the equilibrium dissociation constant (K_D) of this compound binding to a purified and stabilized GPCR.
Materials:
-
SPR instrument (e.g., Biacore, ForteBio)
-
Sensor chip (e.g., CM5, PCH)
-
Purified and solubilized target GPCR (e.g., Histamine H1 receptor) in a suitable detergent (e.g., DDM/CHS)
-
This compound stock solution in a compatible buffer (e.g., PBS with a low percentage of DMSO)
-
Immobilization reagents (e.g., EDC/NHS, anti-tag antibodies)
-
Running buffer (e.g., HBS-EP+)
Methodology:
-
Sensor Chip Preparation and Ligand Immobilization:
-
The GPCR is immobilized on the sensor chip surface. This can be achieved through direct amine coupling or by capturing a tagged receptor onto a surface pre-coated with a specific antibody.
-
-
Assay Development and Optimization:
-
Optimal buffer conditions, including detergent concentration and pH, are determined to ensure receptor stability and activity.
-
The optimal flow rate is determined to minimize mass transport limitations.
-
-
Kinetic Analysis:
-
A series of this compound concentrations are prepared in running buffer.
-
Each concentration is injected over the sensor surface for a defined association phase, followed by a dissociation phase with running buffer.
-
A reference surface (without the immobilized receptor) is used to subtract non-specific binding.
-
-
Data Analysis:
-
The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine k_a, k_d, and K_D.
-
References
- 1. Quetiapine and its metabolite this compound: translation from in vitro pharmacology to in vivo efficacy in rodent models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Active Metabolites as Antidepressant Drugs: The Role of this compound in the Mechanism of Action of Quetiapine in the Treatment of Mood Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Surface plasmon resonance applied to G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor, a G Protein Coupled Receptor Involved in Myelination [frontiersin.org]
A Comparative Analysis of Norquetiapine and Reboxetine on Norepinephrine Uptake
This guide provides a side-by-side analysis of norquetiapine, the active metabolite of the atypical antipsychotic quetiapine, and reboxetine, a selective norepinephrine reuptake inhibitor (NRI), on their ability to inhibit the norepinephrine transporter (NET). This comparison is intended for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows.
Quantitative Data Presentation
The following table summarizes the in vitro binding affinities and functional inhibition potencies of this compound and reboxetine for the norepinephrine transporter. Lower Ki values indicate higher binding affinity, and lower pKi values also signify greater potency.
| Compound | Parameter | Value | Species/Assay Type | Reference |
| This compound | Ki | 12 nM | Human (functional uptake inhibition assay) | [1][2] |
| Ki | 58 nM | Not Specified | [3] | |
| pKi | 7.54 ± 0.05 | Not Specified (binding assay) | [4] | |
| pKi | 7.47 ± 0.17 | Not Specified (functional uptake assay) | [4] | |
| Reboxetine | Ki | 1.1 nM | Rat (NET) | [5] |
| Selectivity | ~20-fold for NET over SERT | Not Specified | [6] |
Note: Direct comparison of Ki values across different studies should be done with caution due to potential variations in experimental conditions, such as tissue preparations and radioligands used.
Mechanism of Action and Signaling Pathway
This compound and reboxetine exert their effects by binding to the norepinephrine transporter, which is located on the presynaptic membrane of noradrenergic neurons. This binding blocks the reuptake of norepinephrine from the synaptic cleft back into the neuron. The resulting increase in the synaptic concentration of norepinephrine enhances noradrenergic signaling.
Caption: Norepinephrine reuptake inhibition by this compound or Reboxetine.
Experimental Protocols
The determination of a compound's affinity for and inhibition of the norepinephrine transporter typically involves in vitro assays using cell lines that recombinantly express the human norepinephrine transporter (hNET) or synaptosomal preparations from specific brain regions.
Radioligand Binding Assay
This assay measures the direct binding of a test compound to the norepinephrine transporter by competing with a radiolabeled ligand.
-
Cell Preparation: Human Embryonic Kidney (HEK293) cells stably expressing the hNET are cultured and harvested. The cell membranes are then prepared by homogenization and centrifugation.
-
Assay Buffer: A suitable buffer, such as Krebs-Ringer-HEPES (KRH), is used to maintain physiological pH and ionic strength.
-
Incubation: Cell membranes are incubated with a fixed concentration of a radioligand that binds to NET (e.g., [3H]nisoxetine) and varying concentrations of the test compound (this compound or reboxetine).
-
Separation and Detection: After incubation, the bound and free radioligand are separated by rapid filtration. The radioactivity retained on the filter, representing the bound ligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
Norepinephrine Uptake Inhibition Assay
This functional assay measures the ability of a test compound to inhibit the uptake of norepinephrine into cells.
-
Cell Plating: HEK293 cells expressing hNET are plated in multi-well plates and allowed to adhere.[7][8][9]
-
Pre-incubation: The cells are washed and pre-incubated with varying concentrations of the test compound for a specified period.[7][8]
-
Uptake Initiation: The uptake reaction is initiated by adding a low concentration of radiolabeled norepinephrine (e.g., [3H]NE).[9]
-
Uptake Termination: After a short incubation period at a controlled temperature (e.g., 37°C), the uptake is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled norepinephrine.
-
Measurement: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the norepinephrine uptake (IC50) is determined.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a norepinephrine uptake inhibition assay.
Caption: Workflow for a Norepinephrine Uptake Inhibition Assay.
Summary and Conclusion
Both this compound and reboxetine are potent inhibitors of the norepinephrine transporter.[4][10][11] Reboxetine is a selective NRI, developed specifically as an antidepressant.[12][13][14] this compound, the active metabolite of quetiapine, exhibits high affinity for the NET, which is believed to contribute to the antidepressant effects of quetiapine.[1][2][15][16] The quantitative data indicates that both compounds have nanomolar affinities for the NET. The choice between these compounds for research or therapeutic development would depend on the desired selectivity profile and other pharmacological properties. For instance, this compound also has significant activity at various serotonin and dopamine receptors, whereas reboxetine is more selective for the NET.[1][2][3]
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Frontiers | Active Metabolites as Antidepressant Drugs: The Role of this compound in the Mechanism of Action of Quetiapine in the Treatment of Mood Disorders [frontiersin.org]
- 4. Quetiapine and its metabolite this compound: translation from in vitro pharmacology to in vivo efficacy in rodent models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reboxetine - Wikipedia [en.wikipedia.org]
- 7. moleculardevices.com [moleculardevices.com]
- 8. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]
- 9. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reboxetine: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quetiapine and its metabolite this compound: translation from in vitro pharmacology to in vivo efficacy in rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Selective Norepinephrine Reuptake Inhibitor Antidepressant Reboxetine: Pharmacological and Clinical Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The selective norepinephrine reuptake inhibitor antidepressant reboxetine: pharmacological and clinical profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Promises and Pitfalls of Reboxetine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Norepinephrine transporter occupancy in the human brain after oral administration of quetiapine XR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Active Metabolites as Antidepressant Drugs: The Role of this compound in the Mechanism of Action of Quetiapine in the Treatment of Mood Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Independent Replication of Norquetiapine's Anxiolytic Effects in the Elevated Plus Maze: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anxiolytic effects of norquetiapine, the active metabolite of quetiapine, with established anxiolytics, diazepam and buspirone, in the elevated plus maze (EPM) model. The information presented is based on available preclinical data and aims to inform further research and drug development in the field of anxiety disorders.
Quantitative Comparison of Anxiolytic Effects in the Elevated Plus Maze
The following table summarizes the quantitative effects of this compound, diazepam, and buspirone on key behavioral parameters in the elevated plus maze test in rodents. These parameters are crucial indicators of anxiety-like behavior, where an increase in open arm exploration suggests an anxiolytic effect.
| Compound | Dose | Animal Model | % Time in Open Arms | % Open Arm Entries | Total Arm Entries | Reference |
| This compound | 10 mg/kg, s.c. | Rat | ~25% (vs. ~5% in Vehicle) | ~30% (vs. ~10% in Vehicle) | Not Reported | Jensen et al., 2015 |
| Diazepam | 1.5 mg/kg, i.p. | Mouse | Increased vs. Vehicle | Increased vs. Vehicle | No significant change | [1] |
| Diazepam | 1 mg/kg, i.p. | Rat | Increased vs. Vehicle | Increased vs. Vehicle | Not Reported | [2] |
| Buspirone | 1.25 mg/kg, i.p. (chronic) | Mouse | Reduced | Reduced | Reduced | [3] |
| Buspirone | 0.3 - 4.0 mg/kg, s.c. | Rat | Decreased (anxiogenic-like) | Not Reported | Decreased | [4] |
Note: The data for this compound is estimated from graphical representations in the cited study and serves as an approximation for comparative purposes. The effects of buspirone in the EPM can be variable and are sometimes observed as anxiogenic-like, particularly at higher doses.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of scientific findings. Below are the generalized experimental protocols for the elevated plus maze test as derived from the cited literature.
Elevated Plus Maze Protocol (General)
The elevated plus maze (EPM) is a widely used behavioral apparatus to assess anxiety-like behavior in rodents. The maze is typically made of wood or plastic and consists of four arms arranged in the shape of a plus sign. Two opposite arms are enclosed by high walls (closed arms), while the other two are open, elevated above the ground.
Apparatus:
-
Dimensions: Arm dimensions vary depending on the species (rat or mouse). For rats, arms are typically 50 cm long and 10 cm wide, with the closed arms having 40 cm high walls. For mice, arms are generally smaller.
-
Elevation: The maze is elevated to a height of 50-70 cm from the floor.
-
Material: The surface of the arms should be non-slip.
-
Lighting: The maze is often tested under dim light conditions to reduce baseline anxiety and increase exploratory behavior.
Procedure:
-
Habituation: Animals are habituated to the testing room for at least 60 minutes before the experiment.
-
Drug Administration: Test compounds (this compound, Diazepam, Buspirone) or vehicle are administered at specified doses and routes (e.g., intraperitoneal - i.p., subcutaneous - s.c.) at a predetermined time before the test (e.g., 30 minutes).
-
Testing: Each animal is placed individually in the center of the maze, facing a closed arm.
-
Observation Period: The animal is allowed to freely explore the maze for a period of 5 minutes.
-
Data Collection: An overhead video camera records the session for later analysis. The following parameters are typically scored:
-
Time spent in open arms: The amount of time the animal spends in the open arms of the maze.
-
Number of open arm entries: The frequency with which the animal enters the open arms (all four paws in the arm).
-
Time spent in closed arms: The amount of time the animal spends in the closed arms.
-
Number of closed arm entries: The frequency with which the animal enters the closed arms.
-
Total arm entries: The sum of open and closed arm entries, used as a measure of general locomotor activity.
-
-
Data Analysis: The data is typically analyzed using statistical methods such as ANOVA followed by post-hoc tests to compare the effects of different treatments. The percentage of time spent in the open arms and the percentage of open arm entries are often calculated as key indicators of anxiety.
Visualizations
Experimental Workflow: Elevated Plus Maze Test
Proposed Signaling Pathway of this compound's Anxiolytic Effects
Discussion and Conclusion
The available preclinical evidence strongly suggests that this compound possesses anxiolytic-like properties. A key study by Jensen et al. (2015) demonstrated that this compound, unlike its parent compound quetiapine, exerted a clear anxiolytic-like effect in a punished responding model of anxiety, an effect that was blocked by a 5-HT1A receptor antagonist.[5][6] While the quantitative data in the elevated plus maze from this specific study is presented graphically, it indicates a notable increase in open arm exploration in rats treated with this compound.
This compound's anxiolytic effects are proposed to be mediated by its dual action as a potent norepinephrine reuptake inhibitor (NET inhibitor) and a partial agonist at serotonin 5-HT1A receptors.[7][8] This mechanism of action is distinct from that of the classic benzodiazepine anxiolytic, diazepam, which enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. Buspirone, another anxiolytic, also acts on serotonin receptors, primarily as a 5-HT1A receptor partial agonist, but its effects in the EPM are less consistent and can even be anxiogenic-like under certain conditions.[3][4]
The confirmation of this compound's anxiolytic-like activity in the elevated plus maze by an independent laboratory would be a valuable contribution to the field. Such a study would solidify the understanding of its behavioral pharmacology and provide further support for its potential therapeutic use in anxiety disorders. Future research should also aim to establish a clear dose-response relationship for this compound's anxiolytic effects in the EPM and further elucidate the relative contributions of NET inhibition and 5-HT1A partial agonism to its anxiolytic profile.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Ethological evaluation of the effects of acute and chronic buspirone treatment in the murine elevated plus-maze test: comparison with haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. On the elevated plus-maze the anxiolytic-like effects of the 5-HT(1A) agonist, 8-OH-DPAT, but not the anxiogenic-like effects of the 5-HT(1A) partial agonist, buspirone, are blocked by the 5-HT1A antagonist, WAY 100635 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quetiapine and its metabolite this compound: translation from in vitro pharmacology to in vivo efficacy in rodent models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quetiapine and its metabolite this compound: translation from in vitro pharmacology to in vivo efficacy in rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Active Metabolites as Antidepressant Drugs: The Role of this compound in the Mechanism of Action of Quetiapine in the Treatment of Mood Disorders [frontiersin.org]
- 8. go.drugbank.com [go.drugbank.com]
Safety Operating Guide
Proper Disposal Procedures for Norquetiapine: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of norquetiapine, a primary active metabolite of quetiapine. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance. The following guidelines are based on general best practices for the disposal of pharmaceutical and chemical waste in a laboratory setting.
Core Principles of Pharmaceutical Waste Management
The disposal of pharmaceutical compounds like this compound is regulated to prevent environmental contamination and potential harm to human health.[1][2][3][4] Improper disposal, such as flushing down the drain or discarding in regular trash without deactivation, can lead to the introduction of active pharmaceutical ingredients into waterways and ecosystems.[1][3][4] In a laboratory or clinical setting, pharmaceutical waste is categorized and managed based on its chemical properties and potential for hazard.[2][5]
Disposal Options Summary
The appropriate disposal method for this compound depends on its formulation (e.g., pure compound, solution) and the quantity to be discarded. The following table summarizes the primary disposal routes for chemical and pharmaceutical waste from a laboratory setting.
| Disposal Method | Description | Best For | Key Considerations |
| Licensed Waste Contractor | Professional waste management service that handles the collection, transportation, treatment, and disposal of chemical and pharmaceutical waste.[6] | Bulk quantities, pure (neat) compound, and solutions. This is the preferred and most compliant method for research laboratories. | Ensure the contractor is licensed for pharmaceutical and chemical waste. Provide a clear inventory of the waste, including Safety Data Sheets (SDS). Waste must be properly packaged and labeled according to regulatory requirements (e.g., EPA, DOT). |
| Incineration | High-temperature destruction of the waste.[2] | Most organic compounds, including this compound. | Must be carried out in a permitted hazardous waste incinerator. This is typically managed by a licensed waste contractor. |
| Chemical Neutralization | Use of a chemical agent to render the active compound inert.[7] | Small quantities of solutions, where a validated neutralization protocol is available. | A validated experimental protocol for the neutralization of this compound would be required. The resulting mixture must be tested to confirm deactivation before disposal. The final product may still require disposal as chemical waste. Products like NarcGone are available for certain substances.[7] |
| Household Disposal Guidelines (for incidental, very small quantities) | Mixing the substance with an undesirable material (e.g., cat litter, coffee grounds) and sealing it in a container before placing it in the trash.[4][8][9][10][11] | Not recommended for laboratory settings but may be applicable for trace amounts on disposables if institutional policy permits. | This method is primarily intended for post-consumer medication disposal and is generally not appropriate for research or manufacturing settings. Check your institution's specific policies. |
Experimental Protocol: General Procedure for Laboratory Disposal of this compound
As specific experimental protocols for the disposal of this compound are not publicly available, the following general procedure is based on best practices for the safe handling and disposal of potent chemical compounds in a laboratory setting.
Objective: To safely prepare and package this compound waste for collection by a licensed waste contractor.
Materials:
-
This compound waste (solid or in solution)
-
Appropriate personal protective equipment (PPE): safety goggles, lab coat, nitrile gloves
-
Chemical fume hood
-
Compatible waste container (e.g., high-density polyethylene bottle or drum)
-
Waste label
-
Sealable plastic bag
Procedure:
-
Risk Assessment: Before handling the waste, review the Safety Data Sheet (SDS) for this compound to understand its hazards, including handling precautions and required PPE.
-
Segregation: Ensure that this compound waste is not mixed with other incompatible waste streams.
-
Containment:
-
Solid Waste: If dealing with pure this compound powder or contaminated solids (e.g., weighing paper, contaminated gloves), carefully place these materials into a designated, labeled waste container.
-
Liquid Waste: If disposing of a this compound solution, pour the solution into a compatible, labeled liquid waste container. Do not overfill the container; leave adequate headspace (at least 10%) to allow for expansion.
-
-
Labeling: Clearly label the waste container with the following information:
-
The words "Hazardous Waste" (or as required by local regulations)
-
The name of the chemical: "this compound"
-
The concentration and quantity of the waste
-
The date of accumulation
-
Any associated hazards (e.g., "Toxic")
-
-
Storage: Store the sealed waste container in a designated satellite accumulation area that is secure and away from general laboratory traffic. Ensure the storage area is well-ventilated and has secondary containment.
-
Documentation: Maintain a log of all hazardous waste generated, including the amount of this compound waste, the date it was generated, and when it was collected by the waste contractor.
-
Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or the licensed waste contractor to schedule a pickup of the waste.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound in a research or drug development setting.
Caption: Decision workflow for the disposal of this compound waste in a laboratory setting.
References
- 1. The Collection and Disposal of Waste Medications [uspharmacist.com]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. mde.maryland.gov [mde.maryland.gov]
- 4. How to Dispose of Unused Medicine Responsibly to Protect the Environment | Pfizer [pfizer.com]
- 5. epa.gov [epa.gov]
- 6. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 7. preferredwasteconcepts.com [preferredwasteconcepts.com]
- 8. fda.gov [fda.gov]
- 9. Medicine: Proper Disposal [nationwidechildrens.org]
- 10. Where and How to Dispose of Unused Medicines | FDA [fda.gov]
- 11. survivingantidepressants.org [survivingantidepressants.org]
Essential Safety and Logistical Information for Handling Norquetiapine
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of active pharmaceutical ingredients like Norquetiapine is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), handling protocols, and disposal procedures to maintain a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate PPE to prevent exposure.[1][2] This material should be considered hazardous, and precautions must be taken to avoid contact with skin and eyes, as well as inhalation.[3]
Summary of Recommended Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with chemotherapy-rated gloves. | Prevents skin contact. Double gloving provides an extra layer of protection, especially during compounding, administering, and disposing of the drug.[2] |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and airborne particles.[4] Eyeglasses alone are not sufficient.[4] |
| Body Protection | Disposable, low-permeability gown with long sleeves and tight-fitting cuffs. | Prevents contamination of personal clothing and skin.[1][2] |
| Respiratory Protection | NIOSH-certified N95 or N100 respirator. | Required when there is a risk of generating airborne powder or aerosols.[4] |
Hazard and Exposure Data
| Hazard Classification | Description |
| Eye Irritation | Risk of serious damage to eyes.[5] |
| Reproductive Toxicity | May cause harm to the unborn child and breastfed babies.[5] |
| Environmental Hazard | Toxic to aquatic life with long-lasting effects.[5][6] |
Experimental Protocol: Preparation of a this compound Stock Solution
This protocol outlines the steps for safely preparing a stock solution from solid this compound.
Materials:
-
This compound (solid)
-
Appropriate solvent (e.g., DMSO, ethanol)
-
Vortex mixer
-
Calibrated analytical balance
-
Chemical fume hood
-
Appropriate glassware (e.g., volumetric flask, beaker)
-
Pipettes and tips
Procedure:
-
Preparation: Before starting, ensure the chemical fume hood is functioning correctly. Don appropriate PPE as outlined in the table above (double gloves, gown, safety goggles, and face shield). If there is a risk of aerosolization, a respirator is necessary.
-
Weighing: Carefully weigh the desired amount of solid this compound on an analytical balance within the fume hood.
-
Solubilization: Transfer the weighed this compound to a volumetric flask. Add the chosen solvent, ensuring it is purged with an inert gas.[3] this compound is soluble in organic solvents like ethanol, DMSO, and dimethyl formamide.[3]
-
Mixing: Cap the flask and mix the contents thoroughly using a vortex mixer until the solid is completely dissolved.
-
Storage: Store the stock solution at -20°C for stability.[3] Aqueous solutions are not recommended for storage for more than one day.[3]
-
Decontamination and Disposal: Wipe down all surfaces and equipment with an appropriate deactivating agent. Dispose of all contaminated disposables (e.g., pipette tips, gloves, gown) in a designated hazardous waste container.
Workflow for Handling and Disposal of this compound
The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound in a laboratory setting.
Caption: Workflow for safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
